Product packaging for Broxaterol(Cat. No.:CAS No. 76596-57-1)

Broxaterol

Cat. No.: B1667945
CAS No.: 76596-57-1
M. Wt: 263.13 g/mol
InChI Key: JBRBWHCVRGURBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Broxaterol (CAS 76596-57-1) is a potent and selective β2-adrenergic receptor (β2-AR) agonist. Receptor binding studies demonstrate that this compound has high affinity and selectivity for the β2-adrenoceptor, with its binding driving a large decrease in enthalpy that correlates with its full agonistic properties at this receptor . As a G protein-coupled receptor (GPCR) targeting ligand, its primary research value lies in the study of bronchoconstriction and respiratory pathways . Clinical studies have compared this compound to Salbutamol, showing that as an oral bronchodilator, this compound was 12-16 times more potent, though it was somewhat less potent when administered via inhalation . This makes it a valuable tool compound for investigating the pharmacology of β2-agonists, the mechanisms of GPCR signaling , and the physiological responses in models of respiratory diseases like asthma and COPD . The compound is for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15BrN2O2 B1667945 Broxaterol CAS No. 76596-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromo-1,2-oxazol-5-yl)-2-(tert-butylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN2O2/c1-9(2,3)11-5-6(13)7-4-8(10)12-14-7/h4,6,11,13H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRBWHCVRGURBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=NO1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76596-58-2 (mono-hydrochloride)
Record name Broxaterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076596571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20868402
Record name 3-Bromo-alpha-(((1,1-dimethylethyl)amino)methyl)isoxazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76596-57-1
Record name Broxaterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76596-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Broxaterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076596571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-alpha-(((1,1-dimethylethyl)amino)methyl)isoxazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-α-[[(1,1-dimethylethyl)amino]methyl]isoxazole-5-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.338
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROXATEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE4IRB4DUC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Broxaterol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the molecular and physiological mechanisms of Broxaterol, a selective beta-2 (β2) adrenergic receptor agonist. It consolidates key pharmacological data, outlines relevant experimental methodologies, and visualizes the critical pathways and processes involved in its action.

Core Mechanism of Action: β2-Adrenergic Receptor Agonism

This compound is a potent and selective β2-adrenergic receptor agonist developed for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily achieved through the relaxation of airway smooth muscle, leading to bronchodilation.[3]

The mechanism is initiated when this compound binds to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly located on the surface of bronchial smooth muscle cells.[1][3] This binding event mimics the action of endogenous catecholamines like epinephrine, triggering a conformational change in the receptor. This change facilitates the activation of an associated heterotrimeric Gs protein.

Upon activation, the Gsα subunit dissociates and binds to adenylyl cyclase, a membrane-bound enzyme. This interaction stimulates adenylyl cyclase to catalyze the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels is the critical step in the signaling cascade.

Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates several downstream protein targets. A key target is the myosin light-chain kinase (MLCK). Phosphorylation of MLCK inhibits its activity, leading to a decrease in the phosphorylation of myosin light chains. This prevents the interaction of myosin and actin filaments required for muscle contraction, resulting in smooth muscle relaxation and, consequently, dilation of the airways.

Beyond its primary bronchodilatory effect, preclinical studies suggest this compound also inhibits the release of asthmogenic mediators, indicating potential anti-inflammatory properties.

Signaling Pathway Visualization

Broxaterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds G_Protein Gs Protein (Inactive) B2AR->G_Protein Activates G_Protein_A Gs Protein (Active) G_Protein->G_Protein_A AC Adenylyl Cyclase (Inactive) AC_A Adenylyl Cyclase (Active) AC->AC_A G_Protein_A->AC Activates ATP ATP AC_A->ATP cAMP cAMP AC_A->cAMP ATP->cAMP PKA PKA (Inactive) cAMP->PKA Activates PKA_A PKA (Active) PKA->PKA_A MLCK MLCK (Active) PKA_A->MLCK Phosphorylates (Inhibits) MLCK_I MLCK-P (Inactive) MLCK->MLCK_I Relax Smooth Muscle Relaxation (Bronchodilation) MLCK_I->Relax Leads to

Caption: this compound's intracellular signaling cascade. (Within 100 characters)

Pharmacodynamics and Receptor Binding

The efficacy and selectivity of this compound are defined by its binding characteristics to adrenergic receptors. Receptor binding studies have quantified its high affinity and selectivity for the β2 subtype over the β1 subtype.

Data Presentation: Receptor Binding Affinity

The following table summarizes the inhibitory constants (Ki) of this compound for β1- and β2-adrenoceptors from studies using rat lung and heart membrane preparations. Lower Ki values indicate higher binding affinity.

Tissue SourceReceptor SubtypeThis compound Ki (nM)Reference
Rat Lung Membranesβ2 (58% of sites)130
β1 (42% of sites)4100
Rat Heart Membranesβ2 (19% of sites)98
β1 (81% of sites)3460

These data demonstrate that this compound has a significantly higher affinity for β2-adrenoceptors, which is consistent with its selective pharmacological profile.

Experimental Protocols: Radioligand Receptor Binding Assay

The binding affinity of this compound is typically determined using a competitive radioligand binding assay. The following protocol is a representative methodology based on published studies.

Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.

Materials:

  • Membrane Preparations: Homogenized tissue membranes from sources rich in the target receptors (e.g., rat lung for β2, rat heart for β1).

  • Radioligand: A non-selective, high-affinity β-antagonist, such as [3H]dihydroalprenolol or [3H]-CGP 12177.

  • Competitor Ligand: this compound hydrochloride of varying concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., Propranolol).

  • Incubation Buffer: Tris-HCl buffer with appropriate cofactors (e.g., MgCl2).

  • Instrumentation: Scintillation counter, glass fiber filters, cell harvester.

Methodology:

  • Preparation: A fixed concentration of the membrane preparation is aliquoted into assay tubes.

  • Incubation: A constant concentration of the radioligand is added to all tubes.

  • Competition: Increasing concentrations of unlabeled this compound are added to the experimental tubes. A saturating concentration of a non-labeled antagonist is added to a separate set of tubes to determine non-specific binding.

  • Equilibrium: The mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The filters are washed with ice-cold buffer, and the radioactivity retained on each filter is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then fitted to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Visualization: Receptor Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Membrane Homogenates A1 Incubate Membranes with Radioligand & this compound P1->A1 P2 Prepare Serial Dilutions of this compound P2->A1 P3 Prepare Radioligand Solution P3->A1 A2 Separate Bound/Unbound via Filtration A1->A2 A3 Quantify Radioactivity (Scintillation Counting) A2->A3 D1 Calculate Specific Binding A3->D1 D2 Generate Competition Curve (Binding vs. [this compound]) D1->D2 D3 Determine IC50 & Ki (Cheng-Prusoff) D2->D3

Caption: Workflow for a competitive radioligand binding assay. (Within 100 characters)

Pharmacokinetics

The pharmacokinetic profile of this compound describes its absorption, distribution, metabolism, and excretion. Studies in pediatric populations provide key insights into its behavior following oral administration.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes pharmacokinetic data from a study involving 12 asthmatic children (ages 8-13) after a single 0.5 mg oral dose of this compound.

ParameterMean ValueUnitReference
Cmax (Maximum Concentration)2.05μg/mL
Tmax (Time to Cmax)0.9hours
T1/2 (Elimination Half-life)2.3hours
Urinary Excretion (0-4h)6.11% of dose
Urinary Excretion (4-8h)2.3% of dose

The data indicate that this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations in less than an hour, and has a relatively short elimination half-life.

Experimental Protocols: Human Pharmacokinetic Study

The following protocol outlines the methodology used to obtain the pharmacokinetic data presented above, based on the published study.

Objective: To determine the pharmacokinetic profile of this compound in asthmatic children.

Study Design:

  • Population: 12 children (6 male, 6 female) aged 8-13 years with a diagnosis of asthma.

  • Dosage: A single oral dose of 0.5 mg this compound.

  • Sample Collection:

    • Blood: Venous blood samples were collected at baseline (pre-dose) and at 30, 45, 120, 180, and 240 minutes post-administration.

    • Urine: Urine was collected in intervals of 0-4 hours, 4-8 hours, and 8-12 hours post-dose.

Methodology:

  • Subject Enrollment: Subjects meeting the inclusion criteria were enrolled after obtaining informed consent.

  • Drug Administration: Subjects received a single 0.5 mg oral dose of this compound.

  • Blood Sampling: Blood samples were drawn into appropriate collection tubes (e.g., containing an anticoagulant) at the specified time points. Plasma was separated by centrifugation and stored frozen (-20°C or lower) until analysis.

  • Urine Collection: Subjects' total urine output was collected over the specified intervals. The volume of each collection was recorded, and an aliquot was stored frozen until analysis.

  • Bioanalysis: Plasma and urine samples were analyzed for this compound concentrations using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data were analyzed using non-compartmental methods to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and T1/2. The percentage of the administered dose excreted unchanged in the urine was also calculated.

Workflow Visualization: Pharmacokinetic Study

PK_Study_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_analysis Data Analysis Phase C1 Subject Enrollment (N=12) C2 Administer 0.5 mg Oral this compound C1->C2 C3 Collect Blood Samples (0-240 min) C2->C3 C4 Collect Urine Samples (0-12 hours) C2->C4 A1 Process Samples (Plasma/Urine) C3->A1 C4->A1 A2 Quantify this compound Conc. (e.g., LC-MS) A1->A2 D1 Plot Concentration vs. Time Curve A2->D1 D2 Calculate PK Parameters (Cmax, Tmax, T1/2) D1->D2

Caption: Workflow for a human pharmacokinetic study. (Within 100 characters)

Clinical Potency and Efficacy

Clinical trials have established the efficacy of this compound in improving lung function in patients with reversible airway obstruction.

Data Presentation: Clinical Efficacy and Potency

| Study Population | this compound Regimen | Comparator | Key Outcome | Reference | | :--- | :--- | :--- | :--- | | Patients with reversible airflow obstruction | 0.6-1.2 mg/day (inhaler) or 0.5-1.5 mg/day (oral) | N/A | Significant clinical improvement and increase in FEV1. | | | Asthmatic Patients (N=8) | Cumulative oral dose (Total: 1.675 mg) | Salbutamol (Total: 26 mg) | this compound was 12-16 times more potent as a bronchodilator. | | | COPD Patients with irreversible airway obstruction (N=15) | 0.5 mg three times daily (oral) | Placebo | Significant increase in respiratory muscle endurance time. | | | Patients with reversible airway obstruction (N=12) | 0.5 mg single oral dose | Procaterol (0.05 mg) | this compound had a statistically faster onset of bronchodilation (at 30 min). | |

Long-term evaluations have shown this compound to be well-tolerated, with side effects such as tremor, nervousness, and palpitations that are generally slight, transient, and dose-related. Notably, in a 3-month follow-up, this compound delivered by metered-dose inhaler was more effective than salbutamol and showed an absence of tachyphylaxis.

References

An In-depth Technical Guide to the Synthesis of Broxaterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway for Broxaterol, a notable β2-adrenoreceptor agonist. The document details the chemical transformations, key intermediates, and reaction conditions involved in the synthesis. All quantitative data is summarized in structured tables, and detailed experimental protocols for the key reactions are provided. Additionally, a visual representation of the synthesis pathway is included to facilitate a clear understanding of the process.

Introduction to this compound

This compound, chemically known as 1-(3-bromo-5-isoxazolyl)-2-(tert-butylamino)ethanol, is a selective β2-adrenergic agonist with bronchodilator properties. Its therapeutic potential in respiratory diseases has driven interest in its efficient and scalable synthesis. This guide focuses on a well-established synthetic route, breaking down each step to provide a clear and detailed roadmap for its preparation.

Core Synthesis Pathway

The synthesis of this compound can be accomplished through a four-step sequence starting from readily available precursors. The key stages involve the formation of the isoxazole ring, followed by functional group manipulations to introduce the amino alcohol side chain.

A summary of the overall transformation is presented below:

Broxaterol_Synthesis_Pathway Dibromoformaldoxime Dibromoformaldoxime Isoxazole_ketone 3-Bromo-5-acetyl-isoxazole Dibromoformaldoxime->Isoxazole_ketone 1,3-Dipolar Cycloaddition Butynone 3-Butyn-2-one Butynone->Isoxazole_ketone 1,3-Dipolar Cycloaddition Bromo_ketone 1-(3-Bromo-isoxazol-5-yl)- 2-bromo-ethanone Isoxazole_ketone->Bromo_ketone α-Bromination Bromo_alcohol 1-(3-Bromo-isoxazol-5-yl)- 2-bromo-ethanol Bromo_ketone->Bromo_alcohol Reduction This compound This compound Bromo_alcohol->this compound Amination K2CO3 K₂CO₃ Pyridinium_tribromide Pyridinium tribromide NaBH4 NaBH₄ tBuNH2 tert-Butylamine

Diagram 1: Overall synthesis workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product in the this compound synthesis pathway.

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )Physical StateMelting Point (°C)
3-Bromo-5-acetyl-isoxazoleC₅H₄BrNO₂205.99White solid65-66[1]
This compoundC₉H₁₅BrN₂O₂263.13--
This compound HydrochlorideC₉H₁₆BrClN₂O₂299.59-164-166

Table 2: Reagents and Solvents for this compound Synthesis

Reaction StepKey ReagentsSolvent(s)
1. Isoxazole FormationDibromoformaldoxime, 3-Butyn-2-ol, Potassium bicarbonateEthyl acetate, Water
2. OxidationChromic anhydrideGlacial acetic acid, Water
3. α-BrominationPyridinium tribromide-
4. ReductionSodium borohydride-
5. Aminationtert-Butylamine-

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of 3-Bromo-5-(1-hydroxyethyl)-isoxazole

This initial step involves a 1,3-dipolar cycloaddition reaction to form the core isoxazole ring structure.

Methodology: To a stirred mixture of 3-butyn-2-ol (17.5 g; 0.25 mol) and potassium bicarbonate (15 g; 0.15 mol) in ethyl acetate (200 ml) and water (2 ml) at room temperature, dibromoformaldoxime (10.14 g; 0.05 mol) is added portionwise. The addition is completed over approximately 3 hours. The reaction mixture is then stirred at room temperature for an additional 13 hours. Following this, water is added until all solid material is dissolved. The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate. The solvent is subsequently removed by evaporation under reduced pressure to yield the crude product.[1]

Step 2: Synthesis of 3-Bromo-5-acetyl-isoxazole

The alcohol intermediate from the previous step is oxidized to the corresponding ketone.

Methodology: A solution of 3-bromo-5-(1-hydroxyethyl)-isoxazole (24.2 g; 0.126 mol) in glacial acetic acid (190 ml) is cooled to 15°C. A solution of chromic anhydride (9.2 g; 0.0924 mol) in glacial acetic acid (135 ml) and water (9.5 ml) is added dropwise. The solvent is then evaporated under reduced pressure. The resulting residue is poured into water and neutralized with sodium bicarbonate. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, dried over sodium sulfate, and the solvent is evaporated. The residue (21 g) is crystallized from n-hexane to yield 18.1 g of 3-bromo-5-acetyl-isoxazole as a white solid with a melting point of 65-66°C.[1]

Step 3: Synthesis of 1-(3-Bromo-isoxazol-5-yl)-2-bromo-ethanone

This step involves the selective α-bromination of the acetyl group.

(Detailed experimental protocol for this step is not available in the provided search results.)

Step 4: Synthesis of 1-(3-Bromo-isoxazol-5-yl)-2-bromo-ethanol

The α-bromoketone is reduced to the corresponding bromo-alcohol.

(Detailed experimental protocol for this step is not available in the provided search results.)

Step 5: Synthesis of this compound and its Hydrochloride Salt

The final step is the reaction of the bromo-alcohol with tert-butylamine to yield this compound, which is then converted to its hydrochloride salt.

(Detailed experimental protocol for this step is not available in the provided search results.)

Logical Relationships and Experimental Workflows

The following diagram illustrates the logical progression of the experimental workflow for the synthesis of the key intermediate, 3-bromo-5-acetyl-isoxazole.

Experimental_Workflow cluster_step1 Step 1: Cycloaddition cluster_step2 Step 2: Oxidation Mix_Reactants Mix 3-Butyn-2-ol, K₂CO₃, Ethyl Acetate, and Water Add_Dibromo Add Dibromoformaldoxime portionwise (3h) Mix_Reactants->Add_Dibromo Stir_13h Stir at RT for 13h Add_Dibromo->Stir_13h Workup_1 Aqueous Workup and Extraction Stir_13h->Workup_1 Evaporation_1 Evaporate Solvent Workup_1->Evaporation_1 Crude_Alcohol Crude 3-Bromo-5-(1-hydroxyethyl)-isoxazole Evaporation_1->Crude_Alcohol Dissolve_Alcohol Dissolve Crude Alcohol in Acetic Acid Crude_Alcohol->Dissolve_Alcohol Cool_15C Cool to 15°C Dissolve_Alcohol->Cool_15C Add_CrO3 Add Chromic Anhydride Solution dropwise Cool_15C->Add_CrO3 Evaporation_2 Evaporate Solvent Add_CrO3->Evaporation_2 Neutralize Neutralize with NaHCO₃ and Extract with Ether Evaporation_2->Neutralize Dry_Evaporate Dry and Evaporate Ether Neutralize->Dry_Evaporate Crystallize Crystallize from n-hexane Dry_Evaporate->Crystallize Final_Product 3-Bromo-5-acetyl-isoxazole Crystallize->Final_Product

Diagram 2: Experimental workflow for the synthesis of the key isoxazole intermediate.

Conclusion

This technical guide outlines a viable and documented pathway for the synthesis of this compound. While detailed experimental procedures for the latter stages of the synthesis were not available in the provided information, the synthesis of the key 3-bromo-5-acetyl-isoxazole intermediate is well-described. For researchers and drug development professionals, the provided protocols and data serve as a solid foundation for the laboratory-scale synthesis of this important β2-adrenoreceptor agonist. Further investigation into the referenced patents, specifically US Patent 4,276,299, is recommended to obtain the complete experimental details for the entire synthetic sequence.

References

Broxaterol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of Broxaterol. The information is compiled to support research and development activities in the field of respiratory therapeutics.

Chemical and Physical Properties

This compound is a selective beta-2 adrenergic receptor agonist.[1][2] Its chemical structure is characterized by a 3-bromoisoxazole ring, which replaces the catechol moiety found in traditional beta-adrenergic compounds.[3]

Chemical Structure and Identification

The chemical structure and identifiers of this compound are summarized in the table below. This compound exists as a racemic mixture, and information for its individual enantiomers is also provided where available.

IdentifierValue
IUPAC Name 1-(3-bromo-1,2-oxazol-5-yl)-2-(tert-butylamino)ethanol[4]
CAS Number 76596-57-1 (racemate)[4]
76596-58-2 (racemic hydrochloride)
104164-30-9 ((R)-enantiomer)
104164-31-0 ((S)-enantiomer)
104164-44-5 ((R)-hydrochloride)
Molecular Formula C₉H₁₅BrN₂O₂
SMILES CC(C)(C)NCC(C1=CC(=NO1)Br)O
InChI InChI=1S/C9H15BrN2O2/c1-9(2,3)11-5-6(13)7-4-8(10)12-14-7/h4,6,11,13H,5H2,1-3H3
Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are presented below. Note that some values are computationally predicted.

PropertyValueSource
Molecular Weight 263.13 g/mol
299.59 g/mol (hydrochloride salt)
XLogP3-AA (Computed) 1.1
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4

Pharmacological Properties

This compound is a potent and selective β2-adrenoceptor agonist with significant bronchodilatory activity. It is used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Mechanism of Action

This compound selectively binds to and activates β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This activation initiates a signaling cascade that leads to the relaxation of these muscles, resulting in bronchodilation and improved airflow. The downstream effects of receptor activation include the inhibition of the release of asthmogenic mediators.

Signaling Pathway

The activation of the β2-adrenergic receptor by this compound triggers a Gs protein-coupled signaling pathway. This cascade is illustrated in the diagram below.

Broxaterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs_protein Gs Protein (inactive) Beta2AR->Gs_protein Activates Gs_protein_active Gs Protein (active) Gs_protein->Gs_protein_active GDP/GTP exchange AC Adenylyl Cyclase (inactive) Gs_protein_active->AC Activates AC_active Adenylyl Cyclase (active) AC->AC_active cAMP cAMP AC_active->cAMP Converts ATP ATP ATP->AC_active PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Muscle_Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway of this compound.

Pharmacodynamics

In clinical studies, orally administered this compound was found to be 12-16 times more potent as a bronchodilator than salbutamol. When inhaled, it was slightly less potent than salbutamol. This compound has also been shown to be effective in preventing exercise-induced bronchospasm.

Pharmacokinetics

In a study involving asthmatic children who were administered 0.5 mg of this compound, the drug was rapidly absorbed with a Tmax of 0.9 hours and a Cmax of 2.05 µg/mL. The elimination half-life (T1/2) was 2.3 hours.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for this compound.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity and selectivity of this compound for β1- and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare membrane fractions from rat heart (rich in β1-receptors) and rat lung (rich in β2-receptors).

  • Radioligand Binding: Use [3H]dihydroalprenolol as the radioligand.

  • Competition Assay: Incubate the membrane preparations with the radioligand and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Ki (inhibition constant) values for both receptor subtypes to determine affinity and selectivity.

The results of such an assay showed that this compound has a higher affinity for β2-receptors (Ki = 98-130 nM) compared to β1-receptors (Ki = 3460-4100 nM).

Clinical Trial for Bronchodilator Effect

Objective: To compare the bronchodilating activity and tolerability of this compound with another β2-agonist (e.g., salbutamol or procaterol) and a placebo.

Methodology:

  • Study Design: A double-blind, randomized, crossover study is typically employed.

  • Patient Population: Recruit patients with reversible airway obstruction (e.g., asthma or COPD).

  • Drug Administration: Administer single doses of this compound (e.g., 200 mcg and 400 mcg), the comparator drug, and a placebo via a metered-dose inhaler.

  • Pulmonary Function Tests: Measure parameters such as Forced Expiratory Volume in 1 second (FEV1), Forced Vital Capacity (FVC), and Maximal Mid-Expiratory Flow (MMEF) at baseline and at specified time points post-administration (e.g., 7.5, 15, 30, 60, 120, 180, and 240 minutes).

  • Safety Monitoring: Monitor heart rate, blood pressure, and any reported side effects (e.g., tremors) at each time point.

  • Data Analysis: Statistically compare the changes in pulmonary function parameters and the incidence of side effects between the different treatment groups.

The following diagram illustrates the typical workflow of such a clinical trial.

Clinical_Trial_Workflow cluster_setup Study Setup cluster_assessment Assessment cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (Reversible Airway Obstruction) Randomization Randomization Patient_Recruitment->Randomization Broxaterol_Dose1 This compound (Dose 1) Randomization->Broxaterol_Dose1 Broxaterol_Dose2 This compound (Dose 2) Randomization->Broxaterol_Dose2 Comparator Comparator Drug Randomization->Comparator Placebo Placebo Randomization->Placebo Baseline_Measurements Baseline Measurements (FEV1, FVC, HR, BP) Post_Dose_Measurements Post-Dose Measurements (Multiple Time Points) Baseline_Measurements->Post_Dose_Measurements Drug Administration Efficacy_Analysis Efficacy Analysis (Changes in Lung Function) Post_Dose_Measurements->Efficacy_Analysis Safety_Analysis Safety Analysis (Adverse Events) Post_Dose_Measurements->Safety_Analysis

Caption: Workflow of a Double-Blind, Crossover Clinical Trial.

Therapeutic Applications and Safety Profile

This compound has been investigated for the treatment of reversible airway diseases, including asthma and chronic bronchitis. Clinical trials have demonstrated its efficacy in improving lung function and its safety profile.

Commonly reported side effects are generally mild and transient, including tremor, nervousness, and palpitations. No significant changes in heart rate, blood pressure, or other laboratory parameters have been reported in long-term studies.

References

In Vitro Efficacy of Broxaterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broxaterol is a selective beta-2 (β2) adrenergic receptor agonist known for its bronchodilatory effects.[1][2] This technical guide provides a comprehensive overview of the available in vitro data on the efficacy of this compound. It details its mechanism of action, summarizes its potency in functional assays, and describes its effects on inflammatory mediator release. This document is intended to serve as a resource for researchers and professionals involved in the development of respiratory therapeutics.

Introduction

This compound is a bronchodilator used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is primarily attributed to its action as a β2-adrenergic receptor agonist.[1] By selectively targeting these receptors in the smooth muscle of the airways, this compound initiates a signaling cascade that leads to muscle relaxation and subsequent widening of the airways.[1] Preclinical in vitro studies have been instrumental in characterizing the pharmacological profile of this compound, establishing its potency and selectivity.

Mechanism of Action: β2-Adrenergic Receptor Agonism

This compound exerts its pharmacological effects by binding to and activating β2-adrenergic receptors, which are predominantly located on the surface of bronchial smooth muscle cells. This interaction triggers a well-defined intracellular signaling pathway, which is pivotal for its bronchodilatory action.

Signaling Pathway

The activation of the β2-adrenergic receptor by this compound initiates the following sequence of events:

  • Receptor Binding: this compound binds to the β2-adrenergic receptor.

  • G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • Myosin Light-Chain Kinase (MLCK) Phosphorylation: PKA then phosphorylates and inactivates Myosin Light-Chain Kinase (MLCK).

  • Smooth Muscle Relaxation: The inactivation of MLCK results in the dephosphorylation of myosin light chains, leading to the relaxation of the bronchial smooth muscle and bronchodilation.

Broxaterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Phosphorylates MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Inactivates Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Caption: this compound-activated β2-adrenergic signaling pathway.

Quantitative In Vitro Efficacy Data

While extensive clinical data exists for this compound, specific quantitative in vitro potency values such as IC50 and EC50 are not widely reported in publicly available literature. The following tables summarize the available qualitative and comparative data.

Table 1: Receptor Binding and Functional Potency
Assay TypeTargetCell Line/TissueKey FindingsReference
Receptor Bindingβ1/β2-Adrenergic ReceptorsCHO cellsStereoisomers of this compound showed high affinity for β2-AR.
Functional Assayβ1/β2/β3-Adrenergic ReceptorsCHO cellsShowed highest efficacy (75-90%) at β2-AR.
BronchodilationAirway Smooth MuscleVarious experimental modelsMarked bronchodilating activity observed.
Comparative Potencyβ2-Adrenergic ReceptorIn vitro modelsSimilar potency to Salbutamol.
Table 2: Inhibition of Inflammatory Mediator Release
MediatorCell Type/TissueKey FindingsReference
Asthmogenic MediatorsIn vitro modelsVery effective in inhibiting release.

Experimental Protocols

Receptor Binding Assay (General Protocol)

This assay measures the affinity of a compound for a specific receptor.

Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing β2-AR Incubate Incubate membranes, radioligand, and This compound together Membrane_Prep->Incubate Radioligand Prepare radiolabeled ligand (e.g., [3H]-DHA) Radioligand->Incubate Test_Compound Prepare serial dilutions of this compound Test_Compound->Incubate Filter Separate bound from free radioligand (e.g., filtration) Incubate->Filter Count Quantify bound radioactivity (scintillation counting) Filter->Count Analyze Calculate Ki value from competition binding curves Count->Analyze

Caption: General workflow for a receptor binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the β2-adrenergic receptor are isolated and prepared.

  • Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the β2-receptor is incubated with the cell membranes in the presence of varying concentrations of this compound.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the inhibitory constant (Ki) of this compound can be calculated. This value represents the affinity of this compound for the β2-adrenergic receptor.

cAMP Accumulation Assay (General Protocol)

This functional assay measures the ability of a compound to stimulate the production of the second messenger, cAMP.

Methodology:

  • Cell Culture: Cells expressing the β2-adrenergic receptor are cultured in appropriate multi-well plates.

  • Compound Treatment: The cells are treated with varying concentrations of this compound. A phosphodiesterase (PDE) inhibitor is often included to prevent the degradation of cAMP.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular contents, including cAMP.

  • cAMP Detection: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the this compound concentration. The EC50 value, which is the concentration of this compound that produces 50% of the maximal response, is determined from this curve.

Inhibition of Inflammatory Mediator Release

In addition to its direct bronchodilatory effects, this compound has been shown to inhibit the release of asthmogenic mediators in vitro. This suggests an anti-inflammatory component to its mechanism of action. This effect is also mediated through the β2-adrenergic receptor and the subsequent increase in intracellular cAMP in inflammatory cells, such as mast cells. Increased cAMP levels are known to stabilize these cells, preventing the degranulation and release of histamine and other pro-inflammatory substances.

Conclusion

The in vitro evidence confirms that this compound is a potent and selective β2-adrenergic receptor agonist. Its primary mechanism of action involves the activation of the adenylyl cyclase/cAMP signaling pathway, leading to bronchial smooth muscle relaxation. Furthermore, its ability to inhibit the release of inflammatory mediators suggests a dual therapeutic benefit in the management of respiratory diseases. While specific quantitative potency values from in vitro assays are not extensively detailed in the public literature, comparative studies indicate a potency similar to that of Salbutamol. This technical guide provides a foundational understanding of the in vitro efficacy of this compound for professionals in the field of respiratory drug development.

References

The Discovery and Synthesis of Broxaterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broxaterol is a potent and selective β2-adrenergic receptor agonist developed for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacological profile of this compound. Detailed experimental protocols for its synthesis and key pharmacological assays are presented, along with a comprehensive summary of its quantitative data. Furthermore, this guide includes visualizations of the β2-adrenergic signaling pathway and a representative experimental workflow for the discovery and development of a selective β2-agonist, designed to aid researchers in understanding the core scientific principles and methodologies in this area of drug development.

Introduction

The development of selective β2-adrenergic agonists represents a significant advancement in the management of obstructive airway diseases.[3] These agents selectively target the β2-adrenergic receptors predominantly found in the smooth muscle of the airways, leading to bronchodilation with minimal cardiovascular side effects.[3] this compound, chemically known as 1-(3-bromo-5-isoxazolyl)-2-(tert-butylamino)ethanol, emerged from a series of synthesized 1-(3-substituted-5-isoxazolyl)-2-alkylaminoethanol derivatives as a highly potent and selective β2-agonist.[2] Its unique isoxazole ring structure, replacing the catechol moiety of earlier β-agonists, contributes to its favorable pharmacological profile, including good oral bioavailability.

Discovery and Rationale

The discovery of this compound was driven by the need for more selective and effective bronchodilators. The research aimed to replace the catechol group of traditional β-agonists to improve metabolic stability and oral bioavailability. A series of isoxazole derivatives were synthesized and screened for their affinity and activity at β1- and β2-adrenergic receptors. This compound hydrochloride (laboratory code Z 1170) was identified as the most promising candidate, demonstrating high potency and selectivity for β2-receptors in various in vitro and in vivo models.

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process, which is outlined below.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route for this compound is described as follows:

  • Step 1: 1,3-Dipolar Cycloaddition: Bromonitrile oxide, generated in situ from dibromoformaldoxime, undergoes a 1,3-dipolar cycloaddition reaction with 3-butyn-2-one. This reaction yields a mixture of isoxazole isomers, with the desired 3-bromo-5-acetylisoxazole being the major product.

  • Step 2: α-Bromination: The acetyl group of 3-bromo-5-acetylisoxazole is selectively brominated at the α-position using a brominating agent such as pyridinium tribromide. This step results in the formation of a bromoketone intermediate.

  • Step 3: Carbonyl Reduction: The carbonyl group of the bromoketone is then reduced to a hydroxyl group using a reducing agent like sodium borohydride, producing a bromoethanol derivative.

  • Step 4: Amination: Finally, the bromoethanol derivative is treated with tert-butylamine to yield this compound. This reaction proceeds via nucleophilic substitution of the bromine atom by the amino group of tert-butylamine.

  • Purification and Salt Formation: The crude this compound is purified using standard techniques such as column chromatography and/or recrystallization. For pharmaceutical use, it is often converted to its hydrochloride salt by treatment with hydrochloric acid.

Mechanism of Action

This compound exerts its therapeutic effect by acting as a selective agonist at β2-adrenergic receptors.

β2-Adrenergic Signaling Pathway

The binding of this compound to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events:

  • G-Protein Activation: Receptor activation leads to the coupling and activation of the stimulatory G-protein, Gs.

  • Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates protein kinase A (PKA).

  • Smooth Muscle Relaxation: PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in bronchodilation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Relaxation Smooth Muscle Relaxation PKA_active->Relaxation Leads to

β2-Adrenergic Receptor Signaling Pathway

Pharmacological Profile

The pharmacological properties of this compound have been extensively studied in various preclinical and clinical settings.

Quantitative Data

The following tables summarize key quantitative data for this compound and comparator β-agonists.

Table 1: Receptor Binding Affinity

CompoundReceptorKi (nM)SpeciesReference
This compoundβ13460 - 4100Rat
This compoundβ298 - 130Rat

Table 2: In Vitro Potency and Selectivity

CompoundPreparationpD2Intrinsic ActivitySelectivity Ratio (β2/β1)Reference
This compoundGuinea Pig Trachea8.30.94~35-42
IsoprenalineGuinea Pig Trachea-1.0-
SalbutamolGuinea Pig Trachea7.50--
FormoterolGuinea Pig Trachea10.52--

Table 3: Pharmacokinetic Parameters in Children (0.5 mg oral dose)

ParameterValueUnitReference
Tmax0.9hours
Cmax2.05µg/mL
T1/22.3hours
Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.

Protocol:

  • Membrane Preparation: Rat heart (rich in β1-receptors) and lung (rich in β2-receptors) tissues are homogenized and centrifuged to isolate the cell membrane fraction.

  • Incubation: The membrane preparations are incubated with a radiolabeled ligand (e.g., [3H]dihydroalprenolol), a non-specific binding agent (e.g., propranolol), and varying concentrations of this compound.

  • Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The Ki values are calculated from the IC50 values (concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Objective: To assess the bronchodilator potency (pD2) and efficacy (intrinsic activity) of this compound.

Protocol:

  • Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and cut into rings. The rings are suspended in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Contraction: The tracheal rings are pre-contracted with an agent such as carbachol or histamine to induce a stable muscle tone.

  • Cumulative Concentration-Response Curve: Increasing concentrations of this compound are cumulatively added to the organ bath, and the resulting relaxation of the tracheal muscle is recorded isometrically.

  • Data Analysis: The relaxant responses are expressed as a percentage of the maximal relaxation induced by a standard β-agonist like isoprenaline. The pD2 value (-log EC50) and the intrinsic activity (maximal response relative to isoprenaline) are calculated from the concentration-response curve.

Experimental Workflow for β2-Agonist Drug Discovery

The discovery and development of a selective β2-agonist like this compound follows a structured workflow from initial concept to clinical application.

G cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Target_ID Target Identification (β2-Adrenergic Receptor) Lead_Gen Lead Generation (Synthesis of Analogs) Target_ID->Lead_Gen In_Vitro In Vitro Screening (Binding & Functional Assays) Lead_Gen->In_Vitro Lead_Opt Lead Optimization (Structure-Activity Relationship) In_Vitro->Lead_Opt Lead_Opt->Lead_Gen Iterative Design In_Vivo In Vivo Models (Animal Models of Asthma) Lead_Opt->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox IND Investigational New Drug (IND) Application Tox->IND Phase_I Phase I (Safety & Pharmacokinetics in Healthy Volunteers) IND->Phase_I Phase_II Phase II (Efficacy & Dose-Ranging in Patients) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy & Safety Trials) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Phase_IV Phase IV (Post-Marketing Surveillance) NDA->Phase_IV

β2-Agonist Drug Discovery & Development Workflow

Conclusion

This compound is a significant addition to the armamentarium of β2-adrenergic agonists for the management of respiratory diseases. Its discovery highlights the success of rational drug design in developing selective and effective therapeutic agents. The detailed synthetic route and pharmacological evaluation methods presented in this guide provide a valuable resource for researchers and professionals in the field of drug discovery and development. Further research may focus on the development of next-generation β2-agonists with even more refined pharmacological profiles and longer durations of action.

References

In-Depth Technical Guide: Broxaterol Metabolism and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document aims to provide a comprehensive overview of the metabolism and degradation of Broxaterol. However, a thorough review of publicly available scientific literature reveals a significant scarcity of detailed studies specifically elucidating the metabolic pathways of this compound. While pharmacokinetic data for this compound is available, specific metabolites, the enzymes responsible for its biotransformation, and detailed degradation pathways have not been extensively reported in peer-reviewed publications. This guide, therefore, summarizes the existing knowledge on this compound's pharmacokinetics and provides a theoretical framework for its potential metabolism based on the general principles of drug biotransformation.

Introduction to this compound

This compound is a selective β2-adrenergic receptor agonist used as a bronchodilator in the management of respiratory conditions such as asthma.[1] Its pharmacological action involves the relaxation of bronchial smooth muscle, leading to improved airflow.[1] Understanding the metabolic fate of this compound is crucial for a comprehensive assessment of its efficacy, safety, and potential for drug-drug interactions.

Pharmacokinetics of this compound

Pharmacokinetic studies provide indirect insights into the metabolism of a drug by quantifying its absorption, distribution, and elimination. A study conducted in asthmatic children following a single oral administration of 0.5 mg of this compound provides the most detailed publicly available data.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound from the aforementioned study.

ParameterValueUnitReference
Tmax (Time to maximum concentration) 0.9hours[2]
Cmax (Maximum concentration) 2.05µg/mL[2]
T1/2 (Elimination half-life) 2.3hours[2]
Urinary Excretion (0-4 hours) 6.11% of dose
Urinary Excretion (4-8 hours) 2.3% of dose

Table 1: Pharmacokinetic Parameters of this compound in Asthmatic Children.

The data indicates rapid absorption of this compound, with a relatively short elimination half-life. A total of 8.41% of the administered dose was recovered as unchanged this compound in the urine within 8 hours, suggesting that a significant portion of the drug is either eliminated through other routes (e.g., fecal) or undergoes metabolic transformation.

Theoretical Metabolic Pathways of this compound

In the absence of specific studies on this compound metabolism, potential biotransformation pathways can be predicted based on its chemical structure and the known metabolic reactions for similar compounds. Drug metabolism primarily occurs in the liver and involves two main phases: Phase I (functionalization) and Phase II (conjugation).

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the drug. For this compound, which contains a secondary alcohol and an isoxazole ring, potential Phase I reactions could include:

  • Oxidation: The secondary alcohol group is a likely site for oxidation to a ketone. The tert-butyl group could also potentially undergo hydroxylation.

  • N-dealkylation: The bond between the nitrogen and the tert-butyl group could be a target for enzymatic cleavage.

  • Ring Cleavage: The isoxazole ring may undergo metabolic cleavage, although this is generally a less common pathway for this heterocyclic system.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion. Potential Phase II reactions for this compound and its metabolites include:

  • Glucuronidation: The secondary alcohol and any hydroxylated metabolites formed in Phase I are prime candidates for conjugation with glucuronic acid.

  • Sulfation: Similar to glucuronidation, the hydroxyl groups can be conjugated with sulfate.

The following diagram illustrates a hypothetical metabolic pathway for this compound.

Broxaterol_Metabolism This compound This compound Phase1 Phase I Metabolism (e.g., Oxidation, N-dealkylation) This compound->Phase1 CYP450 enzymes Phase2 Phase II Metabolism (e.g., Glucuronidation, Sulfation) This compound->Phase2 UGTs, SULTs Excretion Excretion (Urine, Feces) This compound->Excretion Unchanged Phase1_Metabolites Phase I Metabolites (e.g., Oxidized this compound) Phase1->Phase1_Metabolites Phase1_Metabolites->Phase2 Phase2_Metabolites Phase II Metabolites (e.g., this compound-glucuronide) Phase2->Phase2_Metabolites Phase2_Metabolites->Excretion

Figure 1: Hypothetical metabolic pathway of this compound.

Experimental Protocols for Studying this compound Metabolism

To definitively elucidate the metabolism of this compound, a series of in vitro and in vivo experiments would be required. The following outlines standard methodologies that would be applicable.

In Vitro Metabolism Studies
  • Objective: To identify potential metabolites and the enzymes responsible for their formation.

  • Methodology:

    • Incubation: Incubate this compound with liver microsomes (containing Phase I enzymes like cytochrome P450s) and S9 fractions (containing both microsomal and cytosolic enzymes) from human and relevant animal species.

    • Cofactors: Supplement incubations with necessary cofactors (e.g., NADPH for CYP450-mediated reactions, UDPGA for glucuronidation).

    • Analysis: Analyze the incubation mixtures at various time points using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to separate and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

    • Enzyme Phenotyping: Utilize specific chemical inhibitors or recombinant human enzymes to identify the specific CYP450 isoforms or other enzymes involved in this compound's metabolism.

The following diagram illustrates a typical in vitro metabolism experimental workflow.

in_vitro_workflow start Start incubation Incubate this compound with Liver Microsomes/S9 Fractions start->incubation extraction Sample Extraction incubation->extraction analysis LC-MS/MS Analysis extraction->analysis identification Metabolite Identification and Structural Elucidation analysis->identification end End identification->end

References

The Solubility and Stability of Broxaterol in DMSO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broxaterol, a potent and selective β2-adrenergic receptor agonist, is a compound of significant interest in respiratory disease research.[1][2] Dimethyl sulfoxide (DMSO) is a common solvent for the storage and handling of such compounds in research and high-throughput screening settings. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound in DMSO. Due to the limited publicly available quantitative data, this guide also furnishes detailed experimental protocols for researchers to determine these critical parameters in their own laboratories. Furthermore, it outlines the established signaling pathway of β2-adrenergic receptor agonists to provide a contextual framework for this compound's mechanism of action.

Introduction to this compound

This compound is a selective β2-adrenergic agonist characterized by its 1-(3-bromo-5-isoxazolyl)-2-tert-butylaminoethanol structure.[1] Its primary pharmacological effect is the relaxation of bronchial smooth muscle, making it a valuable tool for investigating therapeutic strategies for conditions such as asthma and chronic obstructive pulmonary disease (COPD).[3][4] The isoxazole ring in its structure is a key feature, replacing the catechol moiety found in many other β-adrenergic compounds. Understanding its physicochemical properties, particularly its solubility and stability in a widely used solvent like DMSO, is paramount for ensuring the integrity and reproducibility of experimental results.

Solubility of this compound in DMSO

Precise quantitative data on the maximum solubility of this compound in DMSO is not extensively documented in publicly available literature. However, information from commercial suppliers regarding the preparation of stock solutions provides valuable insight.

Quantitative Solubility Data

Based on formulation guidelines for in vivo experiments, it is possible to prepare a stock solution of this compound in DMSO at a concentration of 40 mg/mL. This indicates that the solubility of this compound in DMSO is at least this high. For concentrations exceeding this value, experimental determination is strongly recommended.

ParameterSolventValueSource
Known Solubility DMSO≥ 40 mg/mLTargetMol
Molecular Weight -263.13 g/mol PubChem
Molar Solubility DMSO≥ 152 mM (calculated)-
Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in DMSO, the following protocol, adapted from standard laboratory procedures for small molecules, can be employed.

Objective: To determine the saturation solubility of this compound in DMSO at a specified temperature (e.g., 25 °C).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of anhydrous DMSO in a sealed vial. The exact amount should be more than what is expected to dissolve.

  • Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A standard calibration curve of this compound should be prepared to accurately quantify the concentration in the sample.

  • Calculation: Calculate the solubility of this compound in DMSO (in mg/mL or mM) based on the measured concentration and the dilution factor.

Stability of this compound in DMSO

The stability of a compound in its storage solvent is critical for maintaining its biological activity and ensuring the reliability of experimental data.

Quantitative Stability Data

Long-term storage recommendations from commercial suppliers provide a baseline for the stability of this compound in a solvent.

ConditionSolventDurationTemperatureSource
Long-term Storage Solvent1 year-80 °CTargetMol
Powder Form -3 years-20 °CTargetMol

It is important to note that factors such as exposure to light, moisture, and repeated freeze-thaw cycles can affect the stability of compounds in DMSO.

Experimental Protocol for Stability Assessment

A comprehensive stability study can be conducted to understand the degradation profile of this compound in DMSO under various conditions. The following protocol is based on established methods for assessing compound stability.

Objective: To evaluate the stability of this compound in DMSO over time at different temperatures.

Materials:

  • This compound stock solution in anhydrous DMSO (e.g., 10 mM)

  • Anhydrous DMSO

  • Amber glass or polypropylene vials with screw caps

  • Incubators set at various temperatures (e.g., -20 °C, 4 °C, room temperature, 40 °C)

  • HPLC system with a suitable detector

  • Internal standard (a stable, non-reactive compound)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Aliquoting: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.

  • Time-Point Storage: Store the aliquots at the selected temperatures.

  • Sample Analysis at Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, etc.), retrieve one aliquot from each temperature condition.

  • Sample Preparation for Analysis: Prepare the sample for HPLC analysis. This may involve dilution and the addition of an internal standard to correct for variations in injection volume.

  • HPLC Analysis: Analyze the samples using a validated HPLC method capable of separating this compound from potential degradation products. The peak area of this compound relative to the internal standard should be recorded.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration. This data can be used to determine the degradation rate and shelf-life under different storage conditions.

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates the key steps in the experimental protocol for assessing the stability of this compound in DMSO.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points prep_stock Prepare this compound Stock Solution in DMSO aliquot Aliquot into Vials prep_stock->aliquot storage_neg20 Store at -20°C storage_4 Store at 4°C storage_rt Store at Room Temp storage_40 Store at 40°C sample Retrieve Samples at Time = 0, t1, t2, ... storage_neg20->sample hplc_prep Prepare for HPLC (Dilution, Internal Std) sample->hplc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis data_analysis Calculate % Remaining hplc_analysis->data_analysis

Experimental workflow for this compound stability assessment in DMSO.
Signaling Pathway of this compound

As a β2-adrenergic receptor agonist, this compound exerts its effects through the canonical G-protein coupled receptor (GPCR) signaling cascade.

B2_Adrenergic_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits Relaxation Smooth Muscle Relaxation MLCK->Relaxation Leads to This compound This compound This compound->B2AR Binds to

Simplified signaling pathway of this compound via the β2-adrenergic receptor.

The binding of this compound to the β2-adrenergic receptor initiates a conformational change that activates the associated Gs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and inhibits Myosin Light Chain Kinase (MLCK). The inhibition of MLCK leads to the dephosphorylation of myosin light chains, resulting in the relaxation of smooth muscle tissue, which is the basis for its bronchodilatory effect.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound in DMSO. While a definitive maximum solubility has not been published, empirical evidence suggests it is soluble to at least 40 mg/mL. For stability, long-term storage at -80 °C is recommended for solutions in DMSO. Given the critical nature of these parameters for experimental accuracy and reproducibility, it is imperative for researchers to perform their own detailed solubility and stability studies. The provided experimental protocols offer a robust framework for conducting such assessments. A thorough understanding of this compound's physicochemical properties, in conjunction with its mechanism of action, will empower researchers to utilize this important pharmacological tool with greater confidence and precision.

References

An In-depth Technical Guide to the Core Intellectual Property of Broxaterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broxaterol is a selective β2-adrenergic receptor agonist that has been utilized in the treatment of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the core intellectual property surrounding this compound, with a focus on its patent history, key experimental data, and the underlying scientific principles of its action. The information is presented to be of maximal utility to researchers, scientists, and professionals involved in drug development.

Core Patent and Intellectual Property Landscape

The primary intellectual property protecting this compound resides in the patents covering its chemical structure, synthesis, and formulation. The foundational patent for this compound is US Patent 4,276,299 , issued on June 30, 1981.

Assignee: Zambon SpA[1]

Invention: The patent claims the compound 1-(3-Bromo-isoxazol-5-yl)-2-tert.butylaminoethanol, which is the chemical name for this compound. This composition of matter patent represents the core intellectual property for the drug.

Patent Status: The original US patent has expired. A standard patent term is 20 years from the filing date. Given the issue date of 1981, the primary patent is no longer in force. No evidence of significant patent term extensions has been identified in the public domain. This suggests that the molecule itself is now in the public domain, opening avenues for generic manufacturing and further research without infringement on the original composition of matter patent.

Quantitative Data Summary

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound
Receptor SubtypeTissue SourceRadioligandKᵢ (nM)Reference
β2-adrenergicRat Lung[³H]dihydroalprenolol130[2]
β2-adrenergicRat Heart[³H]dihydroalprenolol98[2]
β1-adrenergicRat Lung[³H]dihydroalprenolol4100[2]
β1-adrenergicRat Heart[³H]dihydroalprenolol3460[2]

Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: In Vitro Functional Potency of this compound
AssayTissue/Cell LineMeasured EffectEC₅₀ (nM)Reference
Tracheal RelaxationGuinea Pig TracheaRelaxation of pre-contracted tissueData not available
cAMP AccumulationNot SpecifiedIncrease in intracellular cAMPData not available
Table 3: Pharmacokinetic Parameters of a Related β2-Agonist (Procaterol) in Humans (for reference)
ParameterValueUnit
Cₘₐₓ358pg/mL
Tₘₐₓ1.6hr
Apparent Elimination Half-life4.2hr
Renal Clearance163mL/min
Apparent Oral Plasma Clearance988mL/min

Data for Procaterol, another oral β2-agonist, is provided for comparative purposes as detailed pharmacokinetic data for this compound in humans is not available in the provided search results.

Detailed Experimental Protocols

Radioligand Receptor Binding Assay

This protocol outlines the methodology for determining the binding affinity of this compound for β1- and β2-adrenergic receptors.

Objective: To determine the Kᵢ of this compound for β1 and β2-adrenergic receptors using a competitive radioligand binding assay.

Materials:

  • Rat heart and lung tissues

  • [³H]dihydroalprenolol (radioligand)

  • This compound (unlabeled competitor)

  • Propranolol (for non-specific binding determination)

  • Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Methodology:

  • Membrane Preparation: Homogenize rat heart (rich in β1 receptors) and lung (rich in β2 receptors) tissues in ice-cold buffer. Centrifuge the homogenate at a low speed to remove nuclei and debris. Centrifuge the resulting supernatant at a high speed to pellet the membrane fraction. Resuspend the pellet in fresh buffer.

  • Binding Assay: In assay tubes, combine the membrane preparation, a fixed concentration of [³H]dihydroalprenolol, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the tubes at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of propranolol. Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Assay: Isolated Guinea Pig Tracheal Ring Relaxation

This protocol describes a classic organ bath experiment to assess the functional potency of this compound as a bronchodilator.

Objective: To evaluate the relaxant effect of this compound on pre-contracted guinea pig tracheal smooth muscle.

Materials:

  • Male Hartley guinea pigs

  • Krebs-Henseleit solution (composition in mM: NaCl 118.1, KCl 4.7, MgSO₄·7H₂O 1.2, KH₂PO₄ 1.2, CaCl₂ 2.5, NaHCO₃ 25, and glucose 5)

  • Contractile agent (e.g., histamine or methacholine)

  • This compound

  • Organ bath system with isometric force transducers

Methodology:

  • Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Cut the trachea into rings of 3-5 mm in length.

  • Mounting: Mount the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate under a resting tension of approximately 1.5 g for at least one hour, with periodic washes.

  • Contraction: Induce a sustained contraction of the tracheal rings by adding a contractile agent like histamine or methacholine to the organ bath.

  • Drug Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

  • Measurement: Record the changes in isometric tension. Relaxation is measured as the percentage reduction of the induced contraction.

  • Data Analysis: Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀.

Mandatory Visualizations

Signaling Pathway of this compound

Broxaterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR G_Protein Gs Protein B2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP ATP ATP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation leads to

Caption: β2-Adrenergic receptor signaling cascade initiated by this compound.

Experimental Workflow: Receptor Binding Assay

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue 1. Harvest Rat Lung/ Heart Tissue Membrane 2. Prepare Cell Membranes Tissue->Membrane Incubate 3. Incubate Membranes with [³H]DHA & this compound Membrane->Incubate Filter 4. Separate Bound/Free Ligand via Filtration Incubate->Filter Count 5. Quantify Radioactivity Filter->Count Analyze 6. Calculate Ki values Count->Analyze

Caption: Workflow for determining receptor binding affinity.

Logical Relationship: this compound Synthesis

Broxaterol_Synthesis Start1 Dibromoformaldoxime Reagent1 1,3-Dipolar Cycloaddition Start1->Reagent1 Start2 3-Butyn-2-one Start2->Reagent1 Intermediate1 3-Bromo-5-acetylisoxazole Reagent2 Pyridinium Tribromide (α-bromination) Intermediate1->Reagent2 Intermediate2 α-Bromoacetyl Intermediate Reagent3 Sodium Borohydride (Reduction) Intermediate2->Reagent3 Intermediate3 Bromoethanol Derivative Reagent4 tert-Butylamine Intermediate3->Reagent4 FinalProduct This compound Reagent1->Intermediate1 Reagent2->Intermediate2 Reagent3->Intermediate3 Reagent4->FinalProduct

Caption: Key steps in the chemical synthesis of this compound.

Conclusion

This compound is a well-characterized selective β2-adrenergic receptor agonist with a historical intellectual property position primarily defined by its original composition of matter patent from Zambon SpA. While this core patent has expired, the extensive body of scientific literature provides a robust dataset for understanding its pharmacological properties. The experimental protocols and data presented in this guide offer a technical foundation for researchers and drug development professionals interested in this class of compounds, whether for further academic research, the development of new therapeutic applications, or as a reference standard in the design of novel β2-agonists.

References

Broxaterol: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broxaterol is a selective β2-adrenergic receptor agonist that has demonstrated significant potential in the treatment of respiratory conditions characterized by reversible airway obstruction, primarily asthma and Chronic Obstructive Pulmonary Disease (COPD). This technical guide provides a comprehensive overview of the pharmacological profile, mechanism of action, preclinical and clinical efficacy, and safety profile of this compound. It is intended to serve as a resource for researchers and professionals involved in the development of novel respiratory therapeutics. This document summarizes key quantitative data in structured tables and provides detailed experimental methodologies from pivotal studies. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of Bro-xaterol's therapeutic action.

Introduction

This compound is a bronchodilator that acts selectively on β2-adrenergic receptors, which are predominantly located in the smooth muscle of the airways.[1][2] Its development was aimed at providing a therapeutic agent for obstructive airway diseases that could offer potent and sustained bronchodilation with a favorable safety profile.[1][3] Clinical investigations have explored its utility in both adult and pediatric populations, demonstrating its efficacy in improving lung function and alleviating symptoms associated with asthma and COPD.[4]

Mechanism of Action

This compound's primary mechanism of action is the stimulation of β2-adrenergic receptors on the surface of airway smooth muscle cells. This interaction initiates a cascade of intracellular events leading to bronchodilation.

β2-Adrenergic Receptor Signaling Pathway

Upon binding to the β2-adrenergic receptor, this compound induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated α-subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several target proteins, ultimately resulting in the relaxation of the airway smooth muscle and consequent bronchodilation.

Broxaterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs_protein Gs Protein (inactive) Beta2AR->Gs_protein Activates Gs_protein_active Gs Protein (active) AC Adenylyl Cyclase (inactive) AC_active Adenylyl Cyclase (active) Gs_protein_active->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to COPD_Endurance_Trial cluster_screening Screening & Baseline cluster_treatment Treatment Periods (Crossover) cluster_assessment Assessment P1 16 COPD Patients (irreversible airway obstruction) P2 Baseline Measurements: MIP, FEV1, FRC P1->P2 T1 This compound (0.5mg TID, 7 days) P2->T1 T2 Placebo (7 days) P2->T2 Washout 72-hour Washout T1->Washout A1 Post-Treatment Measurements: Endurance Time, MIP, FEV1, FRC T1->A1 T2->Washout T2->A1

References

An In-Depth Technical Guide on Broxaterol and its Effects on Intracellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broxaterol is a potent and selective β2-adrenergic receptor agonist that has demonstrated significant bronchodilatory effects. This technical guide provides a comprehensive overview of the intracellular signaling pathways modulated by this compound, with a focus on its mechanism of action in airway smooth muscle cells. This document details the quantitative parameters of this compound's interaction with its receptor and the subsequent downstream signaling cascade, including the activation of adenylyl cyclase, generation of cyclic adenosine monophosphate (cAMP), and activation of Protein Kinase A (PKA). Detailed experimental protocols for assessing these signaling events are also provided to facilitate further research and development.

Introduction

This compound is a third-generation β2-adrenergic receptor agonist designed for the treatment of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily achieved through the relaxation of airway smooth muscle. Understanding the molecular and cellular mechanisms underlying this action is critical for its optimal clinical application and the development of next-generation therapeutics. This guide delves into the core intracellular signaling pathways activated by this compound.

Mechanism of Action: The β2-Adrenergic Signaling Cascade

The primary mechanism of action of this compound involves the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a well-defined intracellular signaling cascade, as depicted in the following pathway diagram.

Broxaterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to G_protein Gs Protein (αβγ) Beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active MLCK_active Active MLCK PKA_active->MLCK_active Phosphorylates (Inhibits) MLCK_inactive Inactive MLCK (P) MLCK_active->MLCK_inactive Myosin Myosin-LC MLCK_active->Myosin Phosphorylates Relaxation Muscle Relaxation MLCK_inactive->Relaxation Leads to Myosin_P Myosin-LC-P Myosin->Myosin_P Contraction Muscle Contraction Myosin_P->Contraction Leads to

Figure 1: this compound Intracellular Signaling Pathway.

Upon binding to the β2-adrenergic receptor, this compound induces a conformational change that activates the associated heterotrimeric Gs protein.[1][2] The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme embedded in the cell membrane.[1] Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1] Active PKA phosphorylates several target proteins, most notably the myosin light-chain kinase (MLCK). Phosphorylation of MLCK inhibits its activity, leading to a decrease in the phosphorylation of myosin light chains. This reduction in phosphorylated myosin light chains results in the relaxation of the airway smooth muscle, causing bronchodilation.

Quantitative Data

The potency and selectivity of this compound have been characterized in several in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: Receptor Binding Affinity of this compound
Receptor SubtypeTissue SourceKi (nM)Reference
β2-AdrenergicRat Lung Membranes130
β2-AdrenergicRat Heart Membranes98
β1-AdrenergicRat Lung Membranes4100
β1-AdrenergicRat Heart Membranes3460

Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Potency of this compound
ComparatorRoute of AdministrationPotency Ratio (this compound vs. Comparator)EffectReference
SalbutamolOral12-16 times more potentBronchodilation

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on intracellular signaling.

β-Adrenergic Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound for β1- and β2-adrenergic receptors.

Receptor_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare membranes from tissue (e.g., rat lung, heart) Incubate Incubate membranes with radioligand and this compound Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand ([3H]dihydroalprenolol) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubate Filter Separate bound from free radioligand by filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify bound radioactivity using liquid scintillation counting Wash->Count Analyze Calculate Ki values using competitive binding analysis Count->Analyze

Figure 2: Workflow for β-Adrenergic Receptor Binding Assay.

Methodology:

  • Membrane Preparation: Homogenize tissues (e.g., rat lung or heart) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

  • Binding Reaction: In a reaction tube, combine the membrane preparation, a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [3H]dihydroalprenolol), and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the ability of this compound to stimulate the production of cAMP in cultured cells.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_data_analysis Data Analysis Culture_Cells Culture airway smooth muscle cells Seed_Cells Seed cells into multi-well plates Culture_Cells->Seed_Cells Add_PDE_Inhibitor Pre-treat with a phosphodiesterase inhibitor Seed_Cells->Add_PDE_Inhibitor Add_this compound Add varying concentrations of this compound Add_PDE_Inhibitor->Add_this compound Incubate_Treatment Incubate for a defined time period Add_this compound->Incubate_Treatment Lyse_Cells Lyse cells to release intracellular cAMP Incubate_Treatment->Lyse_Cells Measure_cAMP Measure cAMP levels using ELISA or other immunoassay Lyse_Cells->Measure_cAMP Analyze_cAMP Generate a dose-response curve and calculate EC50 Measure_cAMP->Analyze_cAMP

Figure 3: Workflow for cAMP Accumulation Assay.

Methodology:

  • Cell Culture: Culture human airway smooth muscle cells (or another relevant cell line) in appropriate media.

  • Cell Seeding: Seed the cells into multi-well plates and allow them to adhere and grow to a suitable confluency.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Terminate the reaction and lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP immunoassay kit (e.g., ELISA, HTRF).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Protein Kinase A (PKA) Activity Assay

This protocol assesses the activation of PKA in response to this compound treatment.

PKA_Assay_Workflow cluster_cell_treatment Cell Treatment & Lysis cluster_kinase_reaction Kinase Reaction cluster_detection_analysis Detection & Analysis Treat_Cells Treat cells with This compound Lyse_Cells_PKA Prepare cell lysates Treat_Cells->Lyse_Cells_PKA Reaction_Mix Prepare reaction mix with lysate, PKA substrate, and ATP Lyse_Cells_PKA->Reaction_Mix Incubate_Reaction Incubate to allow phosphorylation Reaction_Mix->Incubate_Reaction Detect_Phosphorylation Detect phosphorylated substrate (e.g., using a specific antibody) Incubate_Reaction->Detect_Phosphorylation Quantify_Activity Quantify PKA activity Detect_Phosphorylation->Quantify_Activity Analyze_PKA Analyze dose-dependent PKA activation Quantify_Activity->Analyze_PKA

Figure 4: Workflow for Protein Kinase A (PKA) Activity Assay.

Methodology:

  • Cell Treatment and Lysis: Treat cultured cells with varying concentrations of this compound as described in the cAMP assay protocol. Following treatment, prepare cell lysates that preserve kinase activity.

  • Kinase Reaction: In a microplate well, combine the cell lysate with a specific PKA substrate (e.g., kemptide) and ATP (often radiolabeled, e.g., [γ-32P]ATP, or in a system with a specific antibody for the phosphorylated substrate).

  • Incubation: Incubate the reaction mixture at 30°C to allow PKA to phosphorylate the substrate.

  • Detection of Phosphorylation:

    • Radiometric Assay: Separate the phosphorylated substrate from the unreacted ATP using phosphocellulose paper and quantify the incorporated radioactivity.

    • Immunoassay: Use an antibody that specifically recognizes the phosphorylated form of the substrate in an ELISA-based format.

  • Data Analysis: Determine the amount of phosphorylated substrate as a measure of PKA activity. Analyze the data to assess the dose-dependent activation of PKA by this compound.

Conclusion

This compound is a highly potent and selective β2-adrenergic receptor agonist that exerts its bronchodilatory effects through the canonical Gs-adenylyl cyclase-cAMP-PKA signaling pathway. The quantitative data presented in this guide underscore its high affinity and selectivity for the β2-adrenergic receptor. The detailed experimental protocols provided offer a framework for researchers to further investigate the nuanced aspects of this compound's intracellular signaling and to explore its therapeutic potential. Future research should focus on elucidating the precise quantitative relationship between receptor occupancy, cAMP accumulation, and PKA activation to build a more comprehensive pharmacokinetic and pharmacodynamic model for this compound.

References

Early Research and Discovery of Broxaterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broxaterol, a potent and selective β2-adrenergic receptor agonist, emerged from early research as a promising bronchodilator for the treatment of respiratory conditions such as asthma. This technical guide provides an in-depth overview of the foundational preclinical research that elucidated the pharmacological profile of this compound. Key areas covered include its mechanism of action, receptor binding affinity, in vitro efficacy in functional assays, and a summary of its chemical synthesis. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel respiratory therapeutics.

Introduction

The development of selective β2-adrenergic receptor agonists revolutionized the management of obstructive airway diseases. The therapeutic goal has consistently been to achieve potent bronchodilation with minimal cardiovascular side effects, which are typically mediated by β1-adrenergic receptors. Early drug discovery efforts focused on modifying the catecholamine structure to enhance β2 selectivity and improve oral bioavailability. This compound, with its laboratory code Z 1170, was synthesized as part of a series of 1-(3-substituted-5-isoxazolyl)-2-alkylaminoethanol derivatives, where the isoxazole ring replaced the traditional catechol moiety.[1] This structural modification was a key determinant of its pharmacological properties.

Mechanism of Action

This compound exerts its therapeutic effect through its agonist activity at β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.

Signaling Pathway

Activation of the β2-adrenergic receptor by this compound initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels results in the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.

Broxaterol_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to Broxaterol_Synthesis cluster_synthesis This compound Synthesis Workflow Start Dibromoformaldoxime + 3-Butyn-2-one Step1 1,3-Dipolar Cycloaddition Start->Step1 Intermediate1 Isoxazole Derivative Step1->Intermediate1 Step2 α-Bromination (Pyridinium Tribromide) Intermediate1->Step2 Intermediate2 Bromoketone Step2->Intermediate2 Step3 Reduction (Sodium Borohydride) Intermediate2->Step3 Intermediate3 Bromoethanol Derivative Step3->Intermediate3 Step4 Amination (tert-Butylamine) Intermediate3->Step4 End This compound Step4->End

References

Broxaterol: A Technical Overview of its Physicochemical Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and pharmacological characteristics of Broxaterol, a selective β2-adrenoreceptor agonist. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₉H₁₅BrN₂O₂
Molecular Weight 263.13 g/mol
IUPAC Name 1-(3-bromo-1,2-oxazol-5-yl)-2-(tert-butylamino)ethanol
CAS Number 76596-57-1

Chemical Structure of this compound

The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of its constituent atoms.

Figure 1: Chemical Structure of this compound.

Pharmacological Profile: Mechanism of Action

This compound is a selective agonist for β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. Its therapeutic effect, particularly in the context of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), is derived from its ability to induce bronchodilation.

Signaling Pathway

The binding of this compound to the β2-adrenergic receptor initiates a well-defined intracellular signaling cascade. This pathway is crucial for its pharmacological activity and is outlined in the diagram below.

Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs_protein Gs Protein (αβγ) Beta2AR->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation (Smooth Muscle Relaxation) PKA->Bronchodilation Leads to

Figure 2: this compound-activated β2-Adrenergic Signaling Pathway.

Upon binding of this compound to the β2-adrenergic receptor, the associated heterotrimeric Gs protein is activated. The Gαs subunit then dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and, consequently, bronchodilation.

Experimental Protocols

The following sections provide generalized yet detailed protocols for key experiments relevant to the characterization of this compound and similar β2-adrenergic agonists.

Synthesis of this compound

The synthesis of this compound has been described to proceed through a multi-step process.[1] While a detailed, step-by-step protocol with specific reaction conditions is not publicly available, the key transformations are as follows:

  • Formation of the Isoxazole Ring: The synthesis typically starts with a 1,3-dipolar cycloaddition reaction to form the isoxazole core.

  • Functional Group Manipulation: Subsequent steps involve modifications of the side chains, including bromination and reduction reactions.

  • Introduction of the Amino Alcohol Moiety: The final key step involves the introduction of the tert-butylamino ethanol side chain, which is crucial for its interaction with the β2-adrenergic receptor.

A more detailed experimental procedure would require access to proprietary or unpublished laboratory notebooks.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of a β2-adrenergic agonist like this compound.

Experimental_Workflow cluster_cell_culture Cell Line Preparation cluster_assays In Vitro Assays cluster_data_analysis Data Analysis Cell_Culture Culture cells expressing β2-adrenergic receptors (e.g., HEK293, CHO) Receptor_Binding Receptor Binding Assay Cell_Culture->Receptor_Binding cAMP_Assay cAMP Accumulation Assay Cell_Culture->cAMP_Assay Binding_Analysis Determine Kd/Ki Receptor_Binding->Binding_Analysis cAMP_Analysis Determine EC50 and Emax cAMP_Assay->cAMP_Analysis

Figure 3: Experimental Workflow for In Vitro Characterization.
Receptor Binding Assay (Generalized Protocol)

This assay is used to determine the binding affinity of this compound to the β2-adrenergic receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the human β2-adrenergic receptor.

  • Radiolabeled ligand (e.g., [³H]-dihydroalprenolol).

  • Wash buffer (e.g., Tris-HCl buffer).

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Multi-well plates.

Procedure:

  • Reaction Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound (competitor).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The data are then fitted to a one-site or two-site binding model to determine the inhibition constant (Ki), which reflects the binding affinity of this compound.

cAMP Accumulation Assay (Generalized Protocol)

This functional assay measures the ability of this compound to stimulate the production of cAMP, a key second messenger in the β2-adrenergic signaling pathway.

Materials:

  • Whole cells expressing the β2-adrenergic receptor.

  • Stimulation buffer.

  • This compound at various concentrations.

  • Lysis buffer.

  • cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen-based).

  • Multi-well plates.

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubation: Replace the culture medium with a stimulation buffer, often containing a phosphodiesterase inhibitor to prevent cAMP degradation, and pre-incubate.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Terminate the stimulation by adding a lysis buffer to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response).

This guide provides a foundational understanding of this compound for scientific and drug development professionals. The presented data and protocols are intended to support further research and development efforts in the field of respiratory therapeutics.

References

Broxaterol: A Technical Whitepaper on Early Clinical Studies and Known Side Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broxaterol is a selective β2-adrenergic receptor agonist investigated for its bronchodilator properties in the management of reversible airflow obstruction, such as in asthma. As with any therapeutic agent, a thorough understanding of its safety profile as delineated in early clinical studies is paramount for ongoing research and development. This technical guide provides an in-depth analysis of the known side effects of this compound, with a focus on quantitative data from initial clinical trials, detailed experimental methodologies, and the underlying signaling pathways of its mechanism of action.

Known Side Effects in Early Studies

Early clinical evaluation of this compound, encompassing multicenter open studies and double-blind controlled trials, established a safety profile comparable to or better than other β2-agonists of its time.[1][2] The most frequently reported adverse events were generally mild, transient, and dose-dependent.[1][2]

Quantitative Summary of Adverse Events

The following table summarizes the key quantitative data on adverse events reported in early clinical trials of this compound.

Adverse EventIncidence/DetailsStudy PopulationReference
TremorMost frequently associated side effect, typically slight and transient.Patients with reversible airflow obstruction.[1]
NervousnessFrequently reported, generally mild in nature.Patients with reversible airflow obstruction.
PalpitationsA common, yet typically slight and transient, side effect.Patients with reversible airflow obstruction.
RestlessnessReported in 6 patients in one long-term study.21 patients with reversible obstructive airways disease.
Trial Withdrawal due to Side EffectsRequired in 12 out of 274 patients (4.4%).Patients in multicenter open studies and double-blind controlled clinical trials.

Notably, clinically significant alterations in heart rate, blood pressure, and electrocardiogram (ECG) readings were not observed in these early studies. Furthermore, long-term administration of this compound did not lead to modifications in haematological, hepatic, or renal laboratory parameters, nor did it induce metabolic abnormalities or hypokalemia.

Experimental Protocols

The following sections detail the methodologies of key early experiments that assessed the safety and efficacy of this compound. It is important to note that while summaries of larger multicenter trials are available, comprehensive, detailed protocols are not fully accessible in the public domain. The information provided is based on the available published literature.

Double-Blind, Crossover, Comparative Studies

Several smaller-scale, well-controlled studies provided the initial rigorous assessment of this compound's side effect profile.

Experimental Workflow: Double-Blind Crossover Study

G cluster_0 Phase 1: Treatment Period 1 cluster_1 Washout Period cluster_2 Phase 2: Treatment Period 2 (Crossover) cluster_3 Data Collection & Analysis p1 Patient Cohort (e.g., n=8-12 asthmatics) rand1 Randomization p1->rand1 treatA Administer this compound (e.g., oral, inhaled) rand1->treatA treatB Administer Comparator (e.g., Salbutamol/Placebo) rand1->treatB washout Drug-free interval to eliminate carryover effects treatA->washout treatB->washout treatC Administer Comparator (e.g., Salbutamol/Placebo) washout->treatC treatD Administer this compound (e.g., oral, inhaled) washout->treatD data Measure FEV1, Heart Rate, Blood Pressure, Adverse Events at predefined time points treatC->data treatD->data analysis Statistical Analysis data->analysis

Caption: A generalized workflow for a double-blind, crossover clinical trial.

  • Study 1: Comparison with Salbutamol (Oral and Inhaled)

    • Design: Two double-blind, double-dummy, randomized, crossover studies.

    • Participants: 8 asthmatic patients.

    • Intervention:

      • Oral: Cumulatively increasing doses of this compound (total dose 1.675 mg) and salbutamol (total dose 26 mg).

      • Inhaled: Cumulatively increasing doses of this compound and salbutamol (total dose 1.5 mg for both).

    • Measured Parameters: Bronchodilation, heart rate, diastolic blood pressure, and observed side effects (e.g., tremor).

  • Study 2: Comparison with Procaterol (Oral)

    • Design: Double-blind, cross-over study.

    • Participants: 12 patients with reversible airway obstruction.

    • Intervention: A single oral dose of this compound (0.5 mg), procaterol (0.05 mg), or placebo.

    • Measured Parameters: Forced expiratory volume in 1 second (FEV1), heart rate, and blood pressure were measured at baseline and at 30, 60, 120, 240, 360, and 480 minutes post-treatment. The occurrence of any side effects was also recorded.

Long-Term and Multicenter Studies
  • Design: These studies included multicenter open-label designs and some double-blind, placebo-controlled trials with treatment durations ranging from 2 weeks to 1 year.

  • Participants: A total of 274 patients with reversible airflow obstruction, including adults and children.

  • Intervention:

    • Oral: 0.5 mg to 1.5 mg per day.

    • Metered-Dose Inhaler: 0.6 mg to 1.2 mg per day.

  • Adverse Event Monitoring: While specific grading scales were not detailed in the available literature, side effects were systematically recorded. The nature of the side effects was characterized as "slight, transient and dose-related."

  • Safety Assessments: Included monitoring of heart rate, blood pressure, ECG, and a panel of haematological, hepatic, and renal laboratory tests.

Signaling Pathway

This compound functions as a selective β2-adrenergic receptor agonist. Its therapeutic effect and some of its side effects can be understood through its interaction with the β2-adrenergic signaling pathway in smooth muscle cells.

Signaling Pathway of this compound

G cluster_cell Smooth Muscle Cell This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Promotes MLCK->Relaxation Leads to

Caption: The β2-adrenergic receptor signaling cascade initiated by this compound.

Upon binding to the β2-adrenergic receptor on the surface of airway smooth muscle cells, this compound initiates a conformational change in the receptor. This activates the associated Gs protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase (MLCK). The net effect of this cascade is the relaxation of the airway smooth muscle, resulting in bronchodilation. The systemic effects, such as tremor and palpitations, are also mediated by the stimulation of β2-adrenergic receptors in other tissues.

Conclusion

The early clinical studies of this compound demonstrate a well-tolerated safety profile, with the most common side effects being tremor, nervousness, and palpitations. These effects were generally mild and transient. The withdrawal rate due to adverse events was low. The underlying mechanism of action is consistent with its classification as a β2-adrenergic receptor agonist. This technical summary provides a foundation for further research and a comprehensive understanding of this compound's characteristics for drug development professionals. Further investigation into the detailed protocols of the larger, long-term studies would provide an even more granular understanding of the safety profile of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Broxaterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broxaterol is a selective β2-adrenergic receptor agonist characterized by its bronchodilatory and anti-inflammatory properties.[1] In vitro studies have confirmed its efficacy in relaxing bronchial smooth muscle and inhibiting the release of mediators associated with asthma.[1] These application notes provide a representative experimental framework for the investigation of this compound's effects in a cell culture setting. The following protocols are based on established methodologies for other well-characterized β2-agonists, such as Salbutamol and Formoterol, and are intended to serve as a starting point for specific experimental design.

Key Signaling Pathway

This compound, as a β2-adrenergic receptor agonist, is expected to exert its effects primarily through the canonical Gs-protein coupled receptor signaling pathway. Upon binding to the β2-adrenergic receptor on the cell surface, it initiates a cascade of intracellular events.

Broxaterol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Muscle Relaxation, Inhibition of Mediator Release) PKA->Cellular_Response Phosphorylates targets leading to

Caption: this compound signaling pathway.

Data Presentation

The following tables summarize expected quantitative data based on the known pharmacology of β2-agonists. These are representative values and should be determined empirically for this compound in the specific cell system used.

Table 1: Expected Dose-Dependent Inhibition of Mediator Release from Mast Cells

This compound Concentration% Inhibition of Histamine Release (Mean ± SD)
0 nM (Control)0 ± 5
1 nM15 ± 7
10 nM45 ± 10
100 nM75 ± 8
1 µM95 ± 5

Table 2: Expected EC50 Values for cAMP Accumulation in Bronchial Epithelial Cells

CompoundEC50 for cAMP Accumulation (nM)
Isoproterenol (Control)~5
This compoundTo be determined
Salbutamol (Reference)~50

Experimental Protocols

Protocol 1: Inhibition of Mast Cell Mediator Release

This protocol is designed to assess the inhibitory effect of this compound on the release of inflammatory mediators (e.g., histamine) from cultured mast cells following immunological activation.

Materials:

  • Human mast cell line (e.g., HMC-1) or primary cultured mast cells

  • Cell culture medium (e.g., Iscove's Modified Dulbecco's Medium with supplements)

  • This compound stock solution

  • Anti-human IgE antibody for stimulation

  • Human IgE

  • Assay buffer (e.g., Tyrode's buffer)

  • Histamine ELISA kit

Procedure:

  • Cell Culture: Culture mast cells according to standard protocols.

  • Sensitization: Sensitize mast cells with human IgE (e.g., 1 µg/mL) for 24-48 hours.

  • Washing: Wash the cells twice with assay buffer to remove unbound IgE.

  • Pre-incubation with this compound: Resuspend cells in assay buffer and pre-incubate with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for 15-30 minutes at 37°C.

  • Stimulation: Induce degranulation by adding anti-human IgE antibody (e.g., 1-10 µg/mL).

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Termination: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

  • Quantification: Collect the supernatant and measure the histamine concentration using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of histamine release for each this compound concentration relative to the vehicle control.

Protocol 2: Measurement of cAMP Accumulation in Bronchial Epithelial Cells

This protocol measures the ability of this compound to stimulate the production of cyclic AMP (cAMP) in a human bronchial epithelial cell line, a key second messenger in the β2-adrenergic signaling pathway.

Materials:

  • Human bronchial epithelial cell line (e.g., BEAS-2B or Calu-3)

  • Cell culture medium (e.g., DMEM/F-12 with supplements)

  • This compound stock solution

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., ELISA or HTRF)

  • Lysis buffer

Procedure:

  • Cell Seeding: Seed bronchial epithelial cells in a 96-well plate and grow to confluence.

  • Serum Starvation: Serum-starve the cells for 4-6 hours prior to the experiment.

  • Pre-incubation with Inhibitor: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.

  • Stimulation with this compound: Add various concentrations of this compound (e.g., 0.1 nM to 10 µM) or a positive control (e.g., Forskolin) and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells with the lysis buffer provided in the cAMP assay kit.

  • cAMP Measurement: Determine the intracellular cAMP concentration using a suitable assay kit following the manufacturer's protocol.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for in vitro testing of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A Select Cell Line (e.g., BEAS-2B, HMC-1) B Culture Cells to Desired Confluency A->B D Treat Cells with This compound B->D C Prepare this compound Stock Solutions C->D E Incubate for Specified Time D->E F Induce Cellular Response (if applicable) E->F G Perform Assay (e.g., ELISA, cAMP assay) F->G H Collect and Analyze Data G->H I Generate Dose-Response Curves and Tables H->I

Caption: General experimental workflow.

References

Application Notes and Protocols for the Use of Broxaterol in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broxaterol is a potent and selective β2-adrenergic receptor agonist with significant bronchodilatory and anti-inflammatory properties.[1] As a result, it holds promise for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This document provides detailed application notes and experimental protocols for the use of this compound in relevant animal models of these diseases. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound exerts its therapeutic effects primarily through its action as a β2-adrenergic receptor agonist.[2] The binding of this compound to β2-adrenergic receptors on bronchial smooth muscle cells initiates a signaling cascade that leads to muscle relaxation and bronchodilation. This process involves the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the inhibition of smooth muscle contraction.[1] Beyond its direct bronchodilatory effects, this compound has also been shown to inhibit the release of asthmogenic mediators, suggesting an anti-inflammatory component to its action.[1]

Broxaterol_Mechanism_of_Action cluster_cell Bronchial Smooth Muscle Cell This compound This compound Beta2_Receptor β2-Adrenergic Receptor This compound->Beta2_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase Beta2_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Muscle_Relaxation Smooth Muscle Relaxation PKA->Muscle_Relaxation Leads to Bronchodilation Bronchodilation Muscle_Relaxation->Bronchodilation

Caption: Signaling pathway of this compound's mechanism of action.

Application in an Ovalbumin-Induced Asthma Model (Guinea Pig)

The ovalbumin (OVA)-sensitized and challenged guinea pig is a widely used model that mimics the allergic airway inflammation and hyperresponsiveness characteristic of human asthma.

Experimental Protocol: Ovalbumin-Induced Asthma

This protocol is adapted from established methods for inducing allergic asthma in guinea pigs.[3]

Phase Step Procedure Details
Sensitization 1Initial Sensitization (Day 0)Administer an intraperitoneal (i.p.) injection of 1 ml of a solution containing 100 µg ovalbumin and 100 mg aluminum hydroxide in saline.
2Booster Sensitization (Day 14)Administer a booster i.p. injection of 1 ml of a solution containing 50 µg ovalbumin and 50 mg aluminum hydroxide in saline.
Aerosol Challenge 3Allergen Challenge (Days 21-23)Expose conscious, unrestrained guinea pigs to an aerosol of 0.5% ovalbumin in saline for 10 minutes daily for 3 consecutive days.
Treatment 4This compound AdministrationAdminister this compound or vehicle control prior to each ovalbumin challenge. The route and timing will depend on the experimental design (e.g., 30 minutes before challenge via inhalation or oral gavage).
Outcome Assessment 5Measurement of Airway Responsiveness (Day 24)Assess airway hyperresponsiveness by measuring bronchoconstriction in response to a methacholine or histamine challenge.
6Bronchoalveolar Lavage (BAL)Collect BAL fluid to analyze inflammatory cell influx (e.g., eosinophils, neutrophils, lymphocytes).
7HistopathologyCollect lung tissue for histological analysis of airway inflammation and remodeling.
8Cytokine AnalysisMeasure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates.

Proposed Experimental Design for this compound Evaluation

OVA_Asthma_Workflow cluster_treatment Treatment Groups Sensitization Sensitization (Day 0 & 14) Ovalbumin + Al(OH)3 i.p. Challenge Aerosol Challenge (Days 21-23) 0.5% Ovalbumin Sensitization->Challenge Vehicle Vehicle Control Challenge->Vehicle Broxaterol_Low This compound (Low Dose) Challenge->Broxaterol_Low Broxaterol_High This compound (High Dose) Challenge->Broxaterol_High Positive_Control Positive Control (e.g., Salbutamol) Challenge->Positive_Control Assessment Outcome Assessment (Day 24) Vehicle->Assessment Broxaterol_Low->Assessment Broxaterol_High->Assessment Positive_Control->Assessment Airway_Responsiveness Airway Responsiveness Assessment->Airway_Responsiveness BAL_Analysis BAL Fluid Analysis Assessment->BAL_Analysis Histopathology Lung Histopathology Assessment->Histopathology Cytokines Cytokine Levels Assessment->Cytokines

Caption: Experimental workflow for evaluating this compound in an OVA-induced asthma model.

Data Presentation: Expected Quantitative Outcomes
Parameter Vehicle Control This compound (Low Dose) This compound (High Dose) Positive Control (e.g., Salbutamol)
Airway Resistance (cmH2O/mL/s) HighReducedSignificantly ReducedSignificantly Reduced
Eosinophils in BAL (cells/mL) HighReducedSignificantly ReducedSignificantly Reduced
IL-4 in BAL (pg/mL) HighReducedSignificantly ReducedModerately Reduced
IL-5 in BAL (pg/mL) HighReducedSignificantly ReducedModerately Reduced

Application in a Cigarette Smoke and Elastase-Induced COPD Model (Mouse)

This model combines exposure to cigarette smoke (CS) with intratracheal instillation of elastase to induce key features of COPD, including emphysema and chronic inflammation, in a relatively short period.

Experimental Protocol: Cigarette Smoke and Elastase-Induced COPD

This protocol is a composite based on established methods for inducing COPD in mice.

Phase Step Procedure Details
Induction 1Porcine Pancreatic Elastase (PPE) Instillation (Day 0)Intratracheally instill a single dose of PPE (e.g., 0.33 IU in 50 µL saline) into anesthetized mice.
2Cigarette Smoke (CS) Exposure (Days 1-60)Expose mice to whole-body CS (e.g., from 5 cigarettes, twice daily, 5 days/week) for 60 days in a specialized exposure chamber.
Treatment 3This compound AdministrationAdminister this compound or vehicle control during the CS exposure period (e.g., daily via inhalation or oral gavage).
Outcome Assessment 4Lung Function Measurement (Day 61)Measure lung function parameters such as lung compliance and elastance.
5Bronchoalveolar Lavage (BAL)Collect BAL fluid to analyze inflammatory cell influx (e.g., neutrophils, macrophages).
6HistopathologyCollect lung tissue for histological analysis to assess emphysema (mean linear intercept) and airway inflammation.
7Inflammatory Mediator AnalysisMeasure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in BAL fluid or lung homogenates.

Proposed Experimental Design for this compound Evaluation

COPD_Workflow cluster_treatment Treatment Groups Induction COPD Induction (Day 0: Elastase) (Days 1-60: Cigarette Smoke) Vehicle Vehicle Control Induction->Vehicle Broxaterol_Low This compound (Low Dose) Induction->Broxaterol_Low Broxaterol_High This compound (High Dose) Induction->Broxaterol_High Positive_Control Positive Control (e.g., Roflumilast) Induction->Positive_Control Assessment Outcome Assessment (Day 61) Vehicle->Assessment Broxaterol_Low->Assessment Broxaterol_High->Assessment Positive_Control->Assessment Lung_Function Lung Function Assessment->Lung_Function BAL_Analysis BAL Fluid Analysis Assessment->BAL_Analysis Histopathology Lung Histopathology Assessment->Histopathology Cytokines Cytokine Levels Assessment->Cytokines

Caption: Experimental workflow for evaluating this compound in a CS and elastase-induced COPD model.

Data Presentation: Expected Quantitative Outcomes
Parameter Vehicle Control This compound (Low Dose) This compound (High Dose) Positive Control (e.g., Roflumilast)
Mean Linear Intercept (µm) IncreasedModerately ReducedSignificantly ReducedSignificantly Reduced
Neutrophils in BAL (cells/mL) HighReducedSignificantly ReducedSignificantly Reduced
TNF-α in BAL (pg/mL) HighReducedSignificantly ReducedSignificantly Reduced
Static Lung Compliance (mL/cmH2O) IncreasedModerately ReducedSignificantly ReducedSignificantly Reduced

Dosage and Administration Considerations

The optimal dosage and route of administration for this compound in these animal models will need to be determined empirically through dose-ranging studies. However, based on clinical data and studies in other animal models, the following can be considered as starting points:

  • Inhalation: Aerosolized concentrations ranging from 0.1 to 1.0 mg/mL.

  • Oral: Doses ranging from 0.1 to 1.0 mg/kg.

It is recommended to perform pharmacokinetic studies in the chosen animal model to determine the bioavailability and half-life of this compound, which will inform the dosing regimen.

Conclusion

The animal models and protocols described provide a framework for the preclinical evaluation of this compound. By systematically assessing its effects on key pathological features of asthma and COPD, researchers can gain valuable insights into its therapeutic potential and further elucidate its mechanisms of action. The use of well-characterized animal models is crucial for generating robust and translatable data to support the clinical development of this compound for the treatment of respiratory diseases.

References

Broxaterol Dosage for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broxaterol is a potent and selective β2-adrenergic receptor agonist known for its bronchodilatory and anti-inflammatory properties. Its unique isoxazole structure confers high efficacy and a favorable bioavailability profile, particularly when administered orally.[1] This document provides detailed application notes and protocols for the use of this compound in in vivo studies, focusing on established animal models of bronchoconstriction and inflammation. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its effects by binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways and on various inflammatory cells.[2] The activation of these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation and the inhibition of inflammatory mediator release.

Signaling Pathway

The binding of this compound to the β2-adrenergic receptor triggers the activation of adenylyl cyclase through a stimulatory G-protein (Gs). Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several target proteins, resulting in a decrease in intracellular calcium levels and the relaxation of airway smooth muscle. In inflammatory cells, such as mast cells, the elevation of cAMP inhibits the release of histamine and other pro-inflammatory mediators.[2]

Broxaterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Gs Gs Protein B2AR->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to Gs->AC activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Inhibition Inhibition of Mediator Release (Anti-inflammatory) PKA->Inhibition

This compound Signaling Pathway

Data Presentation: In Vivo Dosages

The following tables summarize the reported dosages of this compound used in various in vivo studies. It is crucial to note that optimal dosages may vary depending on the specific animal model, strain, and experimental conditions. Therefore, pilot studies are recommended to determine the most effective dose for a particular application.

Animal ModelAdministration RouteDosageApplicationReference
DogIntravenous100 µg/kg (initial bolus)Diaphragm Fatigue[3]
DogIntravenous200 µg/kg (second dose)Diaphragm Fatigue[3]
HumanOral0.5 mg - 1.5 mg/dayAsthma
HumanInhalation0.6 mg - 1.2 mg/day (metered dose)Asthma

Note: Dosages from human studies are provided for context but require careful consideration and likely adjustment for animal models.

Experimental Protocols

Histamine-Induced Bronchoconstriction in Conscious Guinea Pigs

This model is a classic method for evaluating the bronchodilator activity of a test compound.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • This compound

  • Histamine dihydrochloride solution (e.g., 0.1% in saline)

  • Whole-body plethysmograph

  • Nebulizer

Procedure:

  • Acclimatization: Acclimatize guinea pigs to the plethysmograph chamber for a consistent period before the experiment.

  • Baseline Measurement: Record the baseline respiratory parameters, such as respiratory rate and tidal volume.

  • Drug Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection, or inhalation). The dosage should be determined based on pilot studies.

  • Histamine Challenge: At a predetermined time after this compound administration (e.g., 30-60 minutes), expose the guinea pigs to an aerosol of histamine solution for a fixed duration (e.g., 30 seconds).

  • Post-Challenge Monitoring: Immediately after the histamine challenge, record the changes in respiratory parameters. The onset of bronchoconstriction is typically characterized by an increase in respiratory distress.

  • Data Analysis: The protective effect of this compound is quantified by measuring the delay in the onset of bronchoconstriction or the reduction in the severity of the response compared to vehicle-treated control animals.

Histamine_Bronchoconstriction_Workflow Acclimatization Acclimatize Guinea Pig to Plethysmograph Baseline Record Baseline Respiratory Parameters Acclimatization->Baseline DrugAdmin Administer this compound or Vehicle Baseline->DrugAdmin Histamine Histamine Aerosol Challenge DrugAdmin->Histamine 30-60 min Monitoring Monitor Post-Challenge Respiratory Parameters Histamine->Monitoring Analysis Analyze Data: - Onset of Bronchoconstriction - Severity of Response Monitoring->Analysis

Histamine-Induced Bronchoconstriction Workflow
Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation to assess the anti-inflammatory effects of compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • This compound

  • Lambda-Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Animal Grouping: Divide the rats into control and treatment groups.

  • Drug Administration: Administer this compound orally at various doses. The vehicle (e.g., 0.5% carboxymethyl cellulose) is given to the control group.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Inhibition of Mast Cell Degranulation In Vivo

Materials:

  • Rats or mice

  • This compound

  • Compound 48/80 (a potent mast cell degranulator)

  • Evans blue dye

  • Saline

Procedure:

  • Drug Administration: Administer this compound at different doses to the test groups and the vehicle to the control group.

  • Dye Injection: After a suitable absorption time for this compound, inject Evans blue dye intravenously.

  • Induction of Degranulation: Shortly after the dye injection, administer compound 48/80 intraperitoneally to induce mast cell degranulation and subsequent vascular permeability.

  • Peritoneal Lavage: After a defined period (e.g., 30 minutes), euthanize the animals and collect the peritoneal fluid by lavage with saline.

  • Quantification of Dye Extravasation: Centrifuge the peritoneal lavage fluid and measure the absorbance of the supernatant at a specific wavelength (e.g., 620 nm) to quantify the amount of Evans blue dye that has extravasated into the peritoneal cavity.

  • Data Analysis: A reduction in the amount of dye in the peritoneal fluid of the this compound-treated groups compared to the control group indicates inhibition of mast cell degranulation.

Conclusion

This compound is a promising β2-adrenergic receptor agonist with significant potential for the treatment of respiratory and inflammatory diseases. The dosages and protocols provided in these application notes serve as a starting point for in vivo research. It is imperative for investigators to optimize these protocols for their specific experimental setup to obtain reliable and reproducible results. Further preclinical studies are warranted to fully elucidate the therapeutic capabilities of this compound.

References

Application Notes and Protocols for Broxaterol Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of Broxaterol in mouse models. Due to the limited availability of direct studies on this compound in mice, this document leverages data from preclinical studies of analogous β2-adrenergic agonists, such as Salbutamol (Albuterol) and Formoterol, to provide robust protocols and comparative data.

Introduction to this compound

This compound is a potent and selective β2-adrenergic receptor agonist with bronchodilating properties.[1] It has been investigated for its therapeutic potential in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2][3][4] Preclinical studies have suggested that this compound may have a greater oral bioavailability and effectiveness compared to Salbutamol.[1] Like other β2-agonists, this compound stimulates the β2-adrenergic receptors in the smooth muscle of the airways, leading to muscle relaxation and bronchodilation.

Quantitative Data from Analogous β2-Agonists in Mouse Models

The following tables summarize quantitative data from studies using Salbutamol and Formoterol in various mouse models. This information can serve as a valuable reference for dose selection and experimental design for studies involving this compound.

Table 1: Administration of Salbutamol (Albuterol) in Mouse Models

Mouse Model Administration Route Dosage Key Findings Reference
Murine model of asthmaIntravenous (acute)1.2 mg/kgIncreased airway resistance by 10 ± 2%.
Murine model of asthmaSubcutaneous (chronic, 28 days via osmotic minipump)0.5 mg/kg/dayIncreased number of eosinophils in bronchoalveolar lavage fluid (BALF).
ColQ myasthenic syndrome modelSubcutaneous (daily)5 mg/kgGradual improvement in limb muscle strength over 6 weeks.
Allergic inflammatory airway diseaseOropharyngeal instillation1 mg/mL solution (50 µL)Chronic treatment induced loss of bronchoprotection and exacerbated inflammation.
Model of alveolar edemaSubcutaneous (continuous infusion via osmotic minipump)2 mg/kg/dayStimulated alveolar fluid clearance on day 1, but not on days 3 and 6.
In vivo accumulation studyOral2.5 mg/kg for 28 daysResidues detectable in hair even after a 30-day withdrawal period.

Table 2: Administration of Formoterol in Mouse Models

Mouse Model Administration Route Dosage Key Findings Reference
COPD model (LPS-induced)Not specified0.32 mg/kg (maximum tolerated dose)Co-treatment with Salmeterol decreased proinflammatory factors and improved alveolar structure.
Aspergillus fumigatus-induced severe asthmaNebulizationUp to 0.5 mg/kg/daySignificantly inhibited methacholine-induced airway hyperresponsiveness in a dose-dependent manner.
Allergic lung inflammationIntranasal1.5 to 150 µg/kgDose-dependently inhibited most inflammatory parameters when given after allergen challenge.
Ovalbumin-induced asthmaIntranasal20 µg in 50 µLPreventive strategy with a nanoparticle formulation induced increased inflammation.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of β2-adrenergic agonists in mouse models. These can be adapted for studies with this compound.

Murine Model of Allergic Airway Inflammation (Ovalbumin-Induced)

This is a commonly used model to study asthma pathophysiology and to evaluate the efficacy of anti-inflammatory and bronchodilator drugs.

Protocol:

  • Sensitization:

    • On days 0 and 7, sensitize BALB/c mice by intraperitoneal (i.p.) injection of 10 µg of ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide (alum) in a total volume of 200 µL saline.

  • Allergen Challenge:

    • From day 14 to day 20, challenge the mice daily with an aerosol of 1% OVA in saline for 20 minutes.

    • Alternatively, for a more acute response, challenge sensitized mice with aerosolized OVA once a day for three consecutive days.

  • Drug Administration:

    • Intranasal: Administer this compound (or comparator drug) in a small volume (e.g., 20-50 µL) into the nostrils of anesthetized mice, 10 minutes to 1 hour before or after the allergen challenge.

    • Oropharyngeal Instillation: Under light isoflurane anesthesia, gently pull the tongue of the mouse forward and instill a 50 µL solution of the drug into the oropharynx.

    • Nebulization: Place mice in a whole-body plethysmography chamber and deliver the drug via a nebulizer connected to the chamber.

  • Endpoint Analysis (24-48 hours after the last challenge):

    • Airway Hyperresponsiveness (AHR): Measure changes in lung resistance and compliance in response to increasing concentrations of methacholine using a pulmonary mechanics system.

    • Bronchoalveolar Lavage (BAL): Euthanize the mice and cannulate the trachea. Lavage the lungs with a fixed volume of PBS to collect BAL fluid. Perform total and differential cell counts to assess inflammation.

    • Histology: Perfuse and fix the lungs for histological analysis of airway inflammation, mucus production (PAS staining), and airway remodeling.

Pharmacokinetic Studies

These studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Protocol:

  • Drug Administration:

    • Administer a single dose of this compound to CD-1 male mice via the desired route (e.g., oral gavage, intravenous injection, or nose-only inhalation).

  • Sample Collection:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after administration, collect blood samples via retro-orbital bleeding or cardiac puncture.

    • Collect lung tissue at the same time points to determine local drug concentrations.

  • Sample Processing and Analysis:

    • Separate plasma from blood samples.

    • Homogenize lung tissue.

    • Use a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma and lung homogenates.

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Visualizations

Signaling Pathway

The following diagram illustrates the general signaling pathway of a β2-adrenergic agonist like this compound in an airway smooth muscle cell.

Broxaterol_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Endpoint Analysis Sensitization Sensitization (e.g., Ovalbumin i.p.) Days 0 & 7 Challenge Allergen Challenge (e.g., Ovalbumin aerosol) Days 14-20 Sensitization->Challenge DrugAdmin This compound Administration (e.g., Intranasal) Challenge->DrugAdmin AHR Airway Hyperresponsiveness Measurement DrugAdmin->AHR BAL Bronchoalveolar Lavage (Cell Counts) DrugAdmin->BAL Histo Histopathology (Lung Tissue) DrugAdmin->Histo PK_Study_Design start Start admin Administer this compound (Single Dose) start->admin collection Collect Blood & Tissue (Time Points) admin->collection analysis LC-MS/MS Analysis collection->analysis pk_params Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) analysis->pk_params end End pk_params->end

References

Application Note: Quantitative Analysis of Broxaterol in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Broxaterol is a potent and selective β2-adrenergic agonist known for its bronchodilating effects, making it a subject of interest in the treatment of respiratory conditions like asthma.[1] As with many pharmaceuticals, a robust and sensitive analytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and regulatory compliance. This application note presents a detailed protocol for the quantitative analysis of this compound in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method is designed to offer high selectivity, sensitivity, and throughput for the determination of this compound in a complex biological matrix.

While specific, validated HPLC-MS/MS methods for this compound are not widely published, this protocol is based on established principles for the analysis of other β2-agonists and small molecule drugs in biological fluids.[2][3][4]

Experimental Protocols

1. Principle

This method employs a solid-phase extraction (SPE) technique to isolate this compound from human plasma. The extracted analyte is then separated from endogenous interferences using reverse-phase HPLC. Detection and quantification are achieved by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are selected based on the predicted fragmentation of the this compound precursor ion.

2. Apparatus and Reagents

  • Apparatus:

    • HPLC system (e.g., Agilent 1200 series or equivalent)

    • Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460 or equivalent)

    • Solid-Phase Extraction (SPE) manifold

    • Nitrogen evaporator

    • Vortex mixer

    • Centrifuge

    • Analytical balance

  • Reagents:

    • This compound reference standard

    • Internal Standard (IS) (e.g., Salbutamol-d3 or other suitable stable isotope-labeled analog)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Water (deionized, 18 MΩ·cm)

    • Human plasma (drug-free)

    • SPE cartridges (e.g., Mixed-mode cation exchange)

3. Sample Preparation

  • Plasma Pre-treatment: To 500 µL of human plasma, add 50 µL of the internal standard working solution. Vortex for 30 seconds. Add 500 µL of 4% phosphoric acid and vortex for another 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 0.1 M acetic acid followed by 3 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

4. HPLC Conditions

ParameterSetting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

5. MS/MS Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4000 V
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temp 375°C
Sheath Gas Flow 11 L/min

Data Presentation

Table 1: Proposed MS/MS Transitions for this compound Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (V)Product Ion (m/z) - QualifierCollision Energy (V)
This compound305.1232.115174.025
Salbutamol-d3 (IS)243.2169.112151.120

Table 2: Hypothetical Method Performance Characteristics

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (at 3 QC levels) 90% - 110%
Precision (RSD% at 3 QC levels) < 15%
Recovery > 85%

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (500 µL) add_is Add Internal Standard plasma->add_is acidify Acidify with Phosphoric Acid add_is->acidify spe Solid-Phase Extraction (SPE) acidify->spe wash Wash Cartridge spe->wash elute Elute this compound wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection (MRM) hplc->msms data Data Acquisition & Processing msms->data

Caption: Experimental workflow for this compound analysis.

G This compound This compound (β2-Agonist) B2AR β2-Adrenergic Receptor This compound->B2AR binds to Gs Gs Protein B2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation leads to

Caption: Signaling pathway of this compound.

Conclusion

The described HPLC-MS/MS method provides a robust and sensitive framework for the quantification of this compound in human plasma. The protocol details the necessary steps from sample preparation to data analysis, offering a reliable approach for researchers in pharmacology and drug development. The proposed method parameters are a strong starting point for method development and validation in accordance with regulatory guidelines.

References

Application Notes and Protocols for Broxaterol Research Assays

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to characterize the pharmacological profile of Broxaterol, a potent and selective β2-adrenergic receptor agonist. The included assays are designed to determine the binding affinity and functional potency of this compound, providing crucial data for its evaluation as a therapeutic agent.

Introduction to this compound

This compound is a selective agonist for the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family.[1][2][3][4][5] Its primary mechanism of action involves the stimulation of these receptors, leading to the relaxation of smooth muscle, particularly in the airways, making it a candidate for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Mechanism of Action and Signaling Pathway

Upon binding to the β2-adrenergic receptor, this compound induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Broxaterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_p Phosphorylated MLCK (inactive) PKA->MLCK_p Phosphorylates (inactivates) Relaxation Smooth Muscle Relaxation MLCK_p->Relaxation

Caption: this compound signaling pathway.

Data Presentation

The following tables summarize the binding affinities of this compound for the β1 and β2-adrenergic receptors.

Table 1: this compound Binding Affinity

Receptor SubtypeTissue SourceRadioligandKi (nM)Reference
β2-Adrenergic ReceptorRat Lung[3H]dihydroalprenolol130
β1-Adrenergic ReceptorRat Lung[3H]dihydroalprenolol4100
β2-Adrenergic ReceptorRat Heart[3H]dihydroalprenolol98
β1-Adrenergic ReceptorRat Heart[3H]dihydroalprenolol3460

Note: Specific EC50 values for this compound from functional assays such as adenylyl cyclase activation or cAMP accumulation were not available in the reviewed public domain literature. However, studies have shown this compound to be a potent β2-agonist, with oral bronchodilator potency being 12-16 times that of salbutamol.

Experimental Protocols

Detailed methodologies for key experiments to characterize this compound are provided below.

Beta-2 Adrenergic Receptor Competitive Binding Assay

This assay determines the binding affinity (Ki) of this compound for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled antagonist for receptor binding.

Workflow:

Competitive_Binding_Workflow prep Prepare Cell Membranes (expressing β2-AR) incubation Incubate Membranes with Radioligand and this compound prep->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration scintillation Quantify Bound Radioligand filtration->scintillation analysis Data Analysis (IC50 and Ki determination) scintillation->analysis

Caption: Competitive Binding Assay Workflow.

Materials:

  • Cell membranes expressing the human β2-adrenergic receptor

  • Radioligand (e.g., [3H]dihydroalprenolol)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash Buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human β2-adrenergic receptor. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, cell membranes, and radioligand.

    • Non-specific Binding: Assay buffer, cell membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., propranolol).

    • Competition: Assay buffer, cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activation Assay

This assay measures the ability of this compound to stimulate the production of cAMP by activating adenylyl cyclase.

Workflow:

AC_Activation_Workflow prep Prepare Cell Membranes incubation Incubate Membranes with ATP, [α-32P]ATP, and this compound prep->incubation stop_reaction Stop Reaction incubation->stop_reaction separation Separate [32P]cAMP from other nucleotides stop_reaction->separation quantification Quantify [32P]cAMP separation->quantification analysis Data Analysis (EC50 determination) quantification->analysis

Caption: Adenylyl Cyclase Activation Assay Workflow.

Materials:

  • Cell membranes expressing the β2-adrenergic receptor

  • This compound

  • ATP

  • [α-32P]ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.5)

  • cAMP regenerating system (e.g., creatine phosphokinase and phosphocreatine)

  • Stop Solution (e.g., 2% SDS, 40 mM ATP, 1.4 mM cAMP)

  • Dowex and Alumina columns

  • Scintillation counter

Protocol:

  • Assay Setup: In reaction tubes, combine the assay buffer, cAMP regenerating system, cell membranes, and varying concentrations of this compound.

  • Initiate Reaction: Start the reaction by adding a mixture of ATP and [α-32P]ATP.

  • Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 10-15 minutes).

  • Stop Reaction: Terminate the reaction by adding the stop solution and boiling the samples.

  • cAMP Separation: Separate the newly synthesized [32P]cAMP from other nucleotides using sequential Dowex and Alumina column chromatography.

  • Quantification: Measure the radioactivity of the eluted [32P]cAMP using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [32P]cAMP produced against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

Intracellular cAMP Accumulation Assay

This cell-based assay measures the increase in intracellular cAMP levels in response to this compound stimulation.

Workflow:

cAMP_Accumulation_Workflow cell_culture Culture Cells Expressing β2-AR stimulation Stimulate Cells with This compound and PDE Inhibitor cell_culture->stimulation lysis Lyse Cells stimulation->lysis detection Detect cAMP Levels (e.g., HTRF, ELISA) lysis->detection analysis Data Analysis (EC50 determination) detection->analysis

Caption: cAMP Accumulation Assay Workflow.

Materials:

  • Whole cells expressing the human β2-adrenergic receptor

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell culture medium

  • Lysis buffer

  • cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits)

  • Plate reader compatible with the chosen detection method

Protocol:

  • Cell Seeding: Seed cells into a 96-well or 384-well plate and culture until they reach the desired confluency.

  • Pre-incubation: Remove the culture medium and pre-incubate the cells with a PDE inhibitor in a suitable buffer for a short period (e.g., 15-30 minutes) at 37°C to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit.

  • cAMP Detection: Perform the cAMP detection assay following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the EC50 value using non-linear regression analysis.

References

Broxaterol: Application Notes and Protocols for Respiratory Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broxaterol is a potent and selective β2-adrenergic receptor agonist that has been investigated for its bronchodilatory effects in respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] As a β2-agonist, this compound stimulates the β2-adrenergic receptors predominantly found in the smooth muscle cells of the airways.[1][3] This activation initiates a signaling cascade that leads to the relaxation of these muscles, resulting in bronchodilation and improved airflow.[1] Beyond its primary bronchodilator function, preclinical studies have suggested that this compound may also possess anti-inflammatory properties by inhibiting the release of asthmogenic mediators.

These application notes provide a comprehensive overview of the in vitro and in vivo research applications of this compound, including detailed experimental protocols and expected outcomes.

Data Presentation

Table 1: Clinical Efficacy of Oral this compound in Patients with Reversible Bronchospasm
Treatment GroupDoseMean Maximum % Increase in FEV1Time to Maximum Effect (hours)
This compound0.250 mg15.8%2
This compound0.500 mg24.3%2
Salbutamol4 mg18.7%1

FEV1: Forced Expiratory Volume in 1 second. Data extracted from a double-blind clinical trial comparing oral this compound and Salbutamol.

Table 2: Effect of Oral this compound on Respiratory Muscle Endurance in COPD Patients
Treatment GroupTime PointEndurance Time (seconds)p-value vs. Placebo
This compound2 hours post-treatment284.0 ± 48.0< 0.05
Placebo2 hours post-treatment234.8 ± 48.1-
This compound8 hours post-treatment258.2 ± 40.4< 0.005
Placebo8 hours post-treatment187.2 ± 31.1-

Data from a double-blind, placebo-controlled, randomized crossover clinical trial in patients with COPD.

Table 3: Comparative Bronchodilator Effect of Inhaled this compound and Salbutamol
TreatmentDoseRoutePotency Comparison
This compound vs. Salbutamol1.675 mg (total) vs. 26 mg (total)OralThis compound is 12-16 times more potent.
This compound vs. Salbutamol1.5 mg (total) vs. 1.5 mg (total)InhaledThis compound is somewhat less potent.

Data from a double-blind, double-dummy, randomized, crossover study in asthmatic patients.

Signaling Pathway

The mechanism of action of this compound, like other β2-adrenergic agonists, involves the activation of the Gs protein-coupled β2-adrenergic receptor. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates several target proteins, ultimately resulting in the relaxation of airway smooth muscle.

Broxaterol_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Gs Gs Protein B2AR->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive binds to PKA_active Active PKA PKA_inactive->PKA_active activates Relaxation Smooth Muscle Relaxation PKA_active->Relaxation phosphorylates targets leading to

This compound signaling pathway leading to bronchodilation.

Experimental Protocols

In Vitro Assays

1. Airway Smooth Muscle Relaxation Assay

This assay assesses the direct relaxant effect of this compound on pre-contracted airway smooth muscle tissue.

  • Materials:

    • Isolated tracheal rings (e.g., from guinea pig or human)

    • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2

    • Isometric force transducer and data acquisition system

    • Contractile agonist (e.g., acetylcholine, histamine, or methacholine)

    • This compound stock solution

  • Protocol:

    • Mount tracheal rings in the organ baths under an optimal resting tension.

    • Allow the tissues to equilibrate for at least 60 minutes, with periodic washing.

    • Induce a stable contraction with a submaximal concentration of a contractile agonist.

    • Once a plateau in contraction is reached, add cumulative concentrations of this compound to the bath at regular intervals.

    • Record the relaxation response at each concentration.

    • Calculate the percentage of relaxation relative to the pre-contracted tone.

    • Construct a concentration-response curve and determine the EC50 value.

Airway_Smooth_Muscle_Relaxation_Workflow A Isolate and mount tracheal rings B Equilibrate tissues A->B C Induce stable contraction (e.g., with acetylcholine) B->C D Add cumulative concentrations of this compound C->D E Record relaxation response D->E F Calculate % relaxation and determine EC50 E->F

Workflow for airway smooth muscle relaxation assay.

2. Intracellular cAMP Measurement Assay

This assay quantifies the increase in intracellular cAMP levels in airway smooth muscle cells following stimulation with this compound.

  • Materials:

    • Human airway smooth muscle (HASM) cells

    • Cell culture reagents

    • This compound stock solution

    • Phosphodiesterase inhibitor (e.g., IBMX)

    • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Protocol:

    • Culture HASM cells to near confluency in appropriate well plates.

    • Pre-incubate the cells with a phosphodiesterase inhibitor for a short period to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of this compound for a defined time period (e.g., 15-30 minutes) at 37°C.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the assay kit.

    • Generate a dose-response curve to determine the EC50 of this compound for cAMP production.

3. Mast Cell Degranulation Assay

This assay evaluates the potential anti-inflammatory effect of this compound by measuring its ability to inhibit the release of mediators from mast cells.

  • Materials:

    • Mast cell line (e.g., RBL-2H3) or primary mast cells

    • Cell culture reagents

    • Sensitizing antibody (e.g., anti-DNP IgE)

    • Antigen (e.g., DNP-HSA)

    • This compound stock solution

    • Assay buffer

    • β-hexosaminidase substrate

  • Protocol:

    • Sensitize mast cells with an appropriate antibody overnight.

    • Wash the cells to remove unbound antibody and resuspend in assay buffer.

    • Pre-incubate the cells with different concentrations of this compound.

    • Induce degranulation by adding the specific antigen.

    • After incubation, centrifuge the plate and collect the supernatant.

    • Measure the amount of released β-hexosaminidase in the supernatant by adding the substrate and measuring the absorbance.

    • Calculate the percentage of inhibition of degranulation by this compound.

In Vivo Models

1. Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This model is used to assess the efficacy of this compound in a model of allergic airway inflammation and hyperresponsiveness.

  • Animals: BALB/c mice are commonly used.

  • Protocol:

    • Sensitization: On days 0 and 14, sensitize mice by intraperitoneal injection of OVA emulsified in aluminum hydroxide.

    • Challenge: From day 21 to 23, challenge the mice with aerosolized OVA for a set duration each day.

    • Treatment: Administer this compound (e.g., via inhalation or intraperitoneal injection) at a predetermined dose and schedule before each OVA challenge. A vehicle control group should be included.

    • Assessment (24-48 hours after the final challenge):

      • Airway Hyperresponsiveness (AHR): Measure the changes in lung resistance and compliance in response to increasing concentrations of methacholine using a whole-body plethysmograph or a specialized ventilator.

      • Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid and perform total and differential cell counts to assess airway inflammation (e.g., eosinophils, neutrophils).

      • Lung Histology: Perfuse and fix the lungs for histological analysis of inflammatory cell infiltration and mucus production (using H&E and PAS staining).

      • Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates.

OVA_Asthma_Model_Workflow A Sensitization with OVA (Days 0 & 14) B Aerosolized OVA Challenge (Days 21-23) A->B D Assessment of Airway Hyperresponsiveness B->D E BAL Fluid and Lung Tissue Analysis B->E C This compound Treatment (Prior to each challenge) C->B

Workflow for the OVA-induced asthma model.

2. Cigarette Smoke-Induced COPD Model in Mice

This model is used to evaluate the therapeutic potential of this compound in a model of chronic airway inflammation and emphysema.

  • Animals: C57BL/6 mice are often used.

  • Protocol:

    • Exposure: Expose mice to whole-body cigarette smoke for a specified duration (e.g., 4-6 months), typically for a few hours per day, 5 days a week. A control group exposed to room air should be included.

    • Treatment: Administer this compound (e.g., via inhalation or intraperitoneal injection) at a specified dose and frequency during the last few weeks or months of the smoke exposure period.

    • Assessment (at the end of the exposure period):

      • Pulmonary Function Tests: Measure lung function parameters such as forced expiratory volume in 0.1 seconds (FEV0.1) and forced vital capacity (FVC) using a specialized ventilator.

      • Lung Histology: Assess the degree of emphysema by measuring the mean linear intercept and destructive index in lung tissue sections. Also, evaluate airway inflammation and remodeling.

      • BAL Fluid Analysis: Analyze the cellular composition of BAL fluid, which typically shows an increase in macrophages and neutrophils in this model.

      • Inflammatory Mediators: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in BAL fluid or lung homogenates.

Conclusion

This compound is a selective β2-adrenergic receptor agonist with demonstrated efficacy as a bronchodilator. The provided application notes and protocols offer a framework for researchers to investigate its pharmacological properties in both in vitro and in vivo models of respiratory diseases. These methodologies can be adapted to further elucidate the mechanisms of action of this compound and to explore its full therapeutic potential in the context of asthma and COPD. Careful consideration of experimental design, including appropriate controls and endpoints, is crucial for obtaining robust and reproducible data.

References

Application of Broxaterol in Asthma Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broxaterol is a selective β2-adrenergic receptor agonist investigated for its bronchodilatory effects in the management of respiratory conditions such as asthma. As a β2-agonist, its primary mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation and relief from asthma symptoms.[1][2] This document provides detailed application notes and protocols for the use of this compound in asthma research, including its mechanism of action, quantitative efficacy data, and comprehensive experimental methodologies.

Mechanism of Action

This compound exerts its therapeutic effects by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the surface of airway smooth muscle cells.[1][2] This binding initiates a signaling cascade that leads to the relaxation of these muscles and subsequent widening of the airways.

The key steps in the signaling pathway are as follows:

  • Receptor Binding: this compound binds to the β2-adrenergic receptor.[1]

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

  • Phosphorylation of Myosin Light Chain Kinase (MLCK): PKA then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).

  • Smooth Muscle Relaxation: The inactivation of MLCK leads to the dephosphorylation of myosin light chains, resulting in the relaxation of the airway smooth muscle and bronchodilation.

Beyond its direct bronchodilatory effects, this compound has also been shown to inhibit the release of asthmogenic mediators, suggesting potential anti-inflammatory properties.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound, providing insights into its efficacy and safety profile.

Table 1: Clinical Efficacy of this compound in Asthma Patients

ParameterDosageRoute of AdministrationKey FindingsReference
Clinical Improvement & FEV1 0.6-1.2 mg/dayMetered Dose InhalerSignificant clinical improvement and increase in FEV1 in patients with reversible airflow obstruction and asthmatic children.
0.5-1.5 mg/dayOralSignificant clinical improvement and increase in FEV1.
Comparison with Salbutamol Not specifiedMetered Dose InhalerMore effective than salbutamol after a 3-month follow-up, with no evidence of tachyphylaxis.
Comparison with Procaterol 0.5 mgOralStatistically faster bronchodilating effect compared to 0.05 mg of procaterol.
Bronchial Hyperresponsiveness 400 µgMetered Dose InhalerSignificantly reduced methacholine responsiveness at 30, 60, and 120 minutes post-dosing.
0.5 mgOralProvided significantly greater protection against exercise-induced bronchospasm compared to clenbuterol (0.02 mg) and placebo.
0.25 mgNebulizer SolutionSignificantly prevented exercise-induced bronchospasm in children versus placebo.
Allergen-Induced Bronchoconstriction 400 µgAerosolSignificantly inhibited immediate allergen-induced bronchoconstriction.

Table 2: Comparative Potency of this compound

Comparison DrugRoute of AdministrationPotency FindingReference
Salbutamol OralThis compound was 12-16 times more potent as a bronchodilator.
Salbutamol InhaledThis compound was somewhat less potent than salbutamol with respect to bronchodilation.

Table 3: Safety and Tolerability of this compound

Adverse EffectsIncidenceDetailsReference
Common Side Effects Equal to or less than other β2-agonistsTremor, nervousness, and palpitations. These were generally slight, transient, and dose-related.
Withdrawal from Trials 4.4% (12 out of 274 patients)Due to adverse reactions.
Cardiovascular Effects Not reportedNo clinically relevant changes in heart rate or blood pressure were observed.
Laboratory Tests No modificationsDid not alter ECG, hematological, hepatic, or renal laboratory tests.
Metabolic Effects NoneNo metabolic abnormalities or hypokalemia were caused by long-term treatment.

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in an asthma research setting.

In Vitro Experiment: β2-Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity and selectivity of this compound for β1- and β2-adrenergic receptors.

Materials:

  • Rat heart and lung tissues

  • Homogenization buffer (e.g., Tris-HCl buffer)

  • [3H]dihydroalprenolol (radioligand)

  • This compound

  • Propranolol (for non-specific binding)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Membrane Preparation:

    • Excise rat heart and lung tissues and place them in ice-cold homogenization buffer.

    • Homogenize the tissues using a Polytron homogenizer.

    • Centrifuge the homogenate at a low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a series of tubes, add a fixed concentration of [3H]dihydroalprenolol.

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand.

    • For determining non-specific binding, add a high concentration of propranolol.

    • Add the prepared membrane suspension to each tube.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation to determine the affinity of this compound for the receptors.

In Vitro Experiment: cAMP Accumulation Assay in Airway Smooth Muscle Cells

Objective: To measure the functional consequence of β2-adrenergic receptor activation by quantifying the intracellular accumulation of cAMP.

Materials:

  • Primary human airway smooth muscle (HASM) cells

  • Cell culture medium

  • This compound

  • Forskolin (positive control)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Lysis buffer

  • cAMP assay kit (e.g., ELISA-based)

Protocol:

  • Cell Culture:

    • Culture HASM cells in appropriate medium until they reach the desired confluency.

    • Seed the cells into multi-well plates and allow them to adhere overnight.

  • Cell Treatment:

    • Pre-treat the cells with a PDE inhibitor for a short period to prevent cAMP degradation.

    • Add increasing concentrations of this compound or forskolin to the cells.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.

    • Perform the cAMP assay according to the manufacturer's instructions. This typically involves a competitive binding reaction.

    • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

In Vivo Experiment: Bronchoprotective Effect in a Guinea Pig Model of Asthma

Objective: To evaluate the ability of this compound to protect against bronchoconstriction induced by a spasmogen in an animal model of asthma.

Materials:

  • Male Dunkin-Hartley guinea pigs

  • Ovalbumin (for sensitization)

  • Acetylcholine or histamine (bronchoconstrictor)

  • This compound

  • Whole-body plethysmograph

  • Nebulizer

Protocol:

  • Animal Sensitization (for allergen-induced models):

    • Sensitize guinea pigs by intraperitoneal injection of ovalbumin.

    • Administer a booster injection after a specific period (e.g., 14 days).

  • Drug Administration:

    • Administer this compound to the guinea pigs via inhalation (using a nebulizer connected to the plethysmography chamber) or oral gavage at various doses.

    • Include a vehicle control group.

  • Bronchoconstriction Challenge:

    • After a set pre-treatment time, expose the animals to an aerosol of a bronchoconstrictor (e.g., acetylcholine or histamine) for a defined period.

  • Measurement of Airway Resistance:

    • Place the conscious and unrestrained guinea pig in the whole-body plethysmograph.

    • Measure the specific airway resistance (sRaw) or enhanced pause (Penh) before and after the bronchoconstrictor challenge.

  • Data Analysis:

    • Calculate the percentage of inhibition of the bronchoconstrictor response for each dose of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound dose to determine the ED50 (the dose that provides 50% protection).

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound b2AR β2-Adrenergic Receptor This compound->b2AR Binds to Gs Gs Protein b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive MLCK-P PKA->MLCK_inactive Phosphorylates (Inactivates) MLCK_active Active MLCK MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Caption: Signaling pathway of this compound-induced bronchodilation.

G start Start sensitization Sensitize Guinea Pigs (e.g., with Ovalbumin) start->sensitization drug_admin Administer this compound or Vehicle sensitization->drug_admin baseline Measure Baseline Airway Resistance drug_admin->baseline challenge Induce Bronchoconstriction (e.g., with Acetylcholine) baseline->challenge post_challenge Measure Post-Challenge Airway Resistance challenge->post_challenge analysis Data Analysis: Calculate % Protection post_challenge->analysis end End analysis->end

Caption: Experimental workflow for in vivo bronchoprotection assay.

References

Application Notes and Protocols for Broxaterol in Chronic Obstructive Pulmonary Disease (COPD) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broxaterol is a potent and selective β2-adrenergic receptor agonist that has demonstrated significant bronchodilatory and anti-inflammatory effects in preclinical and clinical studies.[1] Its unique isoxazole structure distinguishes it from catecholamine-based β2-agonists.[1] These properties make this compound a compound of interest for the therapeutic management of Chronic Obstructive Pulmonary Disease (COPD), a progressive lung disease characterized by airflow limitation and inflammation.

These application notes provide a summary of the available data on this compound's efficacy in relevant preclinical models of COPD and detailed protocols for its evaluation.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the activation of β2-adrenergic receptors on the surface of airway smooth muscle cells. This initiates a signaling cascade that leads to bronchodilation and a reduction in airway inflammation.

Signaling Pathway of this compound in Airway Smooth Muscle Relaxation

Broxaterol_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Phosphorylates & Inactivates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates MLCK_inactive Inactive MLCK Myosin_LC Myosin Light Chain MLCK_inactive->Myosin_LC Leads to dephosphorylation of Contraction Contraction Myosin_LC_P->Contraction Relaxation Relaxation Myosin_LC->Relaxation

Caption: this compound-mediated airway smooth muscle relaxation pathway.

Data Presentation

In Vitro Efficacy of this compound
AssaySpeciesTissueParameterValueReference
Bronchodilator ActivityGuinea PigTracheapD2Data suggests high potency, similar to salbutamol in vitro.[1] Specific pD2 value not available in the searched literature.[1]
Anti-inflammatory Activity--Inhibition of asthmogenic mediator releaseEffective in vitro. Specific IC50 values not available in the searched literature.[1]
In Vivo Efficacy of this compound
ModelSpeciesTreatmentKey FindingsReference
Allergen-induced bronchoconstrictionHuman (asthmatic patients)400 micrograms (aerosol)Significantly inhibited immediate bronchoconstriction.
Exercise-induced bronchospasmHuman (asthmatic patients)0.5 mg (oral)Provided significant protection.
Methacholine challengeHuman (asthmatic patients)400 micrograms (aerosol)Significantly reduced methacholine responsiveness.
Respiratory Muscle EnduranceHuman (COPD patients)0.5 mg three times a day (oral) for 7 daysSignificantly improved respiratory muscle endurance time.
Lung Function in COPDHuman (COPD patients)200 micrograms (intravenous)Slight but significant increase in Vital Capacity (VC) and Forced Expiratory Volume in one second (FEV1).

Experimental Protocols

Protocol 1: In Vitro Assessment of Bronchodilator Activity in Guinea Pig Tracheal Rings

This protocol is a standard method for evaluating the relaxant properties of β2-agonists on airway smooth muscle.

Objective: To determine the potency (EC50 or pD2 value) of this compound in relaxing pre-contracted guinea pig tracheal smooth muscle.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Histamine or Methacholine (contractile agents)

  • This compound hydrochloride (Z 1170)

  • Isoprenaline (positive control)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Humanely euthanize a guinea pig and dissect the trachea.

  • Prepare tracheal ring segments (2-3 cartilage rings wide).

  • Suspend the tracheal rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen.

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.

  • Induce a stable contraction with a submaximal concentration of histamine (e.g., 1 µM) or methacholine.

  • Once a stable plateau is reached, add cumulative concentrations of this compound to the organ bath.

  • Record the relaxation response at each concentration until maximal relaxation is achieved.

  • At the end of the experiment, add a high concentration of a standard β-agonist like isoprenaline to determine the maximal possible relaxation.

  • Calculate the percentage of relaxation at each this compound concentration relative to the maximal relaxation induced by isoprenaline.

  • Plot the concentration-response curve and determine the EC50 or pD2 value.

In_Vitro_Protocol_Workflow start Start dissect Dissect Guinea Pig Trachea start->dissect prepare_rings Prepare Tracheal Rings dissect->prepare_rings suspend Suspend Rings in Organ Bath prepare_rings->suspend equilibrate Equilibrate under Tension suspend->equilibrate contract Induce Contraction (Histamine/Methacholine) equilibrate->contract add_this compound Add Cumulative Concentrations of this compound contract->add_this compound record Record Relaxation add_this compound->record record->add_this compound Next Concentration add_isoprenaline Add Isoprenaline (Maximal Relaxation) record->add_isoprenaline Maximal Response analyze Analyze Data & Plot Curve add_isoprenaline->analyze end End analyze->end

Caption: Workflow for in vitro bronchodilator activity assessment.

Protocol 2: In Vivo Assessment of Anti-inflammatory Effects in a Lipopolysaccharide (LPS)-Induced COPD Mouse Model

This protocol outlines a method to evaluate the anti-inflammatory properties of this compound in a mouse model of COPD induced by LPS.

Objective: To assess the effect of this compound on inflammatory cell infiltration and cytokine levels in the bronchoalveolar lavage fluid (BALF) of LPS-challenged mice.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound hydrochloride

  • Sterile phosphate-buffered saline (PBS)

  • Anesthesia (e.g., ketamine/xylazine)

  • Surgical instruments for tracheotomy

  • Centrifuge and hemocytometer

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Induction of COPD Model:

    • Administer LPS (e.g., 10 µg in 50 µL of PBS) intranasally to mice on day 1 and day 4.

  • This compound Administration:

    • Administer this compound (dosage to be determined based on dose-response studies; can be administered intraperitoneally, orally, or via inhalation) daily from day 1 to day 7. A vehicle control group should be included.

  • Bronchoalveolar Lavage (BAL):

    • On day 8, anesthetize the mice.

    • Perform a tracheotomy and cannulate the trachea.

    • Lavage the lungs with three instillations of 0.5 mL of ice-cold PBS.

    • Pool the recovered BALF.

  • Cell Analysis:

    • Centrifuge the BALF to pellet the cells.

    • Resuspend the cell pellet and determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (macrophages, neutrophils, lymphocytes).

  • Cytokine Analysis:

    • Use the supernatant from the centrifuged BALF to measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using specific ELISA kits.

Statistical Analysis:

  • Compare the total and differential cell counts and cytokine levels between the vehicle-treated LPS group and the this compound-treated LPS group using appropriate statistical tests (e.g., t-test or ANOVA).

In_Vivo_Protocol_Workflow start Start lps_admin Induce COPD Model (Intranasal LPS) start->lps_admin brox_admin Administer this compound (or Vehicle) lps_admin->brox_admin bal Perform Bronchoalveolar Lavage (BAL) brox_admin->bal cell_analysis Analyze BALF for Inflammatory Cells bal->cell_analysis cytokine_analysis Analyze BALF Supernatant for Cytokines (ELISA) bal->cytokine_analysis analyze_data Statistical Analysis cell_analysis->analyze_data cytokine_analysis->analyze_data end End analyze_data->end

Caption: Workflow for in vivo anti-inflammatory efficacy testing.

Conclusion

This compound is a promising β2-adrenergic receptor agonist with both bronchodilatory and anti-inflammatory potential relevant to the treatment of COPD. The provided protocols offer a framework for researchers to further investigate its efficacy in established preclinical models. Future studies should focus on generating more extensive quantitative data in cigarette smoke and elastase-induced COPD models to comprehensively characterize the therapeutic profile of this compound.

References

Preparing Broxaterol Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Broxaterol is a selective β2-adrenoreceptor agonist investigated for its bronchodilatory effects, making it a compound of interest in respiratory disease research.[1][2] As with any in vitro or in vivo study, the accurate and consistent preparation of stock solutions is fundamental to obtaining reliable and reproducible experimental results. These application notes provide a comprehensive guide to preparing, storing, and utilizing this compound stock solutions for various research applications.

Physicochemical and Pharmacological Properties of this compound

A clear understanding of this compound's properties is essential for proper handling and solution preparation.

PropertyValueSource(s)
IUPAC Name 1-(3-bromo-1,2-oxazol-5-yl)-2-(tert-butylamino)ethanol[3]
Synonyms Z 1170[1]
Molecular Formula C₉H₁₅BrN₂O₂[2]
Molecular Weight 263.13 g/mol
Mechanism of Action Selective β2-adrenoreceptor agonist

Solubility and Storage

Proper dissolution and storage are critical for maintaining the stability and activity of this compound.

ParameterRecommendationSource(s)
Recommended Solvent Dimethyl sulfoxide (DMSO)
Powder Storage -20°C for up to 3 years
Stock Solution Storage -80°C for up to 1 year in a suitable solvent
Storage Practice Aliquot to avoid repeated freeze-thaw cycles

Experimental Protocols

Protocol 1: Determination of this compound Solubility in DMSO

Objective: To determine the maximum soluble concentration of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 5 mg) into a sterile microcentrifuge tube.

  • Add a small, measured volume of DMSO (e.g., 100 µL) to the tube.

  • Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.

  • Visually inspect the solution against a light source for any undissolved particulates.

  • If the powder has completely dissolved, continue to add small, known volumes of this compound powder (e.g., 1 mg at a time), vortexing thoroughly after each addition, until a saturated solution is achieved (i.e., undissolved particles remain after vigorous vortexing).

  • Calculate the final concentration in mg/mL and convert to molarity (M) using the molecular weight (263.13 g/mol ).

Protocol 2: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, amber, or foil-wrapped microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 263.13 g/mol = 2.63 mg

  • Weighing: Carefully weigh approximately 2.63 mg of this compound powder on an analytical balance.

  • Dissolution: Transfer the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO.

  • Mixing: Cap the tube securely and vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber, or foil-wrapped tubes to protect from light. Store the aliquots at -80°C.

Protocol 3: Preparation of Working Solutions for In Vitro and In Vivo Experiments

Objective: To dilute the high-concentration stock solution to final experimental concentrations.

For In Vitro Cell-Based Assays:

  • Typical Working Concentrations: For β2-agonists, in vitro working concentrations typically range from 1 µM to 10 µM. A concentration-response curve is recommended to determine the optimal concentration for your specific cell line and endpoint.

  • Procedure (for a 10 µM working solution):

    • Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution. For example, to make a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into your cell culture medium.

    • Ensure the final DMSO concentration is below cytotoxic levels (e.g., ≤0.5%).

    • Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

For In Vivo Animal Studies:

  • Reported Dosages:

    • In dogs, intravenous boluses of 100 µg/kg and 200 µg/kg have been used.

    • In humans, an infusion of 200 µg has been administered. Oral doses of 0.5 mg three times a day have also been reported.

  • Procedure:

    • The preparation of the final dosing solution will depend on the route of administration (e.g., intravenous, oral gavage) and the required vehicle.

    • The DMSO stock solution can be diluted in a suitable vehicle such as saline or phosphate-buffered saline (PBS).

    • For injections, ensure the final solution is sterile and the DMSO concentration is minimized to avoid toxicity. Co-solvents like PEG300 or Tween 80 may be used to improve solubility in aqueous solutions.

    • Always consult relevant animal welfare guidelines and institutional protocols for drug administration.

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw For Experimental Use dilute_invitro Dilute in Cell Culture Medium (e.g., to 1-10 µM) thaw->dilute_invitro dilute_invivo Dilute in Vehicle for Animal Dosing (e.g., Saline, PBS) thaw->dilute_invivo

Caption: Experimental workflow for preparing this compound stock and working solutions.

G This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs Gs Protein Activation Beta2AR->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

References

Application Notes and Protocols for In Vitro Delivery of Broxaterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and delivery of Broxaterol, a potent and selective β2-adrenergic receptor agonist, for in vitro experiments. The information is intended to guide researchers in pharmacology, respiratory biology, and drug development in designing and executing robust in vitro studies to evaluate the efficacy and mechanism of action of this compound.

Introduction to this compound

This compound is a selective β2-adrenergic receptor agonist characterized by its bronchodilatory and anti-inflammatory properties.[1][2] In vitro studies have confirmed its efficacy in relaxing bronchial smooth muscle and inhibiting the release of inflammatory mediators from mast cells.[1][2] Its mechanism of action is primarily mediated through the activation of the β2-adrenergic receptor signaling pathway.

Mechanism of Action: The β2-Adrenergic Signaling Pathway

This compound exerts its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a signaling cascade that leads to the relaxation of airway smooth muscle and the inhibition of inflammatory cell activation.

The key steps in the signaling pathway are:

  • Receptor Binding: this compound binds to the β2-adrenergic receptor on the surface of target cells, such as airway smooth muscle cells or mast cells.

  • G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gs protein releases its α subunit (Gαs), which is bound to GTP.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • Downstream Effects: PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium levels and the inhibition of myosin light chain kinase. These events ultimately lead to smooth muscle relaxation and the stabilization of mast cells, preventing the release of histamine and other inflammatory mediators.

Broxaterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Airway Smooth Muscle Cell) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binding Gs Gs Protein B2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Muscle Relaxation, Inhibition of Mediator Release) PKA->Response Phosphorylation of target proteins Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Dilution Prepare Serial Dilutions of this compound in Culture Medium Stock->Dilution Cells Culture Target Cells (e.g., Airway Smooth Muscle Cells, Mast Cells) Treatment Treat Cells with this compound (and appropriate controls) Cells->Treatment Dilution->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Functional Assay (e.g., cAMP measurement, Mediator Release Assay) Incubation->Assay Data Collect and Analyze Data (Dose-Response Curves, Statistical Analysis) Assay->Data

References

Application Notes and Protocols for the Use of Broxaterol in Primary Human Bronchial Epithelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broxaterol is a potent and selective beta-2 adrenergic receptor agonist known for its bronchodilatory effects, making it a molecule of interest for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its primary mechanism of action involves the relaxation of bronchial smooth muscle.[1] Beyond this, this compound and other beta-2 agonists exhibit anti-inflammatory properties that are crucial for mitigating the chronic inflammation characteristic of many respiratory diseases.[1] These application notes provide a comprehensive overview of the use of this compound in primary human bronchial epithelial cells (HBECs), a critical in vitro model for studying airway biology and drug effects.

Primary HBECs represent the first line of defense in the respiratory tract and are key players in the inflammatory response. Understanding the effects of this compound on these cells is vital for elucidating its full therapeutic potential. These notes and protocols will detail this compound's mechanism of action, its effects on cellular signaling, and provide standardized procedures for conducting experiments with primary HBECs.

Mechanism of Action

This compound, as a beta-2 adrenergic receptor agonist, primarily exerts its effects through the activation of a Gs protein-coupled receptor. This initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the physiological and cellular responses.

The key steps in the signaling pathway are:

  • Receptor Binding: this compound binds to the beta-2 adrenergic receptors on the surface of human bronchial epithelial cells.

  • G-protein Activation: This binding activates the associated Gs alpha subunit of the G-protein.

  • Adenylate Cyclase Activation: The activated Gs alpha subunit stimulates adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cAMP.

  • PKA Activation: Increased intracellular cAMP leads to the activation of PKA.

  • Downstream Effects: PKA phosphorylates target proteins, leading to modulation of inflammation and other cellular processes.

Broxaterol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) Anti_inflammatory Anti-inflammatory Effects PKA_active->Anti_inflammatory Leads to

Data Presentation

While specific quantitative data for this compound in primary HBECs is limited in publicly available literature, data from studies using the structurally and functionally similar short-acting beta-2 agonist salbutamol (albuterol) can provide valuable insights. The following tables summarize representative quantitative data on the effects of salbutamol on primary HBECs.

Table 1: Effect of Salbutamol on Cytokine Release from Primary Human Bronchial Epithelial Cells

CytokineTreatment ConditionSalbutamol Concentration (M)% Inhibition / ChangeReference
GM-CSFStimulated with IL-1β + IFN-γ10⁻⁶Significant suppression[2][3]
IL-6Stimulated with TNF-α10⁻⁵Reduction
IL-8Stimulated with CSE10⁻⁶Reduction
IL-1βStimulated with CSE10⁻⁶Reduction
RANTESStimulated with IL-4 + TNF-α10⁻⁸~88% inhibition

CSE: Cigarette Smoke Extract

Table 2: Effect of Salbutamol on cAMP Production in Primary Human Bronchial Epithelial Cells

ParameterSalbutamol Concentration (M)cAMP Production (fmol/µg protein)Reference
Baseline04.5 ± 0.7
Stimulated10⁻⁴137.4 ± 38.7

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the effects of this compound on primary human bronchial epithelial cells.

Protocol 1: Culture of Primary Human Bronchial Epithelial Cells

This protocol describes the expansion and maintenance of primary HBECs.

Materials:

  • Primary Human Bronchial Epithelial Cells (cryopreserved vial)

  • Bronchial Epithelial Cell Growth Medium (BEGM) BulletKit (or equivalent)

  • Collagen-coated T-75 flasks and multi-well plates

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin/EDTA solution

  • Trypsin neutralizing solution

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Pre-warm the BEGM complete medium and PBS to 37°C.

  • Rapidly thaw the cryopreserved vial of primary HBECs in a 37°C water bath.

  • Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed BEGM.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and gently resuspend the cell pellet in 15 mL of fresh BEGM.

  • Seed the cells into a collagen-coated T-75 flask.

  • Incubate at 37°C with 5% CO₂.

  • Change the medium every 48 hours until the cells reach 80-90% confluency.

  • To passage, wash the cells with PBS, add Trypsin/EDTA, and incubate for 3-5 minutes at 37°C.

  • Neutralize the trypsin with trypsin neutralizing solution and centrifuge the cells.

  • Resuspend the cell pellet in fresh BEGM and seed into new collagen-coated flasks or plates for experiments.

Experimental_Workflow cluster_assays Downstream Assays start Start culture Culture Primary HBECs (Protocol 1) start->culture seed Seed cells into multi-well plates culture->seed treat Treat with this compound (various concentrations) seed->treat cAMP cAMP Assay (Protocol 2) treat->cAMP PKA PKA Activity Assay (Protocol 3) treat->PKA cytokine Cytokine/Chemokine Measurement (Protocol 4) treat->cytokine end End

Protocol 2: Measurement of Intracellular cAMP Levels

This protocol outlines the procedure for quantifying intracellular cAMP in response to this compound treatment.

Materials:

  • Primary HBECs cultured in 24-well plates

  • This compound stock solution

  • Stimulation buffer (e.g., HBSS with 0.5 mM IBMX)

  • cAMP enzyme immunoassay (EIA) kit

  • Cell lysis buffer (provided with the EIA kit)

  • Plate reader

Procedure:

  • Seed primary HBECs in a 24-well plate and grow to confluency.

  • Wash the cells twice with pre-warmed PBS.

  • Pre-incubate the cells with stimulation buffer for 15 minutes at 37°C.

  • Prepare serial dilutions of this compound in stimulation buffer.

  • Aspirate the pre-incubation buffer and add the this compound dilutions to the respective wells.

  • Incubate for 15-30 minutes at 37°C.

  • Aspirate the treatment solutions and lyse the cells with the provided cell lysis buffer.

  • Perform the cAMP EIA according to the manufacturer's instructions.

  • Read the absorbance on a plate reader and calculate the cAMP concentrations based on the standard curve.

Protocol 3: PKA Activity Assay

This protocol describes how to measure the activity of PKA following this compound stimulation.

Materials:

  • Primary HBECs cultured in 6-well plates

  • This compound stock solution

  • PKA activity assay kit (colorimetric or fluorescent)

  • Cell lysis buffer (specific to the PKA assay kit)

  • Protein assay reagent (e.g., BCA)

  • Plate reader

Procedure:

  • Culture primary HBECs in 6-well plates to confluency.

  • Treat the cells with the desired concentrations of this compound for a specified time (e.g., 30 minutes).

  • Wash the cells with ice-cold PBS.

  • Lyse the cells using the PKA assay kit's lysis buffer.

  • Collect the cell lysates and centrifuge to pellet cellular debris.

  • Determine the protein concentration of the supernatant.

  • Perform the PKA activity assay on equal amounts of protein from each sample, following the kit manufacturer's protocol.

  • Measure the signal (absorbance or fluorescence) using a plate reader.

  • Calculate PKA activity relative to the total protein concentration.

Protocol 4: Quantification of Cytokine and Chemokine Release

This protocol details the measurement of inflammatory mediators released from primary HBECs after this compound treatment.

Materials:

  • Primary HBECs cultured in 24-well plates

  • Pro-inflammatory stimulus (e.g., TNF-α, IL-1β, or cigarette smoke extract)

  • This compound stock solution

  • ELISA or multiplex immunoassay kits for target cytokines/chemokines (e.g., IL-6, IL-8)

  • Cell culture medium

  • Plate reader

Procedure:

  • Seed primary HBECs in a 24-well plate and grow to confluency.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Add the pro-inflammatory stimulus to the wells (with this compound still present).

  • Incubate for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the ELISA or multiplex immunoassay according to the manufacturer's instructions to quantify the concentration of the target cytokines/chemokines.

  • Read the results using a plate reader and calculate the concentrations based on the standard curves.

Logical_Relationship cluster_cellular_response Cellular Response in HBECs cluster_assays Experimental Measurement This compound This compound Application cAMP_increase ↑ Intracellular cAMP This compound->cAMP_increase PKA_activation ↑ PKA Activity cAMP_increase->PKA_activation cAMP_assay cAMP Assay cAMP_increase->cAMP_assay Measured by Cytokine_modulation ↓ Pro-inflammatory Cytokine Release PKA_activation->Cytokine_modulation PKA_assay PKA Activity Assay PKA_activation->PKA_assay Measured by ELISA ELISA / Multiplex Cytokine_modulation->ELISA Measured by

Conclusion

This compound holds promise as a therapeutic agent for respiratory diseases, not only due to its bronchodilatory properties but also its potential anti-inflammatory effects on the airway epithelium. The protocols and information provided in these application notes offer a framework for researchers to investigate the cellular and molecular effects of this compound in a physiologically relevant in vitro model system. While quantitative data from closely related beta-2 agonists serve as a valuable guide, further studies are warranted to establish the specific dose-response relationships and efficacy of this compound in primary human bronchial epithelial cells. Such research will be instrumental in advancing our understanding of this compound and its potential clinical applications.

References

Application Notes and Protocols for Broxaterol Treatment of Ex Vivo Lung Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broxaterol is a potent and selective β2-adrenergic receptor agonist, demonstrating significant bronchodilatory effects.[1][2] This document provides detailed application notes and protocols for the treatment of ex vivo lung tissue with this compound, intended to guide researchers in investigating its pharmacological effects in a controlled experimental setting. The protocols outlined below are based on established methodologies for ex vivo lung perfusion (EVLP) and can be adapted for specific research needs.

Mechanism of Action: this compound selectively binds to β2-adrenergic receptors on the surface of airway smooth muscle cells.[3][4] This interaction activates the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates and inactivates myosin light-chain kinase (MLCK). This prevents the phosphorylation of myosin, leading to the relaxation of airway smooth muscle and subsequent bronchodilation. Beyond its bronchodilatory effects, this compound has also been shown to possess anti-inflammatory properties.

Data Presentation

The following tables summarize representative quantitative data from ex vivo lung perfusion studies involving β2-adrenergic receptor agonists. While specific data for this compound in an ex vivo lung model is limited, these data from other agonists like salbutamol provide an expected range of effects.

Table 1: Physiological Effects of β2-Adrenergic Agonist Treatment in Ex Vivo Lung Perfusion (EVLP)

ParameterControl Groupβ2-Agonist GroupPercentage ChangeReference
Peak Airway Pressure (cmH2O)15 ± 210 ± 1.5↓ 33%
Dynamic Pulmonary Compliance (mL/cmH2O)45 ± 565 ± 7↑ 44%
Pulmonary Vascular Resistance (dyn·s/cm5)600 ± 50400 ± 40↓ 33%
Mean Pulmonary Artery Pressure (mmHg)21 ± 116 ± 1↓ 24%
Wet-to-Dry Lung Weight Ratio6.5 ± 0.55.0 ± 0.4↓ 23%

Table 2: Biochemical Effects of β2-Adrenergic Agonist Treatment in Ex Vivo Lung Perfusion (EVLP)

ParameterControl Groupβ2-Agonist GroupPercentage ChangeReference
Cyclic Adenosine Monophosphate (cAMP) in Lung Tissue (pmol/mg protein)150 ± 20300 ± 35↑ 100%
Total Adenosine Nucleotide (TAN) in Lung Tissue (nmol/mg dry weight)8 ± 112 ± 1.5↑ 50%
Interleukin-8 (IL-8) in Perfusate (pg/mL)500 ± 60300 ± 40↓ 40%

Signaling and Experimental Workflow Diagrams

Signaling Pathway of this compound

Broxaterol_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light-Chain Kinase (Active) PKA->MLCK_active Phosphorylates MLCK_inactive Myosin Light-Chain Kinase-P (Inactive) MLCK_active->MLCK_inactive Myosin Myosin MLCK_active->Myosin Phosphorylates Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Myosin_P Myosin-P Myosin->Myosin_P Contraction Smooth Muscle Contraction Myosin_P->Contraction

Caption: this compound's signaling cascade leading to smooth muscle relaxation.

Experimental Workflow for Ex Vivo Lung Perfusion (EVLP)

EVLP_Workflow Start Start: Lung Procurement Perfusion_Setup EVLP Circuit Setup Start->Perfusion_Setup Baseline Baseline Assessment (Physiological Parameters) Perfusion_Setup->Baseline Treatment Administer this compound (or Vehicle Control) Baseline->Treatment Monitoring Continuous Monitoring (Pressure, Compliance, etc.) Treatment->Monitoring Data_Collection Data and Sample Collection (Perfusate, Biopsy) Monitoring->Data_Collection Analysis Biochemical and Histological Analysis Data_Collection->Analysis End End of Experiment Analysis->End

Caption: A generalized workflow for treating ex vivo lung tissue with this compound.

Experimental Protocols

Protocol 1: Preparation of Isolated Perfused Lung

This protocol describes the general procedure for setting up an ex vivo lung perfusion system. Specific parameters may vary based on the animal model and equipment.

Materials:

  • Isolated lung block (e.g., from rodent, porcine, or human donor)

  • Ventilator

  • Perfusion pump

  • Oxygenator

  • Heater/cooler unit

  • Reservoir for perfusate

  • Pressure transducers

  • Krebs-Henseleit buffer or a similar physiological salt solution

  • Bovine Serum Albumin (BSA)

  • Heparin

  • Surgical instruments

Procedure:

  • Lung Procurement: Harvest the lung block from the donor animal using established surgical techniques. Cannulate the pulmonary artery and trachea.

  • Circuit Priming: Prime the EVLP circuit with the physiological salt solution containing BSA and heparin. De-air the entire circuit.

  • Lung Connection: Connect the pulmonary artery cannula to the arterial line of the EVLP circuit and the tracheal cannula to the ventilator.

  • Initiate Perfusion: Start the perfusion at a low flow rate and gradually increase to the target physiological flow. Maintain the perfusate temperature at 37°C.

  • Initiate Ventilation: Begin mechanical ventilation with appropriate tidal volumes and respiratory rate for the specific lung size. Use a positive end-expiratory pressure (PEEP) to maintain alveolar recruitment.

  • Stabilization: Allow the lung to stabilize for a period of 30-60 minutes. During this time, monitor baseline physiological parameters such as pulmonary artery pressure, peak airway pressure, and dynamic compliance.

Protocol 2: this compound Treatment and a ssessment of Bronchodilation

This protocol details the administration of this compound to the ex vivo lung preparation and the assessment of its bronchodilatory effects.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline)

  • Micropipettes

  • Syringe pump (for continuous infusion) or nebulizer (for aerosolized delivery)

  • Data acquisition system to record physiological parameters

Procedure:

  • Baseline Measurement: After the stabilization period, record baseline physiological data for at least 15 minutes.

  • Induce Bronchoconstriction (Optional): To assess the relaxant effect of this compound, bronchoconstriction can be induced by adding a contractile agent (e.g., methacholine, histamine) to the perfusate or by ventilating with a hypoxic gas mixture.

  • This compound Administration:

    • Perfusate Administration: Prepare a stock solution of this compound in the vehicle. Administer a bolus dose or a continuous infusion into the perfusate to achieve the desired final concentration (e.g., 10⁻⁸ M to 10⁻⁶ M).

    • Aerosol Administration: If using a nebulizer, introduce a defined dose of this compound into the inspiratory limb of the ventilation circuit.

  • Data Recording: Continuously monitor and record pulmonary artery pressure, peak airway pressure, and dynamic compliance throughout the experiment.

  • Dose-Response Curve (Optional): To determine the potency of this compound, a cumulative dose-response curve can be generated by sequentially adding increasing concentrations of the drug.

  • Data Analysis: Calculate the percentage change in physiological parameters from baseline or from the peak of induced bronchoconstriction.

Protocol 3: Assessment of Anti-Inflammatory Effects

This protocol outlines a method to investigate the anti-inflammatory properties of this compound in the ex vivo lung model.

Materials:

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • This compound

  • Sample collection tubes

  • ELISA kits for cytokines (e.g., IL-8, TNF-α)

  • Reagents for myeloperoxidase (MPO) assay (for neutrophil quantification)

Procedure:

  • Inflammatory Challenge: After the stabilization period, introduce an inflammatory stimulus such as LPS into the perfusate.

  • This compound Treatment: Administer this compound as described in Protocol 2, either before, during, or after the inflammatory challenge, depending on the experimental question (prophylactic vs. therapeutic effect).

  • Sample Collection: Collect perfusate samples at various time points (e.g., 0, 1, 2, 4 hours) after the inflammatory challenge. At the end of the experiment, collect lung tissue biopsies.

  • Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines in the perfusate samples using ELISA kits.

  • Neutrophil Sequestration: Homogenize lung tissue biopsies and perform an MPO assay to quantify the extent of neutrophil infiltration.

  • Histological Analysis: Fix lung tissue samples in formalin, embed in paraffin, and perform histological staining (e.g., Hematoxylin and Eosin) to assess tissue injury and inflammation.

  • Data Analysis: Compare the levels of inflammatory markers and the degree of tissue inflammation between the control, LPS-only, and LPS + this compound groups.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on ex vivo lung tissue. These methodologies allow for the detailed examination of its bronchodilatory and anti-inflammatory properties in a physiologically relevant model, providing valuable insights for preclinical drug development and respiratory research. Researchers should adapt these protocols to their specific experimental needs and available resources, ensuring careful control and monitoring of all parameters.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Broxaterol Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Broxaterol in cell-based assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective beta-2 adrenergic receptor agonist.[1] Its mechanism of action involves binding to beta-2 adrenergic receptors on the cell surface, which are predominantly found in the smooth muscle cells of the airways.[2] This binding activates the intracellular enzyme adenylate cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of smooth muscle cells.[2]

Q2: What is a good starting concentration range for this compound in a cell-based assay?

A2: While specific EC50 values for this compound in various cell lines are not widely published, preclinical in vitro studies have demonstrated that it has a similar potency to Salbutamol.[2] Therefore, as a starting point, you can use a concentration range similar to that used for Salbutamol in comparable assays. We recommend performing a dose-response experiment starting from 1 nM to 10 µM to determine the optimal concentration for your specific cell line and assay conditions.

Q3: Which cell lines are appropriate for studying the effects of this compound?

A3: The choice of cell line will depend on your research question. For studying bronchodilation and respiratory-related effects, human airway smooth muscle (HASM) cells or cell lines like A549 (human lung adenocarcinoma) that endogenously express beta-2 adrenergic receptors are suitable. For more general mechanistic studies or if your cell line of interest does not endogenously express the receptor, you can use cell lines like CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney 293) that have been stably transfected to express the human beta-2 adrenergic receptor.

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time depends on the specific assay and the cellular response you are measuring. For signaling events like cAMP production or PKA activation, effects are often rapid and can be observed within 5 to 60 minutes. For longer-term assays, such as those measuring changes in gene expression or cell viability, incubation times of 24 to 72 hours may be necessary. It is highly recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.

Q5: Should I be concerned about the cytotoxic effects of this compound?

A5: While this compound is a selective agonist, high concentrations or prolonged exposure may lead to off-target effects or cellular stress, potentially impacting cell viability. It is crucial to perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain) in parallel with your functional assays to ensure that the observed effects are not due to cytotoxicity.

Troubleshooting Guides

Issue 1: High variability between replicate wells.

  • Question: My dose-response curve for this compound is not consistent, and I see large error bars. What could be the cause?

  • Answer:

    • Inconsistent Cell Seeding: Ensure your cells are evenly distributed in the wells. After seeding, let the plate sit at room temperature on a level surface for 15-20 minutes before placing it in the incubator.

    • Pipetting Errors: Calibrate your pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing at each step.

    • Edge Effects: Evaporation in the outer wells of a microplate can concentrate media components and your compound. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to create a humidity barrier.

    • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase at the time of the experiment. Use cells with a low passage number to avoid phenotypic drift.

Issue 2: No significant response to this compound.

  • Question: I am not observing the expected increase in cAMP or downstream signaling after treating my cells with this compound. What should I check?

  • Answer:

    • Receptor Expression: Confirm that your chosen cell line expresses a sufficient level of functional beta-2 adrenergic receptors. You can verify this through techniques like qPCR, western blotting, or by using a positive control agonist like Isoproterenol or Salbutamol.

    • Compound Integrity: Ensure that your this compound stock solution is prepared correctly and has not degraded. Prepare fresh dilutions for each experiment.

    • Assay Sensitivity: Your assay may not be sensitive enough to detect the changes. For cAMP assays, consider using a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cAMP and amplify the signal.

    • Incubation Time: The signaling cascade may be very rapid. Try shorter incubation times (e.g., 5, 15, 30 minutes) to capture the peak response.

Issue 3: Unexpected decrease in signal at high this compound concentrations (Hook Effect).

  • Question: In my cAMP assay, the signal increases with the this compound concentration up to a certain point and then starts to decrease at the highest concentrations. Why is this happening?

  • Answer: This "Hook Effect" can occur in competitive immunoassays for cAMP. At very high concentrations of cellular cAMP, the excess unlabeled cAMP can interfere with the binding of both the labeled cAMP and the antibody to the assay plate, leading to a paradoxical decrease in the signal. To address this, extend the dilution range of this compound in your dose-response curve to include lower concentrations and ensure your measurements fall within the linear range of the assay.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound in Cell-Based Assays

Assay TypeCell Line ExamplesSuggested Concentration RangeKey Considerations
cAMP Accumulation CHO-β2AR, HEK293-β2AR, A5491 nM - 1 µMA 15-30 minute incubation is a good starting point. The use of a PDE inhibitor (e.g., IBMX) is recommended.
PKA Activation CHO-β2AR, HEK293-β2AR, HASM10 nM - 1 µMEffects are typically rapid (15-60 minutes). Monitor phosphorylation of PKA substrates (e.g., CREB).
Cell Viability (Toxicity) Any relevant cell line100 nM - 100 µMIncubate for 24-72 hours to assess potential long-term cytotoxic effects.
Functional Assays (e.g., Smooth Muscle Relaxation) Primary Airway Smooth Muscle Cells1 nM - 10 µMThe optimal concentration will be highly dependent on the tissue or cell source and the specific endpoint.

Note: The suggested concentration ranges are based on the known in vitro potency of Salbutamol, which is similar to that of this compound. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol provides a general guideline for measuring intracellular cAMP levels in response to this compound stimulation using a competitive immunoassay kit.

  • Cell Seeding: Seed cells (e.g., CHO-β2AR or A549) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, perform a serial dilution in serum-free media containing a PDE inhibitor (e.g., 0.5 mM IBMX) to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

  • Cell Treatment:

    • Carefully remove the culture medium from the cells.

    • Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the manufacturer's instructions for your specific cAMP assay kit.

    • Perform the cAMP measurement following the kit's protocol. This typically involves the incubation of the cell lysate with a labeled cAMP conjugate and an anti-cAMP antibody.

  • Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in your samples based on the standard curve. Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines a method to assess the potential cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density for a 24-72 hour incubation period. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the different concentrations of this compound or vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin) and an untreated control.

  • Incubation: Incubate the plate for your desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the this compound concentration.

Mandatory Visualizations

Broxaterol_Signaling_Pathway cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor AC Adenylate Cyclase B2AR->AC Activates cAMP cAMP AC->cAMP Converts This compound This compound This compound->B2AR Binds ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_active->Response Phosphorylates Downstream Targets

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells 1. Culture and Seed Cells treat 3. Treat Cells with This compound prep_cells->treat prep_brox 2. Prepare this compound Serial Dilutions prep_brox->treat incubate 4. Incubate for Optimized Time treat->incubate viability 5a. Cell Viability Assay (e.g., MTT) incubate->viability functional 5b. Functional Assay (e.g., cAMP) incubate->functional analyze 6. Read Plate and Analyze Data viability->analyze functional->analyze dose_response 7. Generate Dose-Response Curve and Determine EC50 analyze->dose_response

Caption: Experimental workflow for optimizing this compound.

Troubleshooting_Tree start Unexpected Results? no_response No Response to this compound start->no_response e.g., No cAMP increase high_variability High Variability start->high_variability e.g., Inconsistent EC50 check_receptor Check β2 Receptor Expression (Positive Control) no_response->check_receptor check_compound Check this compound Integrity (Fresh Dilutions) no_response->check_compound check_assay Optimize Assay Sensitivity (e.g., use PDE inhibitor) no_response->check_assay check_seeding Review Cell Seeding Protocol (Even Distribution) high_variability->check_seeding check_pipetting Verify Pipette Calibration and Technique high_variability->check_pipetting check_edge Mitigate Edge Effects (Use Barrier Wells) high_variability->check_edge

Caption: Troubleshooting decision tree.

References

Broxaterol Solubility and Handling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues and handling Broxaterol in experimental settings. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective β2 adrenoreceptor agonist.[1][2] Its mechanism of action involves binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors. This activation stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation. This makes it a compound of interest for respiratory disease research.[1]

Q2: What are the basic chemical properties of this compound?

Understanding the fundamental properties of this compound is crucial for its effective use in experiments.

PropertyValue
Chemical Formula C₉H₁₅BrN₂O₂
Molecular Weight 263.13 g/mol
Appearance Solid powder
CAS Number 76596-57-1

Q3: How should I store this compound powder and stock solutions?

Proper storage is critical to maintain the stability and activity of this compound.

  • Powder: Store the solid form of this compound at -20°C for long-term storage (up to 3 years).[2]

  • Stock Solutions: For solutions prepared in a solvent, it is recommended to store them at -80°C for up to 1 year.[2]

Troubleshooting this compound Solubility

Q4: I'm having trouble dissolving this compound. What should I do?

If you are encountering issues with dissolving this compound powder, consider the following troubleshooting steps:

  • Sonication: Using an ultrasonic bath can help to break up aggregates and accelerate the dissolution process.

  • Gentle Warming: Gently warming the solution in a water bath (e.g., up to 37°C) can increase the solubility of the compound. However, be cautious with temperature as excessive heat can degrade the compound.

  • Start with a Small-Scale Test: Before preparing a large volume of solution, it's advisable to perform a small-scale solubility test with your specific batch of this compound to determine the optimal solvent and concentration.

Q5: My this compound solution is cloudy or has precipitates. What could be the cause and how can I fix it?

Precipitation can occur for several reasons, especially when diluting a stock solution into an aqueous buffer or cell culture medium.

  • Cause: The most common reason is that the concentration of this compound in the final aqueous solution exceeds its solubility limit in that medium. Organic solvents like DMSO can hold a much higher concentration of the compound than aqueous solutions.

  • Solution:

    • Vortexing/Sonication: Vortex the solution vigorously or place it in an ultrasonic bath to see if the precipitate redissolves.

    • Increase Solvent Concentration in Final Solution: If possible for your experimental design, slightly increasing the final concentration of the organic solvent (e.g., DMSO) may help to keep the compound in solution. However, be mindful of the solvent's potential toxicity to cells. For most cell lines, the final DMSO concentration should not exceed 0.5%.

    • Prepare a More Dilute Stock Solution: If the issue persists, you may need to prepare a less concentrated stock solution and adjust the volume you add to your final preparation accordingly.

Q6: Are there any known solubility values for this compound in common solvents?

Experimental Protocols & Methodologies

Q7: How do I prepare a stock solution of this compound for in vitro cell culture experiments?

Here is a general protocol for preparing a this compound stock solution in DMSO for cell-based assays:

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell culture medium.

Materials:

  • This compound powder

  • Cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Methodology:

  • Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the Compound: In a sterile environment, carefully weigh the desired amount of this compound powder.

  • Dissolve in DMSO: Add the appropriate volume of cell culture grade DMSO to the weighed this compound to achieve your target stock concentration (e.g., 10 mM).

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator for a few minutes to ensure the compound is completely dissolved. Visually inspect the solution for any undissolved particles.

  • Sterile Filtration (Optional but Recommended): For cell culture applications, it is good practice to sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Q8: Can you provide a protocol for preparing an in vivo formulation of this compound?

The following protocol is adapted from a supplier's recommendation for preparing a this compound formulation for animal experiments.

Objective: To prepare a clear solution of this compound for in vivo administration.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Saline or Phosphate-Buffered Saline (PBS)

  • Sterile tubes and syringes

Methodology:

  • Prepare the Mother Liquor: Dissolve the required amount of this compound in DMSO to create a concentrated mother liquor. For example, to achieve a final working solution of 2 mg/mL with the formulation below, you could dissolve 2 mg of this compound in 50 µL of DMSO (mother liquor concentration of 40 mg/mL).

  • Add Co-solvents: To the DMSO mother liquor, add PEG300 and mix well until the solution is clear.

  • Add Surfactant: Add Tween 80 to the mixture and mix thoroughly until clear.

  • Add Aqueous Component: Finally, add saline or PBS to the mixture to reach the final desired volume and concentration. Mix well.

  • Example Formulation Ratio: A commonly used vehicle composition is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.

Important Note: This is a general guideline. The final formulation may need to be optimized based on the specific animal model, route of administration, and desired dosage.

Visualizing this compound's Mechanism of Action

Signaling Pathway of this compound

As a β2 adrenoreceptor agonist, this compound initiates a well-defined signaling cascade within target cells, such as smooth muscle cells in the airways.

Broxaterol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor Gs_protein Gs Protein B2AR->Gs_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs_protein->AC activates ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive binds to PKA_active Active PKA PKA_inactive->PKA_active activates Relaxation Smooth Muscle Relaxation PKA_active->Relaxation leads to This compound This compound This compound->B2AR

Caption: Simplified signaling pathway of this compound.

Experimental Workflow for Preparing this compound Solutions

The following diagram outlines the general workflow for preparing this compound solutions for experimental use.

Broxaterol_Preparation_Workflow cluster_planning Planning cluster_preparation Stock Solution Preparation cluster_application Working Solution Preparation Determine_Concentration Determine Final Working Concentration Choose_Solvent Choose Appropriate Solvent (e.g., DMSO) Determine_Concentration->Choose_Solvent Weigh_this compound Weigh this compound Powder Choose_Solvent->Weigh_this compound Dissolve Dissolve in Solvent Weigh_this compound->Dissolve Vortex_Sonicate Vortex / Sonicate Until Clear Dissolve->Vortex_Sonicate Store_Stock Aliquot and Store at -80°C Vortex_Sonicate->Store_Stock Thaw_Stock Thaw Stock Aliquot Store_Stock->Thaw_Stock Dilute Dilute in Assay Buffer / Medium Thaw_Stock->Dilute Use_Immediately Use in Experiment Immediately Dilute->Use_Immediately Precipitation_Troubleshooting Start Precipitate Observed in Working Solution Vortex Vortex / Sonicate the Solution Start->Vortex Check_Dissolved Does it Redissolve? Vortex->Check_Dissolved Use_Solution Use Solution Promptly Check_Dissolved->Use_Solution Yes Check_Concentration Is Final Solvent Concentration Tolerable? Check_Dissolved->Check_Concentration No End Problem Resolved Use_Solution->End Increase_Solvent Slightly Increase Final Solvent Concentration Check_Concentration->Increase_Solvent Yes Prepare_New_Stock Prepare a More Dilute Stock Solution Check_Concentration->Prepare_New_Stock No Increase_Solvent->End Prepare_New_Stock->End

References

Broxaterol Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Broxaterol Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] It is crucial to control these parameters to minimize degradation.

Q2: What is the recommended pH range for maintaining this compound stability in aqueous solutions?

A2: While specific data for this compound is limited, many pharmaceutical compounds exhibit optimal stability at a specific pH range.[3] For beta-2 adrenergic agonists, a slightly acidic to neutral pH is often preferred. It is recommended to perform preliminary pH stability studies to determine the optimal pH for your specific experimental conditions.

Q3: How does temperature affect the stability of this compound solutions?

A3: Elevated temperatures can accelerate the degradation of this compound.[1][4] It is generally recommended to store this compound solutions at refrigerated temperatures (2-8 °C) to minimize thermal degradation. For long-term storage, freezing (-20 °C or below) may be appropriate, but freeze-thaw cycles should be avoided.

Q4: Is this compound sensitive to light?

A4: Many pharmaceutical compounds are susceptible to photodegradation when exposed to light, particularly UV light. To prevent potential photodegradation, it is recommended to protect this compound solutions from light by using amber vials or by wrapping the container with aluminum foil.

Q5: Can I use common excipients with this compound in my formulations?

A5: While this compound is a robust molecule, compatibility with all excipients cannot be guaranteed. Some excipients may contain reactive impurities that can lead to degradation. It is advisable to conduct compatibility studies with your chosen excipients under accelerated conditions to ensure the stability of the final formulation.

Troubleshooting Guides

Issue 1: Rapid loss of this compound potency in solution.
Possible Cause Troubleshooting Step Rationale
Incorrect pH of the solution. Measure the pH of your this compound solution. Adjust the pH to a slightly acidic or neutral range using appropriate buffers.Extreme pH values can catalyze hydrolytic degradation of the isoxazole ring or side chain modifications.
Elevated storage temperature. Store the this compound solution at the recommended temperature (2-8 °C for short-term, -20 °C for long-term). Avoid leaving the solution at room temperature for extended periods.Higher temperatures increase the rate of chemical degradation reactions.
Exposure to light. Protect the solution from light by storing it in an amber vial or wrapping the container in foil.Photons can provide the energy needed to initiate degradation reactions.
Oxidative degradation. De-gas your solvent before preparing the solution. Consider adding a suitable antioxidant if compatible with your experimental design.Dissolved oxygen can lead to oxidative degradation of the molecule.
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound solution.
Possible Cause Troubleshooting Step Rationale
Degradation of this compound. Perform a forced degradation study to identify potential degradation products. This involves subjecting the this compound solution to stress conditions (acid, base, peroxide, heat, light).The unknown peaks are likely degradation products. Identifying them helps in understanding the degradation pathway and developing a stability-indicating analytical method.
Contamination of the solvent or glassware. Use high-purity solvents and thoroughly clean all glassware. Run a blank solvent injection in your HPLC to check for contaminants.Impurities in the solvent or on glassware can appear as extraneous peaks.
Interaction with container. If using a plastic container, consider switching to a glass vial to rule out leaching or adsorption.Certain plastics may interact with the drug substance or leach impurities into the solution.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a buffer of known pH).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate 1 mL of this compound stock solution at 80°C for 48 hours in the dark.

  • Photodegradation: Expose 1 mL of this compound stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to monitor for the appearance of new peaks and changes in the UV spectrum.

  • If available, use LC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

Chromatographic Conditions Parameters
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
Gradient Start with a low percentage of Solvent B and gradually increase it over the run time to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or a wavelength of maximum absorbance for this compound)
Injection Volume 10 µL

Data Presentation

Table 1: Hypothetical Stability of this compound Solution (1 mg/mL) under Different Storage Conditions
Storage ConditionTime (days)This compound Remaining (%)Appearance of Degradation Products (Peak Area %)
2-8 °C (Protected from light) 0100.00.0
799.5< 0.1
3098.20.5
9095.81.8
25 °C (Protected from light) 0100.00.0
796.31.2
3088.75.4
9075.112.6
40 °C (Protected from light) 0100.00.0
785.26.9
3062.521.3
9038.945.7
Table 2: Hypothetical Effect of pH on this compound Stability at 40°C
pHTime (hours)This compound Remaining (%)
3.0 0100.0
2498.1
7295.4
5.0 0100.0
2499.2
7297.8
7.0 0100.0
2498.5
7296.1
9.0 0100.0
2492.3
7281.7

Visualizations

degradation_pathway cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis pH Oxidation Oxidation (e.g., H2O2) This compound->Oxidation ROS Photodegradation Photodegradation (UV/Visible Light) This compound->Photodegradation Thermal Thermal Stress (Heat) This compound->Thermal Δ DP1 Hydrolytic Product (e.g., Isoxazole ring opening) Hydrolysis->DP1 DP2 Oxidative Product (e.g., N-oxide) Oxidation->DP2 DP3 Photolytic Product (e.g., Debromination) Photodegradation->DP3 DP4 Thermal Product (e.g., Side-chain cleavage) Thermal->DP4

Caption: Potential degradation pathways of this compound under various stress conditions.

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Environmental Factors cluster_consequences Consequences pH pH Degradation This compound Degradation pH->Degradation Temp Temperature Temp->Degradation Light Light Light->Degradation Oxidant Oxidants Oxidant->Degradation Loss Loss of Potency Degradation->Loss Impurity Formation of Impurities Degradation->Impurity

Caption: Factors influencing this compound degradation and the resulting consequences.

References

Technical Support Center: Minimizing Broxaterol Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Broxaterol toxicity in animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective beta-2 adrenergic receptor (β2-AR) agonist.[1] Its primary mechanism of action involves binding to β2-ARs on the smooth muscle of the airways. This binding activates the intracellular enzyme adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), leading to the phosphorylation and inhibition of myosin light-chain kinase. This cascade results in the relaxation of bronchial smooth muscle, causing bronchodilation.[2]

Q2: What are the most common toxicities observed with β2-agonists like this compound in animal studies?

The most common toxicities are extensions of the drug's pharmacological activity and are typically dose-dependent.[3] These include:

  • Cardiovascular: Tachycardia (increased heart rate) is the most consistent finding.[4] At higher doses, loss of β2-selectivity can lead to β1-receptor stimulation in the heart, potentially causing arrhythmias and myocardial damage.[5]

  • Metabolic: Hypokalemia (low serum potassium) due to the intracellular shift of potassium, and hyperglycemia (high blood sugar) resulting from glycogenolysis are common.

  • Musculoskeletal: Muscle tremors are a frequent side effect due to the stimulation of β2-receptors in skeletal muscle.

While long-term clinical studies in humans have shown this compound to be well-tolerated with slight and transient side effects, animal studies, particularly at high doses, may reveal more pronounced toxicities.

Q3: How does the route of administration affect this compound's toxicity profile?

The route of administration significantly influences the toxicity profile.

  • Inhalation: This route delivers the drug directly to the lungs, maximizing the therapeutic effect on the airways while minimizing systemic exposure and side effects. Side effects are considerably less pronounced with inhalation compared to oral administration for the same level of bronchodilation.

  • Oral/Systemic: Oral, intravenous, or subcutaneous administration leads to higher systemic drug concentrations, increasing the likelihood and severity of cardiovascular and metabolic side effects. Preclinical studies with this compound indicated greater bioavailability after oral administration compared to salbutamol.

Troubleshooting Guides

Issue 1: Unexpected Cardiovascular Events (Tachycardia, Arrhythmias)

Q: We are observing significant tachycardia and occasional arrhythmias in our rat/dog model after oral administration of this compound. How can we mitigate this?

A: This issue is common with high systemic exposure to β2-agonists. Consider the following troubleshooting steps:

  • Dose-Response Evaluation: If you haven't already, conduct a thorough dose-response study to identify the minimum effective dose for bronchodilation and the dose at which cardiovascular effects become significant. The toxic dose of β2-agonists is highly variable. For example, studies with clenbuterol in rats have shown that myocyte apoptosis can be induced at doses as low as 1 µg/kg.

  • Refine the Dosing Regimen: Instead of a single high dose, consider a fractionated dosing schedule to maintain therapeutic levels while avoiding high peak plasma concentrations.

  • Change the Route of Administration: If your experimental design allows, switching to inhalation or intratracheal administration will significantly reduce systemic side effects.

  • Pharmacological Intervention (for acute toxicity): In cases of severe overdose, administration of a non-selective beta-blocker like propranolol can be used as an antidote to reverse the cardiovascular effects. However, this would likely interfere with the intended therapeutic effect of this compound and should be considered carefully within the study design.

  • Enhanced Monitoring: Implement continuous ECG monitoring using telemetry in conscious, freely moving animals to get a more accurate assessment of cardiovascular effects without the confounding stress of restraint.

Issue 2: Significant Metabolic Disturbances (Hypokalemia, Hyperglycemia)

Q: Our study involves repeated dosing of this compound in rats, and we are seeing persistent hypokalemia and hyperglycemia in the treatment group. What are our options?

A: These metabolic effects are caused by the stimulation of Na+/K+ ATPase pumps in skeletal muscle (leading to intracellular potassium shift) and glycogenolysis.

  • Establish Baseline and Monitor: Ensure you have robust baseline data for each animal. Implement a protocol for serial blood sampling to closely monitor potassium and glucose levels at specific time points post-dose.

  • Potassium Supplementation: If hypokalemia is a concern for animal welfare and is confounding results, consider providing potassium supplementation in the diet or drinking water. Be cautious to avoid rebound hyperkalemia as the drug's effect wears off.

  • Control for Diet and Fasting: Standardize feeding and fasting schedules, as these can influence baseline glucose and potassium levels.

  • Dose and Route Adjustment: As with cardiovascular toxicity, reducing the dose or switching to an inhaled route of administration is the most effective way to minimize these systemic metabolic effects.

Issue 3: High Variability in Experimental Data

Q: There is a high degree of variability in our results, particularly in cardiovascular and respiratory measurements. How can we improve the consistency of our data?

A: High variability can obscure true pharmacological effects. Here's how to address it:

  • Acclimatization and Handling: Ensure all animals are properly acclimated to the housing, handling, and experimental procedures. Stress from improper handling can significantly impact cardiovascular parameters. For procedures like oral gavage, ensure personnel are highly skilled to minimize stress.

  • Refine Oral Gavage Technique: Use flexible, soft-tipped gavage tubes appropriately sized for the animal to prevent injury and stress. Ensure the correct length is measured from the mouth to the sternum. Administer the compound slowly.

  • Control Environmental Factors: Maintain consistent temperature, humidity, and lighting conditions in the animal facility.

  • Use of Telemetry: For cardiovascular monitoring, restraint-based "snapshot" ECGs can be highly variable due to animal stress. Using telemetry systems for conscious, unrestrained animals provides higher quality, more consistent data.

Data Presentation: Dose-Response Toxicity of β2-Agonists

The following tables provide example dose-response data for clenbuterol, another potent β2-agonist, in rats. This data can serve as a reference for designing studies with this compound, though specific toxic doses for this compound may differ.

Table 1: Dose-Dependent Myotoxic Effects of Clenbuterol in Rats (14-day infusion)

Clenbuterol Dose (µg/kg/day)Myocyte Death (Apoptosis/Necrosis) in Skeletal MuscleMyocardial Collagen Increase
1Not significantNot significant
10 Not significant Not significant
100Significant increaseSignificant increase
1000Significant increaseSignificant increase
Data adapted from Burniston et al. (2011). Note: A dose of 10 µg/kg/day increased muscle protein content without inducing myocyte death, indicating a potential therapeutic window.

Table 2: Acute Dose-Dependent Induction of Apoptosis by Clenbuterol in Rats (single injection)

Clenbuterol Dose (per kg body weight)Peak Myocyte Apoptosis in HeartPeak Myocyte Apoptosis in Soleus Muscle
1 µg Lowest dose to induce apoptosis -
10 µg -Induces peak apoptosis (5.8%)
5 mgInduces peak apoptosis (0.35%)-
Data adapted from Burniston et al. (2005). This highlights the different sensitivities of cardiac versus skeletal muscle to the toxic effects of β2-agonists.

Experimental Protocols

Protocol 1: ECG Monitoring in Conscious Dogs using Non-Invasive Telemetry

Objective: To continuously monitor cardiovascular parameters in conscious, freely moving dogs during a this compound toxicity study.

Methodology:

  • Animal Acclimatization: Acclimatize male and female beagle dogs to wearing a specialized telemetry jacket for at least 3 days prior to the study.

  • System Setup: Use a non-invasive telemetry system (e.g., EMKA IOX with ECG Auto). Prepare animals on test days by fitting them with the jackets and attaching ECG leads.

  • Data Acquisition: Record Lead II ECG signals continuously, for example, for 2 hours pre-dose to establish a baseline, and then for up to 24 hours post-dose. Set the sampling rate to 1000Hz for high-resolution data.

  • Parameters to Analyze: Key parameters include heart rate (HR), RR interval, PR interval, QRS duration, and QT interval. Calculate the corrected QT interval (QTc) using a species-appropriate formula (e.g., Van de Water's for dogs).

  • Data Analysis: Average data over set time periods (e.g., 30 minutes) and compare post-dose values to the pre-dose baseline for each animal.

Protocol 2: Serial Blood Sampling for Metabolic Analysis in Rats

Objective: To collect serial blood samples from conscious rats to assess this compound's effect on plasma potassium and glucose.

Methodology:

  • Animal Preparation: Use rats with a bodyweight sufficient for repeated sampling (e.g., >200g). Ensure animals are habituated to the restraint method.

  • Sampling Site: The lateral tail vein is a suitable site for repeated small-volume samples. The subclavian vein can also be used by skilled personnel.

  • Volume and Frequency: Adhere to institutional guidelines for blood collection volume. For a 300g rat, a single sample should not exceed 1.7-2.1 ml. For multiple samples, the weekly maximum should be around 1.2-1.6 ml. A common schedule for pharmacokinetic/pharmacodynamic studies might involve sampling at 0 (pre-dose), 15, 30, 60, 120, and 240 minutes post-dose.

  • Procedure (Tail Vein):

    • If necessary, warm the tail to dilate the vein.

    • Restrain the rat (e.g., using a specialized restraint tube).

    • Use a 21G-23G needle or lancet to puncture the vein.

    • Collect blood into appropriate tubes (e.g., heparinized tubes for plasma).

    • Apply gentle pressure to the site after sampling to ensure hemostasis.

  • Analysis: Centrifuge the samples to separate plasma. Analyze plasma for potassium and glucose concentrations using a calibrated biochemical analyzer.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Broxaterol_Mechanism_of_Action This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_a Myosin Light-Chain Kinase (Active) PKA->MLCK_a Phosphorylates MLCK_i Myosin Light-Chain Kinase (Inactive) MLCK_a->MLCK_i Inactivates Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_i->Relaxation Leads to

Caption: this compound's therapeutic signaling pathway leading to bronchodilation.

Beta2_Agonist_Toxicity_Pathways cluster_0 High-Dose this compound cluster_1 Cardiotoxicity cluster_2 Metabolic Toxicity This compound High Systemic This compound B1AR β1-Adrenergic Receptor (Heart) This compound->B1AR Loses selectivity, stimulates B2AR_Muscle β2-AR (Skeletal Muscle) This compound->B2AR_Muscle Stimulates Gs_Heart Gs Protein B1AR->Gs_Heart AC_Heart Adenylyl Cyclase Gs_Heart->AC_Heart cAMP_Heart cAMP ↑ AC_Heart->cAMP_Heart PKA_Heart PKA cAMP_Heart->PKA_Heart CaMKII CaMKII PKA_Heart->CaMKII Activates Tachycardia Tachycardia, Arrhythmias PKA_Heart->Tachycardia Causes CaMKII->Tachycardia Causes NaK_ATPase Na+/K+ ATPase Pump B2AR_Muscle->NaK_ATPase Activates via cAMP K_Shift Intracellular K+ Shift NaK_ATPase->K_Shift Hypokalemia Hypokalemia K_Shift->Hypokalemia

Caption: Key pathways of β2-agonist-induced cardiotoxicity and hypokalemia.

Experimental_Workflow start Start: Dose Range-Finding Study acclimatize Animal Acclimatization (Handling, Housing, Jackets) start->acclimatize baseline Baseline Data Collection (ECG, Blood Sample, Vitals) acclimatize->baseline dosing Administer this compound or Vehicle (Oral Gavage or Inhalation) baseline->dosing monitoring Post-Dose Monitoring dosing->monitoring ecg Continuous ECG Telemetry monitoring->ecg blood Serial Blood Sampling monitoring->blood clinical Clinical Observations (Tremors, etc.) monitoring->clinical analysis Data Analysis (Compare to Baseline & Vehicle) ecg->analysis blood->analysis clinical->analysis end End: Evaluate Toxicity Profile analysis->end

Caption: A typical experimental workflow for assessing this compound toxicity.

References

Technical Support Center: Broxaterol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of Broxaterol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimentation.

Troubleshooting Guides and FAQs

This section provides answers to frequently asked questions and troubleshooting advice for specific issues that may be encountered during the synthesis and purification of this compound.

Synthesis of 5-acetyl-3-bromoisoxazole (Intermediate IV)

The synthesis of the key intermediate, 5-acetyl-3-bromoisoxazole, can be approached via two main routes. The traditional route involves a 1,3-dipolar cycloaddition which can present challenges with isomer separation. An alternative, and often more controlled, route begins with 3-bromo-5-isoxazolylcarbonyl chloride.

Route 1: 1,3-Dipolar Cycloaddition

  • FAQ 1: My 1,3-dipolar cycloaddition of bromonitrile oxide with 3-butyn-2-one is giving a mixture of isomers. How can I improve the regioselectivity?

    The 1,3-dipolar cycloaddition between bromonitrile oxide and an unsymmetrical alkyne like 3-butyn-2-one is known to produce a mixture of regioisomers: 5-acetyl-3-bromoisoxazole and 4-acetyl-3-bromoisoxazole.[1] The desired 5-acetyl isomer is generally the major product, but the ratio can be influenced by reaction conditions.

    Troubleshooting:

    • Solvent Effects: The polarity of the solvent can influence the regioselectivity. It is recommended to screen different solvents, such as toluene, THF, and dichloromethane, to optimize the isomer ratio.

    • Temperature Control: Running the reaction at lower temperatures may enhance the selectivity towards the desired isomer. Start at room temperature and consider cooling to 0 °C or below.

    • Purification: Careful column chromatography is typically required to separate the isomers. A silica gel column with a gradient elution of hexane and ethyl acetate is a common starting point.

Route 2: From 3-bromo-5-isoxazolylcarbonyl chloride (I)

This route avoids the issue of regioisomers from the cycloaddition.[2]

  • FAQ 2: I am having trouble with the condensation of 3-bromo-5-isoxazolylcarbonyl chloride (I) with diethyl malonate (II). What are the key parameters?

    This condensation reaction forms the corresponding malonyl derivative (III).[2]

    Troubleshooting:

    • Base Selection: A non-nucleophilic base, such as sodium hydride or magnesium ethoxide, is crucial to deprotonate the diethyl malonate without reacting with the acid chloride.

    • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the reactivity of the acid chloride.

  • FAQ 3: The decarboxylative hydrolysis of the malonyl derivative (III) is giving low yields of 5-acetyl-3-bromoisoxazole (IV). How can I optimize this step?

    This step involves the removal of one of the ester groups and subsequent decarboxylation.[2]

    Troubleshooting:

    • Acid/Base Choice: The reaction can be carried out under acidic (e.g., sulfuric acid) or basic (e.g., sodium hydroxide) conditions followed by acidification. The choice of conditions can affect the yield and should be optimized.

    • Reaction Time and Temperature: Incomplete reaction or side reactions can occur if the time and temperature are not optimal. Monitor the reaction by TLC to determine the ideal endpoint.

α-Bromination of 5-acetyl-3-bromoisoxazole (IV)
  • FAQ 4: My α-bromination of 5-acetyl-3-bromoisoxazole (IV) is producing di-brominated byproducts. How can I achieve selective mono-bromination?

    The goal is to synthesize 5-(bromoacetyl)-3-bromoisoxazole (V).[2] Over-bromination is a common challenge.

    Troubleshooting:

    • Brominating Agent: Pyridinium tribromide is a mild and selective brominating agent that can minimize over-bromination compared to liquid bromine.

    • Stoichiometry: Use of a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent is recommended. A large excess will lead to di-bromination.

    • Temperature Control: The reaction should be carried out at a controlled temperature, often starting at room temperature and gently warming if necessary, to prevent runaway reactions and side product formation.

Reduction of 5-(bromoacetyl)-3-bromoisoxazole (V)
  • FAQ 5: The reduction of the bromoketone (V) with sodium borohydride is not going to completion or is producing side products. What should I consider?

    This step aims to produce 2-bromo-1-(3-bromo-5-isoxazolyl)ethanol (VI).

    Troubleshooting:

    • Solvent: The choice of solvent is critical. Protic solvents like methanol or ethanol are commonly used with sodium borohydride.

    • Temperature: The reaction is typically performed at low temperatures (0-5 °C) to control the reduction and minimize potential side reactions.

    • Work-up: A careful aqueous work-up is necessary to quench the excess reducing agent and any borate esters formed.

Final Step: Synthesis of this compound
  • FAQ 6: The reaction of the bromoethanol derivative (VI) with tert-butylamine is slow and gives a low yield of this compound. How can I improve this final step?

    This is a nucleophilic substitution reaction.

    Troubleshooting:

    • Excess Amine: Using a significant excess of tert-butylamine can help drive the reaction to completion.

    • Solvent: A polar aprotic solvent like acetonitrile or DMF can be used. In some cases, using tert-butylamine itself as the solvent can be effective.

    • Temperature: Heating the reaction mixture is usually necessary. The optimal temperature should be determined experimentally, monitoring for product formation and potential decomposition.

    • Alternative via Oxirane: An alternative approach involves forming the oxirane (VII) from the bromoethanol (VI) using a base like sodium hydride, followed by ring-opening with tert-butylamine. This two-step process can sometimes provide a cleaner reaction and higher overall yield.

Purification Challenges

  • FAQ 7: I am having difficulty purifying the final this compound product. What are the recommended methods?

    Troubleshooting:

    • Column Chromatography: For removal of polar impurities, silica gel column chromatography can be employed. A mobile phase consisting of a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) with a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) to prevent tailing of the amine product is a good starting point.

    • Recrystallization: Recrystallization is an effective method for obtaining highly pure this compound. The choice of solvent is crucial. A solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures should be selected. Common solvents to screen include isopropanol, ethanol, and ethyl acetate.

    • Salt Formation: Purification can also be achieved by forming a salt of this compound, such as the hydrochloride salt, which can then be recrystallized.

Data Presentation

Table 1: Summary of Reagents and Typical Yields for this compound Synthesis (Alternative Route)

StepStarting MaterialReagent(s)ProductTypical Yield (%)
13-bromo-5-isoxazolylcarbonyl chloride (I)Diethyl malonate (II), Base (e.g., NaH)Diethyl 2-(3-bromo-5-isoxazolylcarbonyl)malonate (III)75-85
2Diethyl 2-(3-bromo-5-isoxazolylcarbonyl)malonate (III)Acid or Base (e.g., H₂SO₄ or NaOH)5-acetyl-3-bromoisoxazole (IV)80-90
35-acetyl-3-bromoisoxazole (IV)Pyridinium tribromide5-(bromoacetyl)-3-bromoisoxazole (V)85-95
45-(bromoacetyl)-3-bromoisoxazole (V)Sodium borohydride2-bromo-1-(3-bromo-5-isoxazolyl)ethanol (VI)90-98
52-bromo-1-(3-bromo-5-isoxazolyl)ethanol (VI)tert-ButylamineThis compound60-75

Table 2: Typical Purification Parameters

CompoundPurification MethodStationary PhaseMobile Phase / Solvent SystemExpected Purity
5-acetyl-3-bromoisoxazole (IV)Column ChromatographySilica GelHexane:Ethyl Acetate (gradient)>98%
5-(bromoacetyl)-3-bromoisoxazole (V)Recrystallization-Ethanol or Isopropanol>99%
This compoundColumn ChromatographySilica GelDichloromethane:Methanol:Triethylamine (e.g., 95:4.5:0.5)>98%
This compoundRecrystallization-Isopropanol or Ethyl Acetate>99.5%

Experimental Protocols

Protocol 1: Synthesis of 5-(bromoacetyl)-3-bromoisoxazole (V)

  • To a solution of 5-acetyl-3-bromoisoxazole (IV) in a suitable solvent such as glacial acetic acid, add pyridinium tribromide (1.05 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 5-(bromoacetyl)-3-bromoisoxazole (V).

Protocol 2: Synthesis of this compound

  • Dissolve 2-bromo-1-(3-bromo-5-isoxazolyl)ethanol (VI) in an excess of tert-butylamine.

  • Heat the reaction mixture in a sealed vessel at a temperature between 60-80 °C.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the excess tert-butylamine under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude this compound by column chromatography on silica gel followed by recrystallization.

Mandatory Visualization

Broxaterol_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis 1 cluster_intermediate2 Intermediate Synthesis 2 cluster_intermediate3 Intermediate Synthesis 3 cluster_intermediate4 Intermediate Synthesis 4 cluster_final Final Product start1 3-bromo-5-isoxazolylcarbonyl chloride (I) int1 Diethyl 2-(3-bromo-5- isoxazolylcarbonyl)malonate (III) start1->int1 Condensation start2 Diethyl malonate (II) start2->int1 int2 5-acetyl-3-bromoisoxazole (IV) int1->int2 Hydrolysis & Decarboxylation int3 5-(bromoacetyl)-3-bromoisoxazole (V) int2->int3 α-Bromination int4 2-bromo-1-(3-bromo-5- isoxazolyl)ethanol (VI) int3->int4 Reduction final_product This compound int4->final_product Amination

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_synthesis Synthesis Step cluster_solutions Potential Solutions start Problem Encountered check_yield Low Yield? start->check_yield check_purity Impurity Issues? start->check_purity optimize_reagents Optimize Reagent Stoichiometry check_yield->optimize_reagents Yes optimize_conditions Adjust Temperature & Reaction Time check_yield->optimize_conditions Yes change_solvent Screen Different Solvents check_yield->change_solvent Yes check_purity->optimize_reagents Yes check_purity->optimize_conditions Yes purification Refine Purification Protocol check_purity->purification Yes final_check Problem Resolved? optimize_reagents->final_check Re-evaluate optimize_conditions->final_check Re-evaluate change_solvent->final_check Re-evaluate purification->final_check Re-evaluate success Successful Synthesis final_check->success Yes consult Consult Senior Chemist/ Further Literature final_check->consult No

Caption: Troubleshooting decision-making workflow.

References

Broxaterol experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Broxaterol. The information is designed to address common issues related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

General

  • What is this compound and what is its primary mechanism of action? this compound is a selective β2-adrenergic receptor agonist.[1][2] Its primary mechanism of action is to bind to and activate β2-adrenergic receptors, which are predominantly found on the smooth muscle cells lining the airways.[1] This activation initiates a signaling cascade that leads to the relaxation of these muscles, resulting in bronchodilation and improved airflow.[1]

Experimental Design and Execution

  • We are observing significant variability in our in vitro bronchodilation assays. What are the potential sources of this variability? Several factors can contribute to variability in in vitro bronchodilation experiments:

    • Cell Line and Passage Number: Different airway smooth muscle cell lines or primary cells from different donors can exhibit varying levels of β2-adrenergic receptor expression. It is also crucial to monitor and control the passage number of cell lines, as receptor expression and signaling efficiency can change over time.

    • Assay Conditions: Factors such as temperature, pH, and serum concentration in the media can influence receptor binding and downstream signaling. Ensure these are consistent across all experiments.

    • Drug Preparation and Stability: this compound, like many small molecules, should be prepared fresh for each experiment from a validated stock solution. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.

    • Choice of Contractile Agonist: The specific contractile agonist used (e.g., methacholine, histamine) and its concentration can impact the degree of induced contraction and, consequently, the observable relaxation effect of this compound.

  • Our in vivo studies in animal models are showing inconsistent results. What should we consider?

    • Animal Strain and Health: Different rodent strains can have variations in their β2-adrenergic receptor density and distribution. The health status of the animals is also critical; underlying respiratory infections or inflammation can significantly alter the response to bronchodilators.

    • Route and Method of Administration: For inhaled formulations, the method of delivery (e.g., nebulization, intratracheal instillation) can greatly affect the dose delivered to the lungs. The particle size of the aerosolized drug is a critical parameter to control. For oral administration, bioavailability can be a source of variability.[1]

    • Anesthesia: The type and depth of anesthesia can impact respiratory function and cardiovascular parameters, potentially confounding the effects of this compound.

  • We are seeing patient-to-patient variability in our clinical trials. What are the known contributing factors?

    • Genetic Polymorphisms: Variations in the gene for the β2-adrenergic receptor can lead to differences in receptor function and response to agonists.

    • Disease Severity and Phenotype: The underlying severity of asthma or COPD and the specific disease phenotype of the patient can influence their response to this compound.

    • Concomitant Medications: Other medications the patient is taking could potentially interact with this compound or affect its metabolism.

Troubleshooting Guides

Problem: Inconsistent EC50 values in cAMP accumulation assays.

  • Possible Cause 1: Cell Health and Density.

    • Troubleshooting Step: Ensure cells are healthy and seeded at a consistent density for each experiment. Over-confluent or unhealthy cells may have altered receptor expression and signaling capacity.

  • Possible Cause 2: Agonist Incubation Time.

    • Troubleshooting Step: Optimize the incubation time with this compound. A time-course experiment should be performed to determine the point of maximal cAMP accumulation.

  • Possible Cause 3: Phosphodiesterase (PDE) Activity.

    • Troubleshooting Step: Consider including a PDE inhibitor (e.g., IBMX) in your assay buffer to prevent the degradation of cAMP and enhance the signal-to-noise ratio.

Problem: Poor reproducibility in isolated tracheal ring relaxation experiments.

  • Possible Cause 1: Tissue Viability.

    • Troubleshooting Step: Ensure the tracheal rings are properly dissected and maintained in oxygenated Krebs-Henseleit solution at a physiological temperature. Check the viability of each ring by inducing a maximal contraction with a high concentration of a contractile agonist before adding this compound.

  • Possible Cause 2: Inconsistent Tension.

    • Troubleshooting Step: Apply a consistent baseline tension to each tracheal ring. The optimal tension should be determined empirically for your specific setup.

  • Possible Cause 3: Desensitization.

    • Troubleshooting Step: Avoid repeated exposure of the same tissue to high concentrations of this compound, as this can lead to receptor desensitization. Ensure adequate washout periods between cumulative dose-response curves.

Data Presentation

Table 1: Summary of this compound Potency in Different Experimental Systems

Experimental SystemParameterThis compoundSalbutamol (for comparison)Reference
In vitro (bronchial smooth muscle relaxation)Relative PotencySimilar-
In vivo (oral administration)Relative Potency12-16 times more potent-
In vivo (inhaled administration)Relative PotencySomewhat less potent-

Table 2: Clinical Trial Dosing and Administration of this compound

Administration RouteDaily DosageDurationPatient PopulationReference
Metered Dose Inhaler0.6 - 1.2 mg2 weeks to 1 yearPatients with reversible airflow obstruction, asthmatic children
Oral0.5 - 1.5 mg2 weeks to 1 yearPatients with reversible airflow obstruction, asthmatic children
Oral0.5 mg three times a day7 daysPatients with COPD

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

  • Cell Culture: Culture human airway smooth muscle cells in appropriate media until they reach 80-90% confluency in 96-well plates.

  • Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C.

  • Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for 15 minutes at 37°C.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with your cAMP assay kit.

  • cAMP Detection: Measure the intracellular cAMP levels using a competitive ELISA-based cAMP assay kit or a fluorescence-based biosensor, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Mandatory Visualizations

Broxaterol_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: this compound's signaling pathway leading to bronchodilation.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed CheckReagents Verify Reagent Quality and Preparation Start->CheckReagents CheckProtocol Review Experimental Protocol Adherence Start->CheckProtocol CheckSystem Evaluate Biological System (Cells/Animals) Start->CheckSystem ReagentOK Reagents OK? CheckReagents->ReagentOK ProtocolOK Protocol Followed? CheckProtocol->ProtocolOK SystemOK System Stable? CheckSystem->SystemOK ReagentOK->ProtocolOK Yes ModifyReagents Prepare Fresh Reagents ReagentOK->ModifyReagents No ProtocolOK->SystemOK Yes ModifyProtocol Standardize Protocol Steps ProtocolOK->ModifyProtocol No ModifySystem Validate Cell Line/ Animal Model SystemOK->ModifySystem No RepeatExp Repeat Experiment SystemOK->RepeatExp Yes ModifyReagents->RepeatExp ModifyProtocol->RepeatExp ModifySystem->RepeatExp

Caption: A logical workflow for troubleshooting experimental variability.

References

refining Broxaterol dosage for optimal efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Broxaterol

Welcome to the technical resource center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and troubleshooting common issues encountered when refining this compound dosage for maximal efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective β2-adrenergic receptor (β2AR) agonist. Upon binding to the β2AR, it activates the Gs alpha subunit of the associated heterotrimeric G protein. This, in turn, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events that promote smooth muscle relaxation and other cellular responses.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is typically supplied as a hydrochloride salt, which is freely soluble in water and DMSO. For cell culture experiments, we recommend preparing a concentrated stock solution (e.g., 10 mM) in sterile DMSO or PBS. Store stock solutions at -20°C for up to 6 months or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Q3: How can I establish an effective starting dose for my in vitro model?

A3: For initial experiments, we recommend performing a dose-response curve starting from a low concentration (e.g., 100 pM) and increasing logarithmically to a high concentration (e.g., 100 µM). The EC50 of this compound typically falls within the 1-50 nM range in most recombinant cell lines expressing the human β2AR. See the sample data in Table 1 for reference.

Q4: Can this compound be used in animal models?

A4: Yes, this compound has been successfully used in various preclinical animal models. The optimal dosage and route of administration will depend heavily on the species, model, and desired therapeutic effect. A thorough literature search for similar compounds and pilot dose-escalation studies are strongly recommended to determine the optimal dose, pharmacokinetics, and tolerability for your specific model.

Troubleshooting Guide

Problem 1: I am observing lower-than-expected potency (high EC50) in my cell-based assay.

  • Solution A (Reagent Integrity): Verify the integrity of your this compound stock. If it has been stored improperly or subjected to multiple freeze-thaw cycles, its potency may be compromised. Prepare a fresh stock solution from a new aliquot.

  • Solution B (Cell Health): Ensure your cells are healthy and not overgrown. High passage numbers can sometimes lead to altered receptor expression or signaling capacity. Use cells within a validated passage range.

  • Solution C (Assay Conditions): Check the incubation time and temperature of your assay. For cAMP accumulation assays, a short incubation time (15-30 minutes) is usually sufficient. Also, ensure your assay buffer contains a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation.

Problem 2: My dose-response curve is not sigmoidal or shows a "hook effect" at high concentrations.

  • Solution A (Receptor Desensitization): High concentrations of a potent agonist like this compound can induce rapid receptor desensitization and downregulation. This can lead to a decrease in signal at the highest concentrations. Try reducing the maximum concentration in your dose-response curve and shortening the incubation time.

  • Solution B (Compound Solubility): At very high concentrations, the compound may be precipitating out of solution, especially if the final DMSO concentration is too high. Ensure the final solvent concentration is consistent across all wells and is below the tolerance level for your cell type (typically <0.5%).

  • Solution C (Assay Artifact): Some assay detection reagents can be inhibited by high concentrations of the test compound. Review the technical manual for your assay kit to check for any known compound interference issues.

Problem 3: I am observing significant cell toxicity or off-target effects.

  • Solution A (Dose Reduction): The observed toxicity may be dose-dependent. Determine the cytotoxicity profile of this compound in your specific cell line using a viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay. Select a concentration range for your experiments that is well below the toxic threshold.

  • Solution B (Target Specificity): To confirm the observed effect is β2AR-mediated, perform a competition experiment using a known β2AR antagonist (e.g., Propranolol or ICI-118,551). Pre-incubating the cells with the antagonist should block the effect of this compound.

Quantitative Data Summary

Table 1: Comparative Potency (EC50) of this compound in Different Cell Models

Cell LineReceptor TargetAssay TypeMean EC50 (nM)Standard Deviation
HEK293-β2ARHuman β2AR (recombinant)cAMP Accumulation8.5± 1.2
CHO-K1-β2ARHuman β2AR (recombinant)cAMP Accumulation12.3± 2.1
A549Human β2AR (endogenous)Gene Expression (RGS2)35.7± 5.4
Primary HASMHuman β2AR (endogenous)Relaxation Assay21.4± 3.8

Data are representative and intended for illustrative purposes.

Experimental Protocols

Protocol: In Vitro cAMP Accumulation Assay

This protocol provides a general framework for measuring this compound-induced cAMP production in a recombinant cell line (e.g., HEK293 cells stably expressing the human β2AR).

  • Cell Plating: Seed HEK293-β2AR cells into a 96-well plate at a density of 20,000 cells/well. Allow cells to adhere and grow overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your assay buffer. Also, prepare a solution of a non-selective phosphodiesterase (PDE) inhibitor, such as 100 µM IBMX, in the same buffer.

  • Assay Initiation:

    • Aspirate the culture medium from the wells.

    • Add 50 µL of pre-warmed assay buffer containing the PDE inhibitor to all wells.

    • Add 50 µL of the serially diluted this compound to the appropriate wells. Include a vehicle control (buffer + PDE inhibitor only).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE). Follow the manufacturer's instructions for the specific kit.

  • Data Analysis: Convert the raw data to cAMP concentrations. Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Visualizations

Broxaterol_Signaling_Pathway cluster_membrane Plasma Membrane B2AR β2-Adrenergic Receptor G_Protein Gs Protein (α, β, γ) B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates (Gαs) cAMP cAMP AC->cAMP Converts This compound This compound This compound->B2AR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: Simplified signaling pathway of this compound via the β2-adrenergic receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells 1. Plate Cells (e.g., HEK293-β2AR) add_pde 3. Add PDE Inhibitor (e.g., IBMX) prep_cells->add_pde prep_compound 2. Prepare this compound Serial Dilution add_brox 4. Add this compound to Cells prep_compound->add_brox add_pde->add_brox incubate 5. Incubate (37°C, 30 min) add_brox->incubate lyse 6. Lyse Cells incubate->lyse detect 7. Detect cAMP (e.g., HTRF) lyse->detect plot 8. Plot Dose-Response Curve detect->plot calc 9. Calculate EC50 plot->calc

Caption: Workflow for determining this compound potency using a cAMP accumulation assay.

Troubleshooting_Logic start Low Potency or Poor Curve Fit? check_reagents Check Reagent Integrity (Fresh Aliquot?) start->check_reagents Yes is_hook Hook Effect or Desensitization? start->is_hook No check_cells Verify Cell Health (Passage Number?) check_reagents->check_cells OK solution_reagent Prepare Fresh Stock Solution check_reagents->solution_reagent Degraded check_conditions Optimize Assay Conditions (Time, PDE Inhibitor?) check_cells->check_conditions OK solution_cells Use Lower Passage Cells check_cells->solution_cells High solution_conditions Run Time-Course & Confirm PDE Inhibition check_conditions->solution_conditions Suboptimal solution_desens Test Shorter Incubation & Lower Max Dose is_hook->solution_desens Yes

Caption: Troubleshooting flowchart for unexpected dose-response curve results.

Technical Support Center: Overcoming Broxaterol Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during in vitro experiments with Broxaterol, a potent β2-adrenergic receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective β2-adrenergic receptor agonist.[1][2] Its primary mechanism involves binding to β2-adrenergic receptors on the surface of smooth muscle cells, such as those in the airways.[3][4] This binding activates the intracellular enzyme adenylate cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of smooth muscle cells, a process known as bronchodilation.

Q2: My cell line has stopped responding to this compound. What are the potential causes?

A diminished or absent response to this compound in a previously sensitive cell line, often termed tachyphylaxis or desensitization, is a common phenomenon with β2-adrenergic receptor agonists. The primary mechanisms can be categorized as follows:

  • Receptor Desensitization: This is a rapid process where the β2-adrenergic receptor becomes uncoupled from its downstream signaling partner, the Gs protein. This is often mediated by phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) or second messenger-dependent kinases like PKA and Protein Kinase C (PKC).

  • Receptor Internalization (Downregulation): Prolonged exposure to this compound can lead to the physical removal of β2-adrenergic receptors from the cell surface. These receptors are internalized into endosomes, reducing the number of available receptors to bind to the drug.

  • Altered Gene Expression: Long-term treatment can lead to changes in the expression of genes involved in the β2-adrenergic signaling pathway, including the receptor itself or downstream signaling molecules.

  • Increased cAMP Phosphodiesterase (PDE) Activity: The cell may upregulate the activity of PDEs, enzymes that degrade cAMP. This would counteract the cAMP production stimulated by this compound, dampening the cellular response.

Q3: How can I determine the mechanism of this compound resistance in my cell line?

Identifying the specific mechanism of resistance requires a systematic approach. The following table outlines key experiments to differentiate between the common causes of resistance:

Mechanism of ResistanceSuggested ExperimentExpected Outcome in Resistant Cells
Receptor Desensitization cAMP accumulation assay with and without a PDE inhibitor (e.g., IBMX).Reduced cAMP production in response to this compound, which may be partially restored with a PDE inhibitor.
Western blot for phosphorylated β2-adrenergic receptors.Increased phosphorylation of the receptor.
Receptor Internalization Receptor binding assay using a radiolabeled ligand (e.g., [3H]-dihydroalprenolol).Decreased number of cell surface binding sites.
Immunofluorescence microscopy or flow cytometry to quantify cell surface receptor levels.Reduced fluorescence intensity on the cell surface.
Altered Gene Expression Quantitative PCR (qPCR) to measure mRNA levels of the β2-adrenergic receptor (ADRB2) and other pathway components.Decreased mRNA levels of ADRB2 or other key signaling molecules.
Increased PDE Activity PDE activity assay.Increased degradation of cAMP in cell lysates.

Troubleshooting Guides

Problem: Decreased or no cAMP response to this compound treatment.

This is a common indicator of resistance. Follow this troubleshooting workflow to identify and address the issue.

troubleshooting_workflow start Start: No cAMP response to this compound check_reagents Verify this compound concentration and cell line passage number start->check_reagents cAMP_assay Perform cAMP assay with a positive control (e.g., Forskolin) and a PDE inhibitor (e.g., IBMX) check_reagents->cAMP_assay forskolin_response Response to Forskolin? cAMP_assay->forskolin_response ibmx_effect Does IBMX restore this compound response? forskolin_response->ibmx_effect Yes receptor_level Assess cell surface receptor levels forskolin_response->receptor_level No desensitization Conclusion: Receptor desensitization is likely ibmx_effect->desensitization No pde_activity Conclusion: Increased PDE activity is likely ibmx_effect->pde_activity Yes receptor_expression Is receptor expression downregulated? receptor_level->receptor_expression internalization Conclusion: Receptor internalization has occurred receptor_expression->internalization Yes gene_expression Conclusion: Altered gene expression receptor_expression->gene_expression No end End desensitization->end pde_activity->end internalization->end gene_expression->end broxaterol_signaling This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to resistance_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Phosphorylated_Beta2AR Phosphorylated β2-AR GRK GRK Beta2AR->GRK Activates Beta_Arrestin β-Arrestin Phosphorylated_Beta2AR->Beta_Arrestin Recruits Endosome Endosome GRK->Beta2AR Phosphorylates Beta_Arrestin->Endosome Promotes Internalization Uncoupling Uncoupling from Gs Beta_Arrestin->Uncoupling

References

Technical Support Center: Addressing Poor Bioavailability of Broxaterol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, encountering poor oral bioavailability with a promising compound like Broxaterol can be a significant hurdle. This technical support center provides a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges. The following information is designed to offer structured guidance and detailed experimental protocols to enhance the systemic exposure of this compound in your preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is oral bioavailability a concern?

This compound is a selective β2-adrenergic receptor agonist, investigated for its bronchodilatory effects in respiratory conditions like asthma and COPD.[1][2] While preclinical studies have suggested that this compound may have a higher oral bioavailability compared to other β2-agonists like salbutamol, researchers may still encounter challenges in achieving optimal and consistent systemic exposure.[1] Poor oral bioavailability can stem from low aqueous solubility, inadequate dissolution rate in the gastrointestinal tract, and first-pass metabolism.

Q2: My in vitro assays with this compound are potent, but I'm not seeing the expected efficacy in my animal models after oral administration. What's the likely cause?

A significant discrepancy between in vitro potency and in vivo efficacy following oral administration is a classic indicator of poor bioavailability. For an orally administered drug to exert its therapeutic effect, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter the bloodstream. If this compound's solubility is low, it may not reach a sufficient concentration in the gut to be effectively absorbed, leading to suboptimal therapeutic outcomes.

Q3: What are the initial physicochemical properties of this compound I should determine to address bioavailability issues?

To effectively troubleshoot poor bioavailability, it is crucial to first characterize the fundamental physicochemical properties of this compound. These include:

  • Aqueous Solubility: Determine the solubility in water and at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract).

  • LogP (Octanol-Water Partition Coefficient): This measures the lipophilicity of the compound, which influences its permeability across the gut wall.

  • pKa: Identifying the ionization constant(s) of this compound will help in understanding its solubility and dissolution behavior at different pH levels.

Q4: Are there any specific challenges associated with the oral delivery of β2-adrenergic agonists like this compound?

Yes, β2-adrenergic agonists as a class can present specific challenges for oral delivery. Systemic administration can lead to off-target effects and side effects such as muscle tremors and palpitations.[3] Furthermore, some β2-agonists can be subject to first-pass metabolism in the liver, which reduces the amount of active drug reaching systemic circulation. While inhalation is a common route of administration for this class to minimize systemic exposure, oral formulations are sometimes desired for patient convenience and different therapeutic profiles.

Troubleshooting Guide for Poor Bioavailability of this compound

This guide provides a structured approach to identifying and resolving common issues related to the poor oral bioavailability of this compound.

Problem 1: Low and Variable Plasma Concentrations of this compound in Pharmacokinetic Studies

Possible Cause: Poor dissolution of the crystalline form of this compound in the gastrointestinal tract.

Solutions:

  • Particle Size Reduction (Micronization): Decreasing the particle size of the drug increases the surface area available for dissolution.

  • Formulation as an Amorphous Solid Dispersion: Converting the crystalline drug into an amorphous state can significantly enhance its aqueous solubility and dissolution rate.

  • Complexation with Cyclodextrins: Encapsulating this compound within a cyclodextrin molecule can improve its solubility and dissolution.

Problem 2: this compound Appears Soluble in Formulation Vehicle but Crashes Out Upon Dilution in Aqueous Media

Possible Cause: The formulation provides a supersaturated state that is not stable upon dilution in the gastrointestinal fluids.

Solutions:

  • Inclusion of Precipitation Inhibitors: Incorporate polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) into your formulation to maintain a supersaturated state and prevent precipitation.

  • Lipid-Based Formulations: Formulating this compound in a self-emulsifying drug delivery system (SEDDS) can create a fine emulsion upon contact with aqueous media, keeping the drug solubilized.

Problem 3: Adequate Solubility Achieved, but Bioavailability Remains Low

Possible Cause: Poor permeability across the intestinal epithelium or significant first-pass metabolism.

Solutions:

  • Permeation Enhancers: Include excipients that can transiently and reversibly increase the permeability of the intestinal membrane.

  • Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation in the gut and may enhance its uptake by the lymphatic system, thereby bypassing first-pass metabolism.

Data Presentation: Strategies for Bioavailability Enhancement

The following table summarizes key formulation strategies and their expected impact on the pharmacokinetic parameters of this compound.

Formulation StrategyPrincipleExpected Impact on CmaxExpected Impact on AUCKey Considerations
Micronization Increased surface area for dissolutionIncreaseIncreaseMay not be sufficient for very poorly soluble compounds.
Solid Dispersion Conversion to amorphous state, enhanced wettabilitySignificant IncreaseSignificant IncreasePhysical stability of the amorphous form needs to be monitored.
Cyclodextrin Complexation Formation of a soluble inclusion complexIncreaseIncreaseStoichiometry of the complex and binding constant are critical.
Nanoparticle Formulation Increased surface area, potential for altered absorption pathwaySignificant IncreaseSignificant IncreaseManufacturing process can be complex; requires specialized equipment.
Lipid-Based Formulation (SEDDS) Pre-dissolved drug in lipids, forms a micro/nanoemulsion in situSignificant IncreaseSignificant IncreaseSuitable for lipophilic drugs; may enhance lymphatic uptake.

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

  • Methanol or other suitable organic solvent

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Dissolution: Dissolve this compound and the chosen polymer (e.g., in a 1:1, 1:2, or 1:4 drug-to-polymer ratio) in a minimal amount of methanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.

  • Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., 100 mesh) to obtain a uniform particle size.

  • Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of this compound.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

Objective: To compare the dissolution profiles of different this compound formulations.

Materials:

  • This compound formulations (e.g., pure drug, solid dispersion, nanoparticle suspension)

  • USP Apparatus II (Paddle Apparatus)

  • Dissolution media (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)

  • Syringes and filters (e.g., 0.45 µm)

  • HPLC system for drug quantification

Methodology:

  • Apparatus Setup: Set up the USP Apparatus II with 900 mL of the desired dissolution medium, maintained at 37 ± 0.5°C. Set the paddle speed to 50 or 75 RPM.

  • Sample Introduction: Introduce a precisely weighed amount of the this compound formulation into each dissolution vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel. Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Preparation: Filter the samples through a 0.45 µm syringe filter to remove any undissolved particles.

  • Analysis: Analyze the concentration of dissolved this compound in each sample using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profiles for each formulation.

Visualizations

This compound Signaling Pathway

Broxaterol_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR binds Gs Gαs Beta2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP converts to PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK phosphorylates Phospho_MLCK Phosphorylated MLCK (Inactive) MLCK->Phospho_MLCK Bronchodilation Bronchodilation Phospho_MLCK->Bronchodilation leads to

Caption: Signaling cascade of this compound leading to bronchodilation.

Experimental Workflow for Bioavailability Enhancement

Bioavailability_Enhancement_Workflow Start Poor In Vivo Efficacy of this compound PhysicoChem Determine Physicochemical Properties (Solubility, LogP, pKa) Start->PhysicoChem Formulation Select Formulation Strategy PhysicoChem->Formulation Micronization Micronization Formulation->Micronization SolidDispersion Solid Dispersion Formulation->SolidDispersion Cyclodextrin Cyclodextrin Complexation Formulation->Cyclodextrin Nanoparticles Nanoparticle Formulation Formulation->Nanoparticles InVitro In Vitro Dissolution Testing Micronization->InVitro SolidDispersion->InVitro Cyclodextrin->InVitro Nanoparticles->InVitro InVivo In Vivo Pharmacokinetic Study InVitro->InVivo Optimized Formulation End Improved Bioavailability InVivo->End Formulation_Selection_Logic Solubility Is this compound Solubility < 0.1 mg/mL? Strategy1 Consider Solid Dispersion or Cyclodextrin Complexation Solubility->Strategy1 Yes Strategy3 Micronization may be sufficient Solubility->Strategy3 No Permeability Is Permeability Rate-Limiting? Strategy2 Consider Nanoparticles with Permeation Enhancers Permeability->Strategy2 Yes Strategy4 Address Permeability (e.g., Lipid Formulations) Permeability->Strategy4 No Strategy1->Permeability

References

Technical Support Center: Broxaterol Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding (NSB) of Broxaterol in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a selective β2 adrenoreceptor agonist.[1][2][3] Understanding its chemical properties is crucial for troubleshooting non-specific binding. This compound has a molecular weight of approximately 263.13 g/mol .[4][5] Its computed LogP is 1.1, indicating moderate hydrophobicity. As a β2 adrenergic receptor agonist, it contains a basic amine group that is protonated at physiological pH, giving the molecule a positive charge.

Q2: What is non-specific binding (NSB) and why is it a concern in experiments with this compound?

Non-specific binding refers to the interaction of this compound with surfaces or molecules other than its intended target, the β2 adrenergic receptor. This can be caused by several factors, including hydrophobic interactions, electrostatic interactions, and binding to other proteins or plastic surfaces. High NSB can lead to inaccurate experimental results, such as an overestimation of binding affinity or false-positive signals in functional assays.

Q3: What are the primary drivers of non-specific binding for a molecule like this compound?

Given this compound's properties, two main types of interactions likely contribute to NSB:

  • Electrostatic Interactions: Due to its positive charge at physiological pH, this compound can non-specifically bind to negatively charged surfaces, such as plasticware or certain cellular components.

  • Hydrophobic Interactions: Its moderate hydrophobicity (LogP of 1.1) can lead to interactions with hydrophobic pockets on irrelevant proteins or plastic surfaces.

Troubleshooting Guides

Below are troubleshooting guides for common issues related to non-specific binding of this compound in various experimental setups.

Issue 1: High background signal in receptor binding assays.
Potential Cause Recommended Solution
Suboptimal Buffer Conditions Optimize Buffer pH: Since this compound is positively charged, using a buffer with a pH that minimizes this charge without affecting receptor binding can be beneficial. Experiment with a pH range from 7.0 to 8.0. Increase Ionic Strength: Adding salt (e.g., 100-500 mM NaCl) to the buffer can help to shield electrostatic interactions and reduce NSB.
Inadequate Blocking Use a Blocking Agent: Pre-incubating assay plates or membranes with a blocking agent can saturate non-specific binding sites. Common choices include Bovine Serum Albumin (BSA), casein, or non-fat dry milk.
Hydrophobic Interactions Add a Non-ionic Detergent: Including a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100, in your assay buffer can disrupt hydrophobic interactions. Start with a low concentration and optimize.
High Concentration of this compound Perform a Dose-Response Curve: Using an excessively high concentration of this compound can lead to increased NSB. Determine the optimal concentration range through a dose-response experiment.
Issue 2: Inconsistent results in cell-based functional assays.
Potential Cause Recommended Solution
This compound binding to cell culture plates Use Low-Binding Plates: Consider using commercially available low-binding microplates to minimize adhesion of this compound to the plastic surface. Pre-treat Plates: Pre-incubating plates with a blocking solution can help reduce non-specific binding.
Interaction with Serum Proteins Reduce Serum Concentration: If your cell culture media contains serum, consider reducing the serum concentration during the experiment, as this compound may bind to serum proteins like albumin. Alternatively, use serum-free media for the duration of the assay.
Cell Density and Health Optimize Cell Seeding Density: Ensure consistent cell seeding density across wells, as variations can affect the surface area available for non-specific binding. Monitor Cell Viability: Unhealthy or dying cells can expose additional non-specific binding sites. Ensure high cell viability throughout the experiment.

Data Presentation

The following tables provide recommended starting concentrations for common reagents used to reduce non-specific binding. Optimization will be required for each specific assay.

Table 1: Recommended Concentrations of Blocking Agents

Blocking AgentRecommended Starting ConcentrationNotes
Bovine Serum Albumin (BSA)1-5% (w/v)A commonly used and effective blocking agent.
Casein1% (w/v)Can sometimes provide lower background than BSA.
Non-fat Dry Milk3-5% (w/v)A cost-effective option, but not recommended for assays involving biotin-avidin systems.
Normal Serum5-10% (v/v)Use serum from the same species as the secondary antibody in immunoassays.

Table 2: Recommended Concentrations of Detergents

DetergentRecommended Starting ConcentrationNotes
Tween-200.05 - 0.1% (v/v)A mild non-ionic detergent suitable for most applications.
Triton X-1000.05 - 0.1% (v/v)A non-ionic detergent, slightly stronger than Tween-20.

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions
  • Preparation of Blocking Buffers: Prepare a series of blocking buffers with different blocking agents and concentrations (refer to Table 1).

  • Coating: Coat microplate wells with the receptor preparation or leave them uncoated for a "no receptor" control.

  • Washing: Wash the wells three times with an appropriate wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add the different blocking buffers to the wells and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Repeat the washing step.

  • Incubation with this compound: Add a high concentration of labeled this compound to the wells and incubate for the standard assay time.

  • Washing: Wash thoroughly to remove unbound this compound.

  • Detection: Measure the signal and compare the background signal across the different blocking conditions to identify the most effective one.

Protocol 2: Optimizing Assay Buffer Composition
  • Prepare Assay Buffers: Prepare a set of assay buffers with varying pH levels (e.g., 7.0, 7.4, 8.0) and salt concentrations (e.g., 150 mM, 300 mM, 500 mM NaCl). In a separate experiment, prepare buffers containing different concentrations of a non-ionic detergent (e.g., 0%, 0.05%, 0.1% Tween-20).

  • Use Optimized Blocking: Use the best blocking protocol determined from Protocol 1.

  • Run the Assay: Perform your binding assay using these different buffers, including a "no receptor" control for each buffer condition.

  • Measure Background: Measure the signal in the "no receptor" wells for each buffer condition to determine which composition minimizes non-specific binding.

Visualizations

Signaling Pathway

Broxaterol_Signaling_Pathway This compound This compound Beta2AR β2 Adrenergic Receptor This compound->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates SmoothMuscle Smooth Muscle Relaxation PKA->SmoothMuscle Leads to

Caption: this compound signaling pathway via the β2 adrenergic receptor.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ReceptorPrep Prepare Receptor (e.g., membrane fraction) PlateCoat Coat Plate with Receptor ReceptorPrep->PlateCoat Blocking Block Non-Specific Sites (e.g., with BSA) PlateCoat->Blocking Incubation Incubate with Labeled this compound +/- Unlabeled Competitor Blocking->Incubation Washing Wash to Remove Unbound this compound Incubation->Washing Detection Detect Signal Washing->Detection DataAnalysis Data Analysis (e.g., calculate specific binding) Detection->DataAnalysis

Caption: General experimental workflow for a this compound receptor binding assay.

Troubleshooting Logic

Troubleshooting_Logic Start High Non-Specific Binding Observed CheckBlocking Is the blocking step optimized? Start->CheckBlocking OptimizeBlocking Optimize blocking agent and incubation time CheckBlocking->OptimizeBlocking No CheckBuffer Is the assay buffer optimized? CheckBlocking->CheckBuffer Yes OptimizeBlocking->CheckBuffer OptimizeBuffer Adjust pH, salt, and/or add detergent CheckBuffer->OptimizeBuffer No CheckConcentration Is the this compound concentration appropriate? CheckBuffer->CheckConcentration Yes OptimizeBuffer->CheckConcentration OptimizeConcentration Perform dose-response curve to find optimal range CheckConcentration->OptimizeConcentration No End NSB Reduced CheckConcentration->End Yes OptimizeConcentration->End

Caption: Troubleshooting decision tree for high non-specific binding.

References

Technical Support Center: Optimizing Incubation Time for Broxaterol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Broxaterol, a selective β2-adrenergic receptor agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues, with a specific focus on incubation time.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective β2-adrenergic receptor agonist. Its primary mechanism involves binding to β2-adrenergic receptors on the surface of cells, such as airway smooth muscle cells. This binding activates the intracellular enzyme adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), initiating a signaling cascade that results in smooth muscle relaxation and other cellular responses.[1][2]

Q2: What is the optimal incubation time for this compound treatment in cell-based assays?

The optimal incubation time for this compound treatment is a critical parameter that depends on the specific research question and the cellular response being measured. For acute effects, such as cAMP production, a short incubation time is generally recommended to capture the peak response before the onset of receptor desensitization. While specific kinetic data for this compound is limited in publicly available literature, studies on other β2-agonists suggest that maximal cAMP accumulation in human airway smooth muscle cells occurs rapidly, often within 5 to 30 minutes of agonist exposure.[3] Prolonged incubation can lead to receptor desensitization and a subsequent decrease in the measured response.[3][4] A time-course experiment is highly recommended to determine the optimal incubation time for your specific cell type and experimental conditions.

Q3: What is β2-adrenergic receptor desensitization and how can it affect my experiments?

β2-adrenergic receptor desensitization is a phenomenon where prolonged or repeated exposure to an agonist, like this compound, leads to a diminished cellular response. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestin, which phosphorylate the receptor and promote its internalization, respectively. Desensitization can significantly impact experimental results, especially in studies with longer incubation times, leading to an underestimation of the compound's potency and efficacy. The kinetics of desensitization can be rapid, with some studies showing a significant reduction in signaling within minutes of agonist exposure.

Q4: Should I serum-starve my cells before this compound treatment?

Yes, serum starvation is a common and recommended practice before treating cells with a GPCR agonist like this compound. Serum contains various growth factors and signaling molecules that can activate parallel signaling pathways and increase basal cAMP levels, potentially masking the specific effect of this compound. Serum starvation helps to synchronize the cells in the same cell cycle phase and reduces this background noise, leading to a more robust and reproducible signal. The optimal duration of serum starvation can vary between cell types, but a period of 4 to 24 hours is typically used for airway smooth muscle cells.

Troubleshooting Guides

Issue 1: High variability in cAMP measurements between replicate wells.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier and minimize evaporation.

  • Possible Cause: Pipetting errors.

    • Solution: Calibrate pipettes regularly. Use appropriate pipette volumes and pre-wet the tips before dispensing reagents.

Issue 2: No significant increase in cAMP levels after this compound treatment.

  • Possible Cause: Suboptimal incubation time.

    • Solution: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak of cAMP production for your specific cell system. The optimal time may be shorter than anticipated due to rapid desensitization.

  • Possible Cause: Cell health issues.

    • Solution: Ensure cells are healthy and in the logarithmic growth phase. Check cell viability before seeding. High passage numbers can lead to altered cellular responses.

  • Possible Cause: this compound degradation.

Issue 3: Decreased response to this compound with repeated treatments or long incubation times.

  • Possible Cause: Receptor desensitization.

    • Solution: For acute response studies, use shorter incubation times. If longer-term effects are being investigated, be aware that the signaling pathway may be attenuated. Consider measuring downstream readouts that are less susceptible to rapid desensitization or investigate the kinetics of receptor internalization and recycling.

Experimental Protocols

Protocol 1: Time-Course of cAMP Accumulation in Human Bronchial Smooth Muscle Cells (HBSMCs)

This protocol is designed to determine the optimal incubation time for this compound-induced cAMP production.

Materials:

  • Primary Human Bronchial Smooth Muscle Cells (HBSMCs)

  • Smooth Muscle Cell Growth Medium

  • Serum-free culture medium

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit

  • 96-well tissue culture plates

Methodology:

  • Cell Seeding: Seed HBSMCs in a 96-well plate at a density of 10,000-20,000 cells per well and culture until they reach 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.

  • Treatment Preparation: Prepare a solution of this compound at the desired final concentration in serum-free medium containing a PDE inhibitor (to prevent cAMP degradation).

  • Time-Course Treatment: Add the this compound solution to the cells and incubate for different time points (e.g., 0, 5, 10, 15, 30, 45, and 60 minutes) at 37°C.

  • cAMP Measurement: At each time point, lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the incubation time to identify the time point with the maximum response.

Incubation Time (minutes)Expected Relative cAMP Level
0Basal
5Increasing
15Peak
30Decreasing (Desensitization)
60Approaching Basal
Note: This table represents a hypothetical trend. Actual results may vary depending on the cell type and experimental conditions.
Protocol 2: Concentration-Response Curve for this compound at a Fixed Incubation Time

This protocol determines the potency (EC50) of this compound at the optimal incubation time determined in Protocol 1.

Methodology:

  • Follow steps 1 and 2 from Protocol 1.

  • Concentration-Response Treatment: Prepare serial dilutions of this compound in serum-free medium containing a PDE inhibitor. Add the different concentrations of this compound to the cells and incubate for the predetermined optimal incubation time.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

This compound Concentration (nM)Expected Relative cAMP Level
0Basal
0.1Low
1Moderate
10High
100Maximal
1000Maximal
Note: This table represents a hypothetical trend. The actual effective concentration range should be determined experimentally.

Visualizations

Broxaterol_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_analysis Data Analysis Seed_Cells 1. Seed HBSMCs in 96-well plate Culture_Cells 2. Culture to 80-90% confluency Seed_Cells->Culture_Cells Serum_Starve 3. Serum starve for 12-24 hours Culture_Cells->Serum_Starve Prepare_this compound 4. Prepare this compound dilutions (with PDE inhibitor) Serum_Starve->Prepare_this compound Add_this compound 5. Add this compound to cells Prepare_this compound->Add_this compound Incubate 6. Incubate for defined time Add_this compound->Incubate Lyse_Cells 7. Lyse cells Incubate->Lyse_Cells Measure_cAMP 8. Measure cAMP levels Lyse_Cells->Measure_cAMP Analyze_Data 9. Plot data and determine optimal time / EC50 Measure_cAMP->Analyze_Data

Caption: General experimental workflow for this compound treatment.

Troubleshooting_Logic Start Inconsistent or unexpected results? High_Variability High variability between replicates? Start->High_Variability Yes No_Response No significant cAMP increase? Start->No_Response No High_Variability->No_Response No Sol_Variability Check cell seeding, pipetting, and edge effects. High_Variability->Sol_Variability Yes Decreased_Response Decreased response over time? No_Response->Decreased_Response No Sol_No_Response Optimize incubation time, check cell health and this compound stability. No_Response->Sol_No_Response Yes Sol_Decreased_Response Consider receptor desensitization. Use shorter incubation times. Decreased_Response->Sol_Decreased_Response Yes

References

Validation & Comparative

A Preclinical Comparison of Broxaterol and Salbutamol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two β2-adrenergic receptor agonists: broxaterol and salbutamol. This document synthesizes available experimental data on their pharmacodynamics, pharmacokinetics, and safety profiles in preclinical models.

Introduction

This compound is a selective β2-adrenergic receptor agonist characterized by the presence of a 3-bromo-isoxazolyl group, distinguishing it from the substituted benzene ring of salbutamol.[1] Both compounds are potent bronchodilators, but preclinical data suggests differences in their potency and effectiveness based on the route of administration.[2][3] Salbutamol, a widely studied short-acting β2-agonist (SABA), serves as a benchmark for comparison. This guide delves into the preclinical data to highlight the key differences and similarities between these two molecules.

Pharmacodynamic Comparison

Receptor Binding Affinity and Selectivity

Both this compound and salbutamol are selective agonists for the β2-adrenergic receptor. Preclinical studies indicate that the clinical selectivity for β2-adrenoceptors is comparable for both drugs.[3]

CompoundReceptor SelectivityKey Findings
This compound Selective β2-agonistA potent and selective β2-agonist.[2]
Salbutamol Selective β2-agonistA well-established selective β2-agonist.
Bronchodilator Potency and Efficacy

In vitro studies have demonstrated that this compound and salbutamol possess similar potency in relaxing bronchial smooth muscle. However, in vivo studies reveal a significant difference in potency depending on the route of administration.

Route of AdministrationPotency ComparisonKey Findings
Oral This compound is 12-16 times more potent than salbutamol.The higher effectiveness of oral this compound is attributed to its greater bioavailability.
Inhalation This compound is somewhat less potent than salbutamol.Despite lower potency, inhaled this compound demonstrates comparable bronchodilating activity to salbutamol.
Anti-Inflammatory Effects

Both this compound and salbutamol exhibit anti-inflammatory properties in preclinical models, a crucial aspect of asthma and COPD management.

  • This compound: Has been shown to be effective in inhibiting the release of asthmogenic mediators both in vitro and in vivo.

  • Salbutamol: Possesses anti-inflammatory effects, which have been demonstrated in various acute and chronic inflammation models.

Pharmacokinetic Profile

The most notable difference in the preclinical pharmacokinetic profiles of this compound and salbutamol is the enhanced oral bioavailability of this compound. This suggests that this compound is more efficiently absorbed or less susceptible to first-pass metabolism compared to salbutamol when administered orally.

Safety and Tolerability

Preclinical and clinical data suggest that both this compound and salbutamol have similar safety profiles, with side effects that are characteristic of β2-agonists.

Adverse EffectThis compoundSalbutamol
Tremor Reported, typically slight and transient.A known side effect.
Nervousness Reported, typically slight and transient.A known side effect.
Palpitations Reported, typically slight and transient.A known side effect.

Notably, for both drugs, side effects are more pronounced with oral administration compared to inhalation for a similar level of bronchodilation.

Experimental Protocols

Detailed experimental protocols for the direct preclinical comparison of this compound and salbutamol are not extensively published. However, based on standard pharmacological methods, the following protocols are representative of the types of experiments used to generate the comparative data.

In Vitro Bronchodilator Activity Assessment

Objective: To determine the potency and efficacy of this compound and salbutamol in relaxing airway smooth muscle.

Methodology:

  • Tissue Preparation: Tracheal tissue is isolated from a suitable animal model (e.g., guinea pig). The trachea is cut into rings and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction Induction: The tracheal rings are contracted with a spasmogen such as histamine or carbachol to induce a stable, submaximal contraction.

  • Drug Administration: Cumulative concentrations of this compound or salbutamol are added to the organ bath.

  • Data Acquisition: The relaxation of the tracheal rings is measured isometrically using a force transducer.

  • Data Analysis: Concentration-response curves are plotted, and EC50 values (the concentration of the drug that produces 50% of the maximal response) are calculated to compare the potency of the two compounds.

In Vivo Bronchoprotection Assay

Objective: To evaluate the ability of this compound and salbutamol to protect against induced bronchoconstriction.

Methodology:

  • Animal Model: Guinea pigs are commonly used as they have a well-characterized bronchoconstrictor response to various stimuli.

  • Drug Administration: Animals are treated with this compound or salbutamol, typically via inhalation or oral administration, at various doses. A control group receives a vehicle.

  • Bronchoconstriction Induction: After a set period, the animals are challenged with a bronchoconstricting agent (e.g., aerosolized histamine or acetylcholine).

  • Measurement of Airway Obstruction: The degree of bronchoconstriction is assessed by measuring changes in airway resistance and dynamic compliance using a whole-body plethysmograph.

  • Data Analysis: The protective effect of the drugs is determined by comparing the changes in airway function in the treated groups to the control group. The duration of action can be assessed by varying the time between drug administration and bronchoconstrictor challenge.

Visualizations

β2-Adrenergic Receptor Signaling Pathway

G cluster_cell Airway Smooth Muscle Cell B2AR β2-Adrenergic Receptor G_protein Gs Protein B2AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activation PKA_active Protein Kinase A (active) PKA->PKA_active Myosin_LCK Myosin Light Chain Kinase PKA_active->Myosin_LCK Phosphorylation Myosin_LCK_p Phosphorylated Myosin Light Chain Kinase (inactive) Myosin_LCK->Myosin_LCK_p Relaxation Bronchodilation Myosin_LCK_p->Relaxation Leads to This compound This compound / Salbutamol This compound->B2AR Agonist Binding G start Start animal_prep Animal Preparation (Guinea Pig) start->animal_prep drug_admin Drug Administration (this compound, Salbutamol, or Vehicle) animal_prep->drug_admin challenge Bronchoconstrictor Challenge (e.g., Histamine Aerosol) drug_admin->challenge measurement Measure Airway Resistance and Compliance challenge->measurement analysis Data Analysis (Compare treated vs. vehicle) measurement->analysis end End analysis->end

References

A Comparative Efficacy Analysis of Broxaterol and Formoterol for Bronchodilation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Beta-2 Adrenergic Agonists

In the landscape of respiratory therapeutics, the efficacy of beta-2 adrenergic agonists is a cornerstone of treatment for obstructive airway diseases. This guide provides a detailed comparison of two such agents: Broxaterol, a selective beta-2 agonist, and Formoterol, a well-established long-acting beta-2 agonist (LABA). This analysis is based on a comprehensive review of available preclinical and clinical data to inform research and development decisions.

Executive Summary

Both this compound and Formoterol are effective bronchodilators that act by stimulating beta-2 adrenergic receptors in the smooth muscle of the airways.[1][2] Formoterol is characterized by its rapid onset and long duration of action, making it a staple in the management of both asthma and chronic obstructive pulmonary disease (COPD).[2][3] this compound has also demonstrated significant bronchodilatory effects and has been shown to be more potent than salbutamol in oral formulations.[4] While direct head-to-head clinical trials are limited, this guide synthesizes available data to draw a comparative picture of their efficacy, receptor binding characteristics, and safety profiles.

Data Presentation: A Quantitative Comparison

The following tables summarize the key efficacy and receptor binding parameters for this compound and Formoterol based on available experimental data.

Table 1: Comparative Efficacy of this compound and Formoterol

ParameterThis compoundFormoterol
Onset of Action Rapid, with bronchodilation observed at 30 minutes orally.Rapid, within 2-3 minutes of inhalation.
Duration of Action Bronchodilatory effect persisted for up to 480 minutes (8 hours) in oral administration.Long-acting, up to 12 hours.
Clinical Efficacy (FEV1 Improvement) Significant increase in FEV1 observed in patients with reversible airflow obstruction. In one study, 400 mcg of inhaled this compound showed comparable activity to 200 mcg of salbutamol.Significant and sustained improvements in FEV1 in patients with asthma and COPD.

Table 2: Receptor Binding Affinity

ParameterThis compound (Rat Lung Membranes)Formoterol (Human Lung Membranes)
Beta-2 Receptor Affinity (Ki) 130 nMNot directly reported as Ki, but exhibits very high affinity.
Beta-1 Receptor Affinity (Ki) 4100 nMLower affinity than for beta-2 receptors.
Beta-2/Beta-1 Selectivity Approximately 31.5-foldHigh selectivity for beta-2 over beta-1 receptors.

Experimental Protocols

Detailed methodologies are crucial for the interpretation of comparative data. Below are summaries of protocols for key experiments cited in this guide.

Bronchodilator Efficacy Assessment in Clinical Trials

A common methodology to assess the efficacy of bronchodilators like this compound and Formoterol involves randomized, double-blind, placebo-controlled clinical trials.

  • Patient Population: Patients with a diagnosis of asthma or COPD and demonstrated reversible airway obstruction are recruited.

  • Study Design: A crossover or parallel-group design is often employed. In a crossover study, each patient receives all treatments (e.g., active drug, placebo, and a comparator like salbutamol) in a randomized order with a washout period between treatments.

  • Intervention: The investigational drug (this compound or Formoterol) is administered at a specified dose and route (e.g., metered-dose inhaler, dry powder inhaler, or oral).

  • Efficacy Measurement: The primary endpoint is typically the change in Forced Expiratory Volume in one second (FEV1). Spirometry is performed at baseline and at multiple time points after drug administration (e.g., 15, 30, 60 minutes, and then hourly for up to 12 or 24 hours) to assess the onset and duration of action.

  • Data Analysis: The change in FEV1 from baseline is calculated for each treatment and compared statistically. The area under the FEV1-time curve (AUC) is also often analyzed to assess the overall bronchodilator effect over a specific period.

Receptor Binding Assays

Receptor binding assays are performed to determine the affinity of a drug for its target receptor.

  • Membrane Preparation: Membranes are prepared from tissues rich in the target receptor, such as lung or heart tissue, or from cell lines genetically engineered to express the receptor.

  • Radioligand Binding: A radiolabeled ligand with known high affinity for the beta-2 adrenergic receptor (e.g., [3H]dihydroalprenolol) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test drug (this compound or Formoterol).

  • Separation and Counting: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity in the bound fraction is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.

Mandatory Visualization

Beta-2 Adrenergic Receptor Signaling Pathway

Both this compound and Formoterol exert their effects through the beta-2 adrenergic receptor signaling cascade.

G cluster_membrane Cell Membrane B2AR Beta-2 Adrenergic Receptor G_protein Gs Protein B2AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation ATP ATP AC->ATP Agonist This compound or Formoterol Agonist->B2AR Binding cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (inactive) cAMP->PKA PKA_active Protein Kinase A (active) PKA->PKA_active Activation Relaxation Bronchial Smooth Muscle Relaxation PKA_active->Relaxation Leads to

Beta-2 adrenergic receptor signaling pathway.

Comparative Experimental Workflow: Bronchodilator Efficacy

The following diagram illustrates a typical workflow for a clinical trial comparing the bronchodilator efficacy of two drugs.

G cluster_setup Study Setup cluster_treatment Treatment Periods (Crossover Design) cluster_period1 Period 1 cluster_period2 Period 2 cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Recruitment Patient Recruitment (Asthma/COPD) Screening Screening & Informed Consent Recruitment->Screening Randomization Randomization Screening->Randomization GroupA1 Group A: This compound Randomization->GroupA1 GroupB1 Group B: Formoterol Randomization->GroupB1 Washout Washout Period GroupA1->Washout BaselineFEV1 Baseline FEV1 Measurement GroupB1->Washout GroupA2 Group A: Formoterol Washout->GroupA2 GroupB2 Group B: This compound Washout->GroupB2 PostDoseFEV1 Serial FEV1 Measurements (e.g., 0-12h) BaselineFEV1->PostDoseFEV1 Comparison Comparison of FEV1 Changes PostDoseFEV1->Comparison Conclusion Conclusion on Comparative Efficacy Comparison->Conclusion

References

A Comparative Guide to the Efficacy of Broxaterol and Other Beta-2 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of broxaterol, a selective beta-2 adrenergic receptor agonist, with other prominent beta-2 agonists, including salbutamol, formoterol, and salmeterol. The information is compiled from a range of clinical trials and pharmacological studies to assist researchers and professionals in drug development in understanding the relative performance of these bronchodilators.

Mechanism of Action: The Beta-2 Adrenergic Receptor Signaling Pathway

This compound, like other beta-2 agonists, exerts its bronchodilatory effect by stimulating the beta-2 adrenergic receptors located on the smooth muscle cells of the airways.[1][2] This stimulation initiates an intracellular signaling cascade that leads to muscle relaxation and widening of the airways.[1] The canonical signaling pathway for beta-2 adrenergic receptor activation is illustrated below.

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta-2 Agonist Beta-2 Agonist B2AR Beta-2 Adrenergic Receptor Beta-2 Agonist->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light-Chain Kinase (Active) PKA->MLCK_active Phosphorylates MLCK_inactive Myosin Light-Chain Kinase (Inactive) MLCK_active->MLCK_inactive Inactivates Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to

Figure 1: Canonical Beta-2 Adrenergic Receptor Signaling Pathway.

Comparative Efficacy Data

The following tables summarize the key efficacy parameters of this compound in comparison to salbutamol, with additional data provided for formoterol and salmeterol to offer a broader context. It is important to note that direct head-to-head clinical trial data comparing this compound with formoterol and salmeterol is limited. Therefore, salbutamol is used as a common comparator to facilitate indirect comparisons.

Table 1: this compound vs. Salbutamol - Potency and Efficacy
ParameterThis compoundSalbutamolStudy DetailsCitation
Oral Potency 12-16 times more potent as a bronchodilator-Double-blind, randomized, crossover study in 8 asthmatic patients with cumulatively increasing doses.[3]
Inhaled Potency Somewhat less potent as a bronchodilator-Double-blind, randomized, crossover study in 8 asthmatic patients with cumulatively increasing doses.[3]
Oral Efficacy (0.5 mg this compound vs. 4 mg Salbutamol) Not significantly different in FEV1 increase-Double-blind clinical trial in 10 patients with reversible bronchospasm.
Inhaled Efficacy (400 mcg this compound vs. 200 mcg Salbutamol) No significant difference in activity curves-Double-blind, balanced latin square crossover study in 12 adult patients with reversible bronchospasm.
Inhaled Efficacy (200 mcg this compound vs. 200 mcg Salbutamol) Salbutamol showed significantly greater effects on FEV1 at 7.5 and 15 min-Double-blind, balanced latin square crossover study in 12 adult patients with reversible bronchospasm.
Long-term Inhaled Efficacy (3 months) More effective than salbutamol, with no tachyphylaxis observed-Long-term controlled trial.
Table 2: Onset and Duration of Action of Various Beta-2 Agonists
Beta-2 AgonistOnset of ActionPeak EffectDuration of ActionCitation
This compound (Oral) Statistically faster than procaterol (significant bronchodilation at 30 min)-Effect persisted for up to 480 minutes
Salbutamol (Inhaled) Rapid, comparable to formoterol-4 to 6 hours
Formoterol (Inhaled) Rapid, comparable to salbutamolMaximal within 2 hoursUp to 12 hours
Salmeterol (Inhaled) Slower onset than formoterol and salbutamol-At least 12 hours
Table 3: Side Effect Profile
Side EffectThis compoundSalbutamolFormoterolSalmeterolCitation
Tremor Reported, slight, transient, and dose-related. Observed in 1 patient after the highest dose in one study.Slight tremors observed in 1 patient after the highest dose in one study.Higher tremor score than salmeterol at highest doses.Lower tremor score than formoterol at highest doses.
Palpitations/Heart Rate Reported as slight, transient, and dose-related. No clinically relevant changes in heart rate.Increase in heart rate noted, particularly with oral administration.--
Nervousness Reported, slight, transient, and dose-related.---
Metabolic Effects Negligible metabolic effects in long-term oral treatment. Slight, transient hypokalemia in the first three months.-Larger drop in S-potassium than salmeterol at highest doses.-

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental workflows for assessing the efficacy of beta-2 agonists.

Experimental Workflow: Assessing Bronchodilator Efficacy in a Clinical Trial

The following diagram illustrates a typical workflow for a double-blind, randomized, crossover clinical trial comparing the efficacy of inhaled beta-2 agonists.

Experimental_Workflow cluster_screening Patient Screening and Enrollment cluster_randomization Randomization and Blinding cluster_treatment Treatment Periods cluster_measurement Efficacy and Safety Measurement cluster_analysis Data Analysis P1 Recruit patients with reversible bronchospasm P2 Informed Consent P1->P2 P3 Baseline Assessment (FEV1, FVC, etc.) P2->P3 R1 Randomly assign patients to treatment sequences (e.g., Latin Square) P3->R1 R2 Double-blinding of patients and investigators R1->R2 T1 Treatment Period 1: Administer Drug A R2->T1 T2 Washout Period T1->T2 T3 Treatment Period 2: Administer Drug B T2->T3 T4 Washout Period T3->T4 T5 Treatment Period 3: Administer Placebo T4->T5 M1 Measure FEV1, FVC, heart rate, blood pressure at predefined time points (e.g., pre-dose, 7.5, 15, 30, 60, 120, 180, 240 min post-dose) T5->M1 M2 Record adverse events M1->M2 A1 Compare changes from baseline in efficacy parameters between treatments M2->A1 A2 Statistical analysis (e.g., ANOVA) A1->A2

Figure 2: Workflow for a Comparative Bronchodilator Efficacy Trial.

Detailed Methodology for Forced Expiratory Volume in 1 Second (FEV1) Measurement:

A standardized protocol for FEV1 measurement is critical for ensuring the accuracy and comparability of results across studies. A general procedure is outlined below, based on common clinical trial practices.

  • Patient Preparation: Patients are instructed to withhold any short-acting bronchodilators for a specified period (e.g., 8 hours) and long-acting bronchodilators for a longer period (e.g., 24-48 hours) before the test.

  • Baseline Measurement:

    • Pre-dose FEV1 is measured to establish a baseline.

    • Typically, two measurements are taken approximately 45 minutes apart (e.g., at -60 minutes and -15 minutes) before the administration of the investigational product.

    • The mean of these two values is often used as the baseline FEV1.

  • Drug Administration: The investigational drug (e.g., this compound, salbutamol) or placebo is administered via the specified route (e.g., metered-dose inhaler).

  • Post-dose Measurements:

    • FEV1 is measured at multiple time points after drug administration to assess the onset, peak, and duration of the bronchodilatory effect.

    • Common time points for short-acting agonists include 7.5, 15, 30, 60, 120, 180, and 240 minutes post-dose.

    • For long-acting agonists, measurements may extend up to 12 or 24 hours.

  • Data Recording and Analysis:

    • The change from baseline FEV1 is calculated for each time point.

    • The primary efficacy endpoint is often the change from baseline in trough FEV1 (the lowest FEV1 value before the next dose) or the peak FEV1.

    • Statistical models, such as a mixed model for repeated measures, are used to analyze the data, with fixed effects for treatment, sequence, and period, and the patient fitted as a random effect.

Conclusion

The available evidence suggests that this compound is a potent and effective beta-2 agonist with a distinct efficacy profile depending on the route of administration. Orally, this compound demonstrates significantly higher potency than salbutamol, while via inhalation, its potency is comparable to or slightly less than that of salbutamol. In long-term use, inhaled this compound has been shown to be more effective than salbutamol without the development of tachyphylaxis.

Compared to the long-acting beta-2 agonists formoterol and salmeterol, this compound appears to have a shorter duration of action, placing it in a similar category to salbutamol. Formoterol is notable for its rapid onset of action, similar to salbutamol, combined with a long duration of action. Salmeterol also has a long duration of action but a slower onset.

The side effect profile of this compound is consistent with other beta-2 agonists, with tremor and palpitations being the most common, and these are generally mild, transient, and dose-dependent. Long-term oral administration of this compound has been associated with negligible metabolic effects.

For researchers and drug development professionals, this compound presents an interesting profile, particularly its high oral potency. Further head-to-head clinical trials comparing this compound with long-acting beta-2 agonists like formoterol and salmeterol would be valuable to more definitively position it within the therapeutic landscape.

References

Broxaterol: A Comparative Guide to Clinical Trial Results and Data for Respiratory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Broxaterol, a selective β2-adrenergic receptor agonist, with other established bronchodilators, primarily Salbutamol and Procaterol. The information is compiled from various clinical trials to offer an objective overview of this compound's efficacy, safety, and pharmacological profile, supported by experimental data and detailed methodologies.

Efficacy Data: this compound in Comparison

Clinical trials have demonstrated that this compound is an effective bronchodilator for patients with reversible airflow obstruction, such as in asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its performance has been rigorously tested against other β2-agonists, providing valuable comparative data for research and development.

Oral Administration: this compound vs. Salbutamol

A double-blind clinical trial involving patients with reversible bronchospasm showed that orally administered this compound is a potent bronchodilator, with a 0.500 mg dose demonstrating comparable efficacy to 4 mg of Salbutamol. The study highlighted that the maximum increase in Forced Expiratory Volume in 1 second (FEV1) for this dose of this compound was 24.3% at the two-hour mark, while Salbutamol's peak effect of an 18.7% increase in FEV1 was observed at one hour.

DrugDoseMaximum FEV1 IncreaseTime to Maximum Effect
This compound0.250 mg15.8%2 hours
This compound0.500 mg24.3%2 hours
Salbutamol4 mg18.7%1 hour
Inhaled Administration: this compound vs. Salbutamol

When administered via a metered-dose inhaler, the efficacy of this compound was found to be dose-dependent in comparison to Salbutamol. A study in adult patients with reversible bronchospasm found no significant difference in the activity of 400 mcg of this compound compared to 200 mcg of Salbutamol.[3] However, a lower dose of 200 mcg of this compound was found to be less effective than 200 mcg of Salbutamol.[3] In long-term treatment (3 months), inhaled this compound was reported to be more effective than Salbutamol, with no evidence of tachyphylaxis.[1]

DrugDoseComparative Efficacy
This compound400 mcgSimilar to Salbutamol 200 mcg
This compound200 mcgLess effective than Salbutamol 200 mcg
Oral Administration: this compound vs. Procaterol

In a double-blind, cross-over study with patients having reversible airway obstruction, oral this compound (0.5 mg) was compared with oral Procaterol (0.05 mg). The study concluded that this compound has a statistically significant faster onset of bronchodilating effect, achieving its impact 30 minutes sooner than Procaterol. Both drugs demonstrated a persistent effect for up to 480 minutes.

DrugDoseKey Finding
This compound0.5 mgFaster onset of action (by 30 minutes)
Procaterol0.05 mgSlower onset of action

Safety and Tolerability

This compound is generally well-tolerated, with a side effect profile comparable to other β2-agonists. The most frequently reported adverse events are generally mild and transient.

Adverse EventIncidence/SeverityNotes
TremorMost frequently reportedMild and transient in nature.
NervousnessFrequently reported
PalpitationsFrequently reported

In a long-term clinical evaluation involving 274 patients, only 4.4% required withdrawal from the trials due to adverse reactions. Importantly, clinically relevant changes in heart rate, blood pressure, ECG, or laboratory tests (hematological, hepatic, and renal) were not reported.

Experimental Protocols

Study Design: Oral this compound vs. Oral Salbutamol

This was a double-blind, cross-over study involving 10 patients with reversible bronchospasm. Each patient received single oral doses of this compound (0.250 mg and 0.500 mg), Salbutamol (4 mg), and a placebo. The primary efficacy endpoint was the change in FEV1, which was measured at baseline and at 0.5, 1, 2, 4, and 6 hours post-administration. Heart rate and arterial pressure were also monitored.

Study Design: Inhaled this compound vs. Inhaled Salbutamol

This was a double-blind, balanced Latin square cross-over study involving 12 adult patients with reversible bronchospasm (7 with bronchial asthma and 5 with chronic obstructive bronchitis). Patients received single doses of inhaled this compound (200 mcg and 400 mcg) and Salbutamol (200 mcg). FEV1, FVC, MMEF, and MEF25 were measured at baseline and at 7.5, 15, 30, 60, 120, 180, and 240 minutes after treatment. Cardiovascular parameters and the presence of side effects were also assessed at these time points.

Study Design: Oral this compound vs. Oral Procaterol

This was a double-blind, cross-over study in 12 patients with reversible airway obstruction. Patients received single oral doses of this compound (0.5 mg), Procaterol (0.05 mg), and a placebo. FEV1, heart rate, and blood pressure were measured at baseline and at 30, 60, 120, 240, 360, and 480 minutes after each treatment.

Visualizing the Data

To further elucidate the mechanisms and processes involved in this compound's function and evaluation, the following diagrams are provided.

Broxaterol_Signaling_Pathway cluster_cell Bronchial Smooth Muscle Cell This compound This compound Beta2_Receptor β2-Adrenergic Receptor This compound->Beta2_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase Beta2_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation (Muscle Relaxation) PKA->Bronchodilation Leads to Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment Period cluster_followup Phase 3: Follow-up & Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (FEV1, Vitals) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Comparator/Placebo) Randomization->Group_B Drug_Administration Drug Administration (Oral/Inhaled) Group_A->Drug_Administration Group_B->Drug_Administration Efficacy_Monitoring Efficacy Monitoring (FEV1 Measurements at specified time points) Drug_Administration->Efficacy_Monitoring Safety_Monitoring Safety Monitoring (Adverse Events, Vitals) Drug_Administration->Safety_Monitoring Data_Analysis Data Analysis Efficacy_Monitoring->Data_Analysis Safety_Monitoring->Data_Analysis Results Results Interpretation Data_Analysis->Results Comparative_Analysis_Logic cluster_input Input Data cluster_analysis Comparative Analysis cluster_output Conclusion Broxaterol_Data This compound Clinical Trial Data (Efficacy & Safety) Efficacy_Comparison Efficacy Comparison - FEV1 Change - Onset of Action Broxaterol_Data->Efficacy_Comparison Safety_Comparison Safety Comparison - Adverse Event Profile - Tolerability Broxaterol_Data->Safety_Comparison Comparator_Data Comparator Drug (e.g., Salbutamol) Clinical Trial Data Comparator_Data->Efficacy_Comparison Comparator_Data->Safety_Comparison Conclusion Comparative Assessment - Relative Potency - Therapeutic Advantage Efficacy_Comparison->Conclusion Safety_Comparison->Conclusion

References

Independent Validation of Broxaterol Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Broxaterol's performance against other bronchodilator alternatives, supported by experimental data.

Comparative Efficacy and Safety of this compound and Alternatives

This compound is a selective β2-adrenoceptor agonist that induces bronchodilation by relaxing the smooth muscle of the airways.[1] Its efficacy and safety have been evaluated in numerous clinical trials, often in comparison with the well-established short-acting β2-agonist (SABA), Salbutamol. Emerging alternatives include long-acting β2-agonists (LABAs) like Formoterol and Salmeterol, and long-acting muscarinic antagonists (LAMAs) such as Tiotropium.

Quantitative Comparison of Efficacy

The primary measure of efficacy for bronchodilators is the improvement in Forced Expiratory Volume in one second (FEV1). The following table summarizes the comparative efficacy of this compound and its alternatives based on available clinical trial data.

Drug ClassDrugDosageRouteChange in FEV1Onset of ActionDuration of ActionComparator
Short-Acting β2-Agonist This compound 0.25 mg - 0.5 mgOral15.8% - 24.3% increase from baseline[2]-Up to 4 hours[2]Salbutamol, Placebo
200 mcg - 400 mcgInhaledSignificant increase from baseline[3]-Up to 4 hours[3]Salbutamol
Salbutamol4 mgOral18.0% - 18.7% increase from baseline--This compound, Placebo
200 mcgInhaledSignificant increase from baselineWithin minutes4-6 hoursThis compound
Long-Acting β2-Agonist Formoterol12 mcgInhaled-Rapid, within minutesUp to 12 hoursSalbutamol
Salmeterol50 mcgInhaled-Slower than FormoterolUp to 12 hoursFormoterol
Long-Acting Muscarinic Antagonist Tiotropium18 mcgInhaledSignificant improvement vs. placebo-24 hoursPlacebo
Quantitative Comparison of Safety and Tolerability

The safety profile of bronchodilators is crucial, with common side effects including tremor, palpitations, and cardiovascular effects.

Drug ClassDrugCommon Adverse EventsCardiovascular EffectsWithdrawal Rate
Short-Acting β2-Agonist This compound Tremor, nervousness, palpitations (slight and transient)No clinically relevant changes in heart rate or blood pressure reported4.4% (12 out of 274 patients)
SalbutamolPalpitations, tachycardia, tremor, nervousness, headacheDose-related increase in heart rate and systolic blood pressure3%
Long-Acting β2-Agonist Formoterol-No increased risk of cardiac-related deaths in large safety trials-
Salmeterol---
Long-Acting Muscarinic Antagonist TiotropiumDry mouth (most common)No significant increase in cardiovascular events compared to placebo-

Signaling Pathways

The therapeutic effects of this compound and its alternatives are mediated through distinct signaling pathways.

cluster_beta_agonist β2-Adrenergic Agonist Pathway (this compound, Salbutamol, Formoterol, Salmeterol) cluster_anticholinergic Muscarinic Antagonist Pathway (Tiotropium, Ipratropium) This compound This compound/ Salbutamol/ Formoterol/ Salmeterol Beta2Receptor β2-Adrenergic Receptor This compound->Beta2Receptor GProtein Gs Protein Beta2Receptor->GProtein activates AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase activates cAMP cAMP AdenylylCyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates MyosinLCK Myosin Light Chain Kinase (inhibition) PKA->MyosinLCK inhibits Relaxation Bronchial Smooth Muscle Relaxation MyosinLCK->Relaxation Tiotropium Tiotropium/ Ipratropium M3Receptor M3 Muscarinic Receptor Tiotropium->M3Receptor GqProtein Gq Protein M3Receptor->GqProtein Acetylcholine Acetylcholine Acetylcholine->M3Receptor blocked by PLC Phospholipase C GqProtein->PLC IP3 IP3 PLC->IP3 Calcium Intracellular Ca2+ (decreased release) IP3->Calcium Contraction Bronchial Smooth Muscle Contraction (prevention) Calcium->Contraction

Figure 1. Signaling pathways of β2-agonists and muscarinic antagonists.

Experimental Protocols

The following section outlines a representative experimental protocol for assessing the efficacy of a bronchodilator like this compound in a clinical trial setting.

Study Design: Double-Blind, Randomized, Crossover Trial

A common design to compare a new drug (e.g., this compound) with a standard drug (e.g., Salbutamol) and a placebo.

cluster_workflow Experimental Workflow for Bronchodilator Efficacy Trial cluster_treatment_arms Treatment Periods (Crossover) PatientScreening Patient Screening (Asthma/COPD diagnosis, FEV1 criteria) InformedConsent Informed Consent PatientScreening->InformedConsent Randomization Randomization InformedConsent->Randomization Washout Washout Period (Discontinuation of other bronchodilators) Randomization->Washout TreatmentA Period 1: Administer this compound Washout->TreatmentA Spirometry Spirometry (FEV1 Measurement) - Pre-dose - Post-dose at multiple time points TreatmentA->Spirometry TreatmentB Period 2: Administer Salbutamol TreatmentB->Spirometry TreatmentC Period 3: Administer Placebo TreatmentC->Spirometry SafetyMonitoring Safety Monitoring (Heart rate, blood pressure, tremor assessment) Spirometry->SafetyMonitoring DataAnalysis Data Analysis (Comparison of FEV1 changes and safety data) SafetyMonitoring->DataAnalysis

Figure 2. Generalized workflow for a bronchodilator clinical trial.

1. Patient Selection and Screening:

  • Inclusion Criteria: Patients diagnosed with stable asthma or Chronic Obstructive Pulmonary Disease (COPD). FEV1 between 50% and 80% of predicted normal values. Evidence of reversible airway obstruction (e.g., >15% increase in FEV1 after administration of a standard bronchodilator).

  • Exclusion Criteria: Recent respiratory tract infection, history of cardiovascular disease, or use of medications that could interfere with the study results.

2. Study Procedures:

  • Informed Consent: All participants provide written informed consent before any study-related procedures.

  • Randomization: Patients are randomly assigned to a sequence of treatments (e.g., this compound then Salbutamol then Placebo, or other permutations).

  • Washout Period: A period before each treatment phase where patients discontinue their usual bronchodilator medication to establish a stable baseline.

  • Drug Administration: The study drug (this compound, Salbutamol, or placebo) is administered via the specified route (oral or inhaled) at the designated dose.

  • Efficacy Assessment (Spirometry): FEV1 is measured before drug administration (baseline) and at multiple time points after administration (e.g., 15, 30, 60, 120, 180, and 240 minutes) to assess the onset and duration of action.

  • Safety Assessment: Heart rate, blood pressure, and tremor are monitored at the same time points as spirometry. Adverse events are recorded throughout the study.

3. Data Analysis:

  • The primary endpoint is typically the change in FEV1 from baseline.

  • Statistical analyses are performed to compare the effects of this compound, the active comparator, and placebo on FEV1 and safety parameters.

References

Comparative Analysis of Broxaterol Side Effect Profiles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the side effect profiles of Broxaterol and other prominent beta-2 adrenergic agonists, namely Salbutamol, Formoterol, and Salmeterol. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available experimental data.

Introduction to this compound and Beta-2 Adrenergic Agonists

This compound is a selective beta-2 adrenergic agonist used as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Like other drugs in its class, this compound exerts its therapeutic effect by stimulating beta-2 adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation.[2] While effective, the use of beta-2 agonists is associated with a range of side effects, primarily due to systemic exposure and off-target effects. This guide focuses on a comparative evaluation of the adverse effect profiles of this compound and its commonly used alternatives.

Comparative Side Effect Profiles

Clinical studies have shown that this compound is generally well-tolerated, with an incidence of adverse reactions often reported to be equal to or less than that of other beta-2 agonists.[3][4] The most frequently reported side effects associated with this compound are tremor, nervousness, and palpitations.[3] These effects are typically described as slight, transient, and dose-related.

The following tables summarize the available quantitative data on the incidence of common side effects for this compound and its comparators. It is important to note that direct head-to-head comparative trials for all four drugs are limited, and the data presented is compiled from various studies with different methodologies and patient populations.

Table 1: Incidence of Common Side Effects of this compound vs. Salbutamol

Side EffectThis compound (Incidence)Salbutamol (Incidence)Study Details and Remarks
Tremor Less pronounced with inhaled route compared to oral route and Salbutamol. Specific percentage not consistently reported.9% (pooled incidence from a meta-analysis)A direct comparative study noted that tremor was "considerably less pronounced" with inhaled this compound.
Palpitations/Tachycardia Less pronounced with inhaled route compared to oral route and Salbutamol. Specific percentage not consistently reported.16% (pooled incidence for palpitations or tachycardia from a meta-analysis)The same comparative study highlighted a lower incidence of increased heart rate with inhaled this compound.
Nervousness Frequently associated, but generally slight and transient. Specific percentage not consistently reported.13% (pooled incidence for anxiety)Data for nervousness with this compound is more qualitative.
Withdrawal from Trials 4.4% (12 out of 274 patients) in a long-term evaluation.3% (pooled incidence for treatment discontinuation)Reasons for withdrawal with this compound were primarily due to tremor, nervousness, and palpitations.

Table 2: Incidence of Common Side Effects of Formoterol vs. Salmeterol

Side EffectFormoterol (Incidence)Salmeterol (Incidence)Study Details and Remarks
Tremor ~6% in one report.Reportedly slightly lower incidence than Formoterol.A dose-response study found Formoterol caused a significantly higher tremor score at the highest doses.
Palpitations/Tachycardia Systemic effects on heart rate are dose-dependent.Systemic effects on heart rate are dose-dependent.Both drugs can increase heart rate.
Hypokalemia A larger drop in serum potassium was observed compared to Salmeterol at the highest doses.Can cause a transient risk of hypokalemia.This is a known class effect of beta-2 agonists.
Serious Adverse Events Non-fatal serious adverse events were not significantly increased in a meta-analysis (OR 1.26, 95% CI 0.78 to 2.04).Non-fatal serious adverse events were increased in monotherapy (OR 1.14, 95% CI 1.01 to 1.28).Salmeterol carries an FDA black box warning for an increased risk of asthma-related death when used as monotherapy.

Experimental Protocols

The methodologies for assessing side effects in clinical trials of bronchodilators generally follow established guidelines from regulatory bodies like the FDA and EMA. A representative experimental protocol for a comparative side effect analysis would typically involve the following:

1. Study Design: A randomized, double-blind, crossover, or parallel-group study is often employed to minimize bias. A placebo arm is included to control for non-drug-related effects.

2. Patient Population: The study population consists of patients with a confirmed diagnosis of asthma or COPD, with specific inclusion and exclusion criteria related to disease severity, age, and concomitant medications.

3. Drug Administration: The investigational drug (e.g., this compound) and the comparator drug(s) are administered at specified doses and frequencies. The route of administration (inhaled or oral) is a critical factor and is kept consistent for comparison where possible.

4. Adverse Event Monitoring and Reporting:

  • Spontaneous Reporting: Patients are asked to report any adverse events they experience throughout the study period.
  • Standardized Questionnaires: Validated questionnaires are often used to systematically assess common and expected side effects like tremor, palpitations, and nervousness at predefined time points.
  • Physiological Measurements: Objective measures such as heart rate, blood pressure, and serum potassium levels are monitored at baseline and at regular intervals after drug administration.
  • Electrocardiograms (ECGs): ECGs may be performed to assess for any cardiac effects, such as changes in the QT interval.

5. Data Analysis: The incidence, severity, and duration of adverse events are recorded and compared between the treatment groups using appropriate statistical methods. The relationship between the dose of the drug and the occurrence of side effects is also analyzed.

Mandatory Visualizations

Signaling Pathway

The therapeutic and some of the systemic side effects of this compound and other beta-2 adrenergic agonists are mediated through the beta-2 adrenergic receptor signaling pathway.

G This compound This compound (β2-Agonist) Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) PKA->MLCK_inactive Phosphorylates and inactivates Systemic_Effects Systemic Side Effects (e.g., Tremor, Palpitations) PKA->Systemic_Effects Can lead to Bronchodilation Bronchodilation (Therapeutic Effect) MLCK_inactive->Bronchodilation Leads to

Beta-2 Adrenergic Receptor Signaling Pathway
Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing the side effect profiles of inhaled beta-2 agonists.

G Screening Patient Screening & Informed Consent Baseline Baseline Assessment (Vitals, ECG, Questionnaires) Screening->Baseline Randomization Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: Comparator Drug Randomization->GroupB GroupC Group C: Placebo Randomization->GroupC Dosing Drug Administration GroupA->Dosing GroupB->Dosing GroupC->Dosing Baseline->Randomization Monitoring Post-Dose Monitoring (Regular Intervals) Dosing->Monitoring Data_Collection Adverse Event Data Collection (Spontaneous & Solicited) Monitoring->Data_Collection Analysis Statistical Analysis of Side Effect Incidence & Severity Data_Collection->Analysis

Clinical Trial Workflow for Side Effect Comparison

Conclusion

The available evidence suggests that this compound has a favorable side effect profile, with a potentially lower incidence of common beta-2 agonist-related side effects such as tremor and palpitations, particularly when administered via the inhaled route, as compared to Salbutamol. However, more direct, large-scale comparative clinical trials with standardized methodologies are needed to definitively establish the relative safety of this compound against other long-acting beta-2 agonists like Formoterol and Salmeterol. Researchers and clinicians should consider the individual patient's characteristics and the specific side effect profiles of each agent when making therapeutic decisions. The signaling pathway and experimental workflow diagrams provided in this guide offer a foundational understanding for future research and drug development in this area.

References

Broxaterol vs. Placebo: A Comparative Analysis of Controlled Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Broxaterol and placebo based on data from controlled clinical studies. The information is intended for researchers, scientists, and professionals involved in drug development and is presented to facilitate an objective evaluation of this compound's performance.

Efficacy of this compound in Controlled Clinical Trials

This compound, a selective beta-2 adrenoceptor agonist, has demonstrated significant efficacy in improving respiratory function in patients with reversible airway obstruction, such as asthma and chronic obstructive pulmonary disease (COPD), when compared to placebo in several controlled clinical trials.

Key Efficacy Outcomes

Clinical studies have consistently shown that this compound produces a significant clinical improvement, most notably an increase in the Forced Expiratory Volume in one second (FEV1).[1][2] In long-term controlled trials, the respiratory effects of a this compound nebulizer solution were found to be significantly greater than those of a placebo.[1][2]

Furthermore, studies on patients with COPD with irreversible airway obstruction have shown that while this compound did not cause significant changes in FEV1, it did lead to a notable improvement in respiratory muscle endurance.[1]

Table 1: Summary of Efficacy Data for this compound vs. Placebo

Outcome MeasureThis compoundPlaceboStudy PopulationKey Findings
Change in FEV1 Significant IncreaseNo Significant ChangePatients with reversible airflow obstructionThis compound was significantly more effective than placebo in improving FEV1.
Respiratory Muscle Endurance (Endurance Time) Significant IncreaseNo ChangeCOPD patients with irreversible airway obstructionThis compound significantly improved respiratory muscle endurance.
Supplemental Anti-asthmatic Drug Use DecreaseNo Significant ChangePatients with reversible airflow obstructionThis compound use led to a decrease in the need for supplemental anti-asthmatic drugs.

Safety and Tolerability Profile

In long-term clinical evaluations, this compound has been shown to be well-tolerated. The incidence of adverse reactions was comparable to or less than that reported for other beta-2 agonists.

The most frequently reported side effects associated with this compound were tremor, nervousness, and palpitations. These effects were generally described as slight, transient, and dose-related. In a pooled analysis of clinical trials, only a small percentage of patients (4.4%) withdrew due to side effects. Importantly, clinically relevant changes in heart rate, blood pressure, ECG, or laboratory tests (hematological, hepatic, and renal) were not reported.

Table 2: Adverse Events Reported in this compound Clinical Trials

Adverse EventFrequencySeverityNotes
TremorMost frequentSlight and transientDose-related.
NervousnessFrequentSlight and transientDose-related.
PalpitationsFrequentSlight and transientDose-related.

Experimental Protocols

The following section outlines a representative experimental protocol for a double-blind, placebo-controlled, randomized crossover clinical trial designed to evaluate the efficacy and safety of this compound. This protocol is synthesized from information in published study abstracts and adheres to the principles of the CONSORT (Consolidated Standards of Reporting Trials) statement.

Study Design: Double-Blind, Placebo-Controlled, Randomized Crossover Trial

A crossover design is often employed in studies of short-acting bronchodilators to minimize inter-patient variability.

G cluster_screening Screening & Run-in cluster_randomization Randomization cluster_treatment Treatment Periods cluster_followup Follow-up Screening Patient Screening (Inclusion/Exclusion Criteria) RunIn Run-in Period (e.g., 1-2 weeks) Screening->RunIn Randomization Randomization Screening->Randomization TreatmentA Period 1: This compound Randomization->TreatmentA Group 1 TreatmentB Period 1: Placebo Randomization->TreatmentB Group 2 Washout1 Washout Period (e.g., 72 hours) TreatmentA->Washout1 TreatmentB->Washout1 TreatmentC Period 2: Placebo Washout1->TreatmentC TreatmentD Period 2: This compound Washout1->TreatmentD FollowUp End of Study/ Follow-up Assessment TreatmentC->FollowUp TreatmentD->FollowUp

Figure 1: Crossover Clinical Trial Workflow.

1. Patient Population:

  • Inclusion Criteria: Patients diagnosed with stable, reversible airway obstruction (e.g., asthma or COPD) with a documented increase in FEV1 of at least 15% after inhalation of a standard beta-2 agonist.

  • Exclusion Criteria: Patients with a history of significant cardiovascular disease, uncontrolled hypertension, or known hypersensitivity to this compound or other beta-2 agonists.

2. Randomization and Blinding:

  • Patients are randomly assigned to a treatment sequence (e.g., this compound followed by placebo, or placebo followed by this compound).

  • Both the investigators and the patients are blinded to the treatment allocation. The placebo is identical in appearance, taste, and packaging to the this compound formulation.

3. Treatment Administration:

  • Oral Administration: this compound administered at a dose of 0.5 mg three times a day, or a matching placebo.

  • Inhaled Administration: this compound administered via a metered-dose inhaler at a dose of 0.6-1.2 mg/day, or a matching placebo inhaler.

4. Study Periods and Washout:

  • Each treatment period typically lasts for a predetermined duration (e.g., 7 days).

  • A washout period of at least 72 hours separates the treatment periods to minimize carry-over effects.

5. Outcome Measures:

  • Primary Efficacy Endpoint: Change in FEV1 from baseline.

  • Secondary Efficacy Endpoints: Peak expiratory flow rate (PEFR), use of rescue medication, and patient-reported symptom scores. In specific patient populations like COPD, respiratory muscle endurance may be a key endpoint.

  • Safety Endpoints: Incidence of adverse events, changes in vital signs (heart rate, blood pressure), and electrocardiogram (ECG) parameters.

6. Statistical Analysis:

  • The primary analysis is a comparison of the change in FEV1 between the this compound and placebo treatment periods using a paired t-test or a mixed-effects model to account for the crossover design.

Mechanism of Action: Beta-2 Adrenergic Receptor Signaling Pathway

This compound is a selective beta-2 adrenergic receptor agonist. Its therapeutic effect is mediated through the activation of beta-2 receptors on the surface of airway smooth muscle cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound B2AR Beta-2 Adrenergic Receptor This compound->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Figure 2: this compound Signaling Pathway.

The binding of this compound to the beta-2 adrenergic receptor initiates a signaling cascade:

  • Activation of Gs Protein: The activated receptor stimulates the associated Gs protein.

  • Adenylyl Cyclase Activation: The Gs protein, in turn, activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increased intracellular levels of cAMP activate Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium levels and ultimately resulting in the relaxation of the airway smooth muscle, causing bronchodilation.

References

Validating the In Vitro Effects of Broxaterol In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Broxaterol, a selective β2-adrenergic agonist, with other alternatives, supported by available experimental data. The focus is on validating its in vitro mechanisms of action with in vivo findings, offering a valuable resource for researchers in respiratory drug development.

In Vitro Profile of this compound

This compound is a potent and selective β2-adrenoceptor agonist.[1] Its primary in vitro effect is the relaxation of bronchial smooth muscle, a key factor in its bronchodilating activity.[1] This action is complemented by its ability to inhibit the release of asthmogenic mediators from inflammatory cells, as demonstrated in various in vitro models.[1] The underlying mechanism for these effects is the activation of the β2-adrenergic signaling pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

The rise in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates several target proteins. This cascade ultimately results in the sequestration of intracellular calcium and the inhibition of myosin light-chain kinase, leading to smooth muscle relaxation and bronchodilation.

Beta-2 Adrenergic Signaling Pathway

The canonical signaling pathway for this compound and other β2-agonists is initiated by the binding of the agonist to the β2-adrenergic receptor on the surface of airway smooth muscle cells. This binding event triggers a conformational change in the receptor, leading to the activation of the stimulatory G protein, Gs. The activated Gs protein then stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP.

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to Gs Gs Protein (αβγ) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light-Chain Kinase (Active) PKA->MLCK_active Inhibits via phosphorylation MLCK_inactive Myosin Light-Chain Kinase (Inactive) MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to Tracheal_Muscle_Assay cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Trachea (e.g., from guinea pig) A2 Prepare Tracheal Rings A1->A2 A3 Mount Rings in Organ Bath A2->A3 B1 Induce Contraction (e.g., with Methacholine) A3->B1 B2 Administer this compound (Cumulative Doses) B1->B2 B3 Record Isometric Tension B2->B3 C1 Generate Dose-Response Curve B3->C1 C2 Calculate EC50 C1->C2 Guinea_Pig_Model cluster_animal_prep Animal Preparation cluster_protocol Experimental Protocol cluster_outcome Outcome Measurement D1 Anesthetize Guinea Pig D2 Intubate and Ventilate D1->D2 D3 Measure Airway Resistance D2->D3 E1 Administer this compound or Vehicle (e.g., orally or inhaled) D3->E1 E2 Induce Bronchoconstriction (e.g., with aerosolized histamine) E1->E2 E3 Continuously Monitor Airway Resistance E2->E3 F1 Quantify Inhibition of Bronchoconstriction E3->F1 F2 Determine Duration of Action F1->F2

References

Comparative Analysis of Broxaterol's Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profile of Broxaterol, a beta-2 selective adrenoceptor agonist, with other relevant beta-agonists. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the selectivity and potential cross-reactivity of this compound.

Executive Summary

This compound is a potent beta-2 adrenoceptor agonist characterized by its high affinity and selectivity for the beta-2 subtype over the beta-1 subtype.[1] This selectivity is crucial for its therapeutic action in respiratory diseases, aiming to minimize off-target effects, particularly on the cardiovascular system. This guide delves into the quantitative binding affinities, the experimental methods used to determine them, and the underlying signaling pathways.

Quantitative Receptor Affinity Comparison

The following table summarizes the binding affinities (Ki values) of this compound and other common beta-agonists for beta-1 and beta-2 adrenergic receptors. A lower Ki value indicates a higher binding affinity.

CompoundReceptor SubtypeKi (nM)Selectivity (β1/β2)Tissue/SystemReference
This compound Beta-1410031.5Rat Lung Membranes[1]
Beta-2130Rat Lung Membranes[1]
Beta-1346035.3Rat Heart Membranes[1]
Beta-298Rat Heart Membranes[1]
Salbutamol Beta-1~19500 (pKi 4.71)~29Guinea Pig
Beta-2~1480 (pKi 5.83)Guinea Pig
Formoterol Beta-1~562 (pKi 6.25)~100Guinea Pig
Beta-2~6.3 (pKi 8.2)Guinea Pig

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher affinity. The Ki values for Salbutamol and Formoterol were calculated from the provided pKi values. The selectivity ratio is calculated by dividing the Ki for the beta-1 receptor by the Ki for the beta-2 receptor.

Cross-Reactivity Profile of this compound

Experimental Protocols

The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a detailed, generalized protocol for such an assay.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane Preparation: Isolated cell membranes expressing the target receptor (e.g., from rat lung or heart tissue, or cultured cells transfected with the human receptor).

  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioactive isotope (e.g., [3H]dihydroalprenolol for beta-adrenergic receptors).

  • Test Compound: The unlabeled compound whose affinity is to be determined (e.g., this compound).

  • Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the receptor to determine non-specific binding (e.g., propranolol for beta-adrenergic receptors).

  • Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., Tris-HCl buffer).

  • Filtration Apparatus: A vacuum filtration system with glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: An instrument to measure the radioactivity on the filters.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in a cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove large debris.

    • Centrifuge the supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a series of tubes or a microplate, add a constant amount of the membrane preparation.

    • Add a fixed concentration of the radioligand to all tubes.

    • Add increasing concentrations of the unlabeled test compound to different tubes.

    • In a separate set of tubes, add a high concentration of the non-specific binding control ligand instead of the test compound.

    • Include tubes with only the radioligand and membranes to determine total binding.

  • Incubation:

    • Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. This traps the membranes with the bound radioligand on the filter.

    • Wash the filters quickly with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound. This will generate a sigmoidal competition curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate the primary signaling pathways activated by beta-1 and beta-2 adrenergic receptors and a typical experimental workflow for a radioligand binding assay.

G Experimental Workflow: Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue Tissue/Cell Homogenization Centrifugation1 Low-Speed Centrifugation Tissue->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Membrane Membrane Pellet Resuspension Centrifugation2->Membrane Incubation Incubation with Radioligand and Test Compound Membrane->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data Data Analysis (IC50, Ki) Counting->Data

Caption: Workflow for a typical radioligand binding assay.

G Adrenergic Receptor Signaling Pathways cluster_beta2 Beta-2 Adrenergic Pathway (e.g., in Bronchial Smooth Muscle) cluster_beta1 Beta-1 Adrenergic Pathway (e.g., in Cardiac Muscle) B2_Agonist This compound (Agonist) B2_Receptor Beta-2 Receptor B2_Agonist->B2_Receptor Binds to Gs_B2 Gs Protein B2_Receptor->Gs_B2 Activates AC_B2 Adenylyl Cyclase Gs_B2->AC_B2 Stimulates cAMP_B2 cAMP AC_B2->cAMP_B2 Produces PKA_B2 Protein Kinase A cAMP_B2->PKA_B2 Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_B2->Relaxation Leads to B1_Agonist Agonist (e.g., Norepinephrine) B1_Receptor Beta-1 Receptor B1_Agonist->B1_Receptor Binds to Gs_B1 Gs Protein B1_Receptor->Gs_B1 Activates AC_B1 Adenylyl Cyclase Gs_B1->AC_B1 Stimulates cAMP_B1 cAMP AC_B1->cAMP_B1 Produces PKA_B1 Protein Kinase A cAMP_B1->PKA_B1 Activates Contraction Increased Heart Rate and Contractility PKA_B1->Contraction Leads to

Caption: Beta-1 and Beta-2 adrenergic receptor signaling pathways.

References

A Comparative Pharmacokinetic Profile of Broxaterol and Existing Beta-2 Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of Broxaterol, a novel beta-2 adrenergic agonist, with two widely established drugs in the same class: Salbutamol and Formoterol. The information presented herein is intended to support research and development efforts by offering a comprehensive overview of their absorption, distribution, metabolism, and excretion properties, supported by experimental data and methodologies.

Executive Summary

This compound is a selective beta-2 adrenergic agonist that has demonstrated potent bronchodilatory effects.[1] Preclinical and early clinical studies suggest a potentially favorable pharmacokinetic profile compared to existing therapies. This guide synthesizes available data to facilitate a direct comparison of this compound with Salbutamol, a short-acting beta-2 agonist (SABA), and Formoterol, a long-acting beta-2 agonist (LABA).

Comparative Pharmacokinetics

The following table summarizes the key pharmacokinetic parameters of this compound, Salbutamol, and Formoterol. It is important to note that direct comparisons should be made with caution due to variations in study populations, methodologies, and formulations.

ParameterThis compound (Oral)Salbutamol (Oral)Salbutamol (Inhaled)Formoterol (Oral)Formoterol (Inhaled)
Time to Peak Plasma Concentration (Tmax) 0.9 hours (in children)[2]1.8 ± 0.6 hours[3]0.22 ± 0.07 hours[3]~1.44 hours5 minutes[4]
Peak Plasma Concentration (Cmax) 2.05 µg/mL (0.5 mg dose in children)3.9 ± 1.4 µg/L (1.2 mg dose)3.4 ± 1.1 µg/L (1.2 mg dose)136.4 pg/mL (50 µg dose)266 ± 108 pmol/L (120 µg dose)
Elimination Half-life (t½) 2.3 hours (in children)4.6 ± 1.1 hours4.5 ± 1.5 hours~3.83 hours10 hours
Bioavailability Preclinical studies suggest higher oral bioavailability than Salbutamol.50%57 ± 24% (relative to oral solution)--
Metabolism Information not availablePrimarily metabolized in the liver to an inactive sulfate conjugate.Primarily metabolized in the liver to an inactive sulfate conjugate.Primarily by glucuronidation.Primarily by direct glucuronidation and O-demethylation.
Excretion 8.41% of the dose excreted in urine within 8 hours (in children).31.8 ± 1.9% as unchanged drug and 48.2 ± 7.3% as sulfate conjugate in urine.-15.7% as unchanged drug, 12.4% and 11.2% as two glucuronide metabolites in urine within 24 hours.3.61% as the active (R,R)-enantiomer and 4.80% as the (S,S)-enantiomer in urine over 48 hours.

Mechanism of Action: Beta-2 Adrenergic Receptor Signaling

This compound, Salbutamol, and Formoterol all exert their therapeutic effects by acting as agonists at the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that leads to bronchodilation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR Beta-2 Adrenergic Receptor G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Phosphorylates MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Inactivates Bronchodilation Bronchodilation (Smooth Muscle Relaxation) MLCK_inactive->Bronchodilation Leads to Agonist Beta-2 Agonist (this compound, Salbutamol, Formoterol) Agonist->B2AR Binds to

Caption: Beta-2 adrenergic receptor signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic data. The following sections outline typical experimental protocols for the assessment of beta-2 agonist pharmacokinetics.

Salbutamol Pharmacokinetic Study Protocol

A representative study to determine the pharmacokinetics and relative bioavailability of inhaled versus oral Salbutamol would typically involve a randomized, crossover design with healthy volunteers.

  • Participants: A cohort of healthy, non-smoking male volunteers.

  • Study Design: A two-period, randomized crossover study.

  • Drug Administration:

    • Inhaled: A single dose of 1.2 mg Salbutamol administered via a metered-dose inhaler (MDI).

    • Oral: A single oral dose of 1.2 mg Salbutamol in solution.

  • Sample Collection:

    • Fourteen blood samples are collected at predetermined time points after drug administration.

    • Urine samples are collected at intervals (e.g., 0-0.5h, 0.5-1h, 1-2h, and pooled from 2-24h) post-inhalation to assess lung and systemic bioavailability.

  • Analytical Method: Plasma and urine concentrations of Salbutamol are determined using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Tmax, Cmax, t½, and AUC (Area Under the Curve).

Formoterol Pharmacokinetic Study Protocol

A typical study to evaluate the pharmacokinetics of inhaled Formoterol would be a single-dose, open-label, crossover study in healthy subjects.

  • Participants: A group of healthy male and female volunteers.

  • Study Design: A randomized, open-label, crossover study.

  • Drug Administration: A single inhaled high dose of 120 µg of Formoterol fumarate administered via a dry powder inhaler (e.g., Aerolizer).

  • Sample Collection:

    • Plasma samples are collected over a 24-hour period.

    • Urine samples are collected over a 48-hour period to determine the excretion of enantiomers.

  • Analytical Method: Plasma concentrations of Formoterol (sum of enantiomers) and urinary concentrations of separate enantiomers are determined using a validated analytical method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, AUC, t½) are calculated from the plasma concentration-time data.

This compound Pharmacokinetic Study Protocol (Pediatric)

The available pharmacokinetic data for this compound comes from a study in asthmatic children.

  • Participants: 12 asthmatic children (6 male, 6 female), aged 8-13 years.

  • Drug Administration: A single oral dose of 0.5 mg this compound.

  • Sample Collection:

    • Venous blood samples were collected at 30, 45, 120, 180, and 240 minutes post-administration.

    • Urine was collected at 4-hour intervals (0-4h, 4-8h, 8-12h).

  • Pharmacokinetic Analysis: The study reported Tmax, Cmax, and t½.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.

G cluster_planning Study Planning & Design cluster_execution Study Execution cluster_analysis Data Analysis & Reporting Protocol Protocol Development (Objectives, Endpoints, Methodology) Ethics Ethics Committee & Regulatory Approval Protocol->Ethics Recruitment Subject Recruitment & Informed Consent Ethics->Recruitment Dosing Drug Administration (Oral/Inhaled) Recruitment->Dosing Sampling Biological Sample Collection (Blood, Urine) Dosing->Sampling Bioanalysis Sample Analysis (e.g., HPLC, LC-MS/MS) Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Stats Statistical Analysis PK_Analysis->Stats Report Final Study Report & Publication Stats->Report

Caption: A typical clinical pharmacokinetic study workflow.

Discussion and Future Directions

The available data indicates that this compound is rapidly absorbed after oral administration in children, with a relatively short half-life. Preclinical findings of higher oral bioavailability compared to Salbutamol are promising and warrant further investigation in human subjects. A significant gap in the current knowledge is the lack of comprehensive pharmacokinetic data for inhaled this compound in the adult population. Future clinical trials should focus on elucidating the pharmacokinetic profile of inhaled this compound in adults to allow for a more direct and robust comparison with established therapies like Salbutamol and Formoterol. Such studies will be critical in determining the optimal dosing regimens and therapeutic positioning of this compound in the management of respiratory diseases.

References

A Comparative Meta-Analysis of Broxaterol for Obstructive Airway Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of therapeutic options for chronic obstructive pulmonary disease (COPD) and asthma, the selection of an appropriate bronchodilator is critical for effective management. This guide provides a meta-analytical comparison of Broxaterol, a selective β2-adrenergic receptor agonist, with other established alternatives, focusing on experimental data from clinical trials. This document is intended for researchers, scientists, and drug development professionals to offer a consolidated overview of the available evidence.

Introduction to this compound

This compound is a novel β2-adrenergic receptor agonist investigated for its efficacy in treating respiratory conditions characterized by reversible airflow obstruction, such as asthma and COPD.[1] Its mechanism of action involves the selective stimulation of β2-adrenergic receptors located on the smooth muscle cells of the airways.[1] This stimulation initiates a biochemical cascade leading to muscle relaxation and subsequent bronchodilation, thereby improving airflow and alleviating symptoms like wheezing and shortness of breath.[1][2]

Mechanism of Action: Signaling Pathway

The activation of the β2-adrenergic receptor by an agonist like this compound triggers a well-defined signaling pathway. The binding of this compound to the receptor leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates several target proteins, ultimately resulting in the relaxation of airway smooth muscle.

Broxaterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Airway Smooth Muscle Cell This compound This compound Receptor β2-Adrenergic Receptor This compound->Receptor Binds to AC Adenylyl Cyclase Receptor->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

This compound's intracellular signaling cascade.

Comparative Efficacy

Clinical trials have evaluated the efficacy of this compound against other β2-agonists, notably Salbutamol (albuterol) and Procaterol. The primary endpoint in these studies is often the improvement in Forced Expiratory Volume in one second (FEV1), a key measure of lung function.

This compound vs. Salbutamol

Studies comparing this compound and Salbutamol have revealed differences in potency depending on the route of administration. In a double-blind, crossover study involving asthmatic patients, orally administered this compound was found to be 12-16 times more potent as a bronchodilator than Salbutamol. Conversely, when administered via inhalation, this compound was somewhat less potent than Salbutamol. Another study showed that this compound administered via a metered-dose inhaler was more effective than Salbutamol after a three-month follow-up period, with no evidence of tachyphylaxis.

Drug Route of Administration Dosage Key Efficacy Finding Reference
This compoundOral0.5 mg (cumulative)12-16 times more potent than Salbutamol
SalbutamolOral26 mg (cumulative)-
This compoundInhaled (MDI)0.6-1.2 mg/dayMore effective than Salbutamol after 3 months
SalbutamolInhaled (MDI)Not specified-
This compound vs. Procaterol

A double-blind, crossover study compared the bronchodilating activity of oral this compound (0.5 mg) and oral Procaterol (0.05 mg) in patients with reversible airway obstruction. Both drugs produced significant bronchodilation that persisted for up to 480 minutes compared to placebo. Notably, this compound demonstrated a statistically significant faster onset of action, producing its bronchodilating effect 30 minutes earlier than Procaterol.

Drug Route of Administration Dosage Onset of Action Duration of Action Reference
This compoundOral0.5 mgFaster than Procaterol (by 30 min)Up to 480 minutes
ProcaterolOral0.05 mg-Up to 480 minutes
PlaceboOral---

Safety and Tolerability Profile

The safety profile of this compound has been assessed in several clinical trials. The most frequently reported side effects are consistent with the β2-agonist class and include tremor, nervousness, and palpitations. These effects were generally described as slight, transient, and dose-related. In a long-term evaluation involving 274 patients, only 4.4% withdrew due to side effects. Importantly, long-term treatment with this compound was not associated with clinically relevant changes in heart rate, blood pressure, ECG, or laboratory tests, and did not cause metabolic abnormalities or hypokalemia.

Adverse Event Incidence/Severity Notes Reference
Tremor, Nervousness, PalpitationsMost frequentSlight, transient, and dose-related
Cardiovascular EffectsNo clinically relevant changes in heart rate or blood pressure reported-
Metabolic EffectsNo abnormalities or hypokalemia reported with long-term use-
Withdrawals due to Adverse Events4.4% (12 out of 274 patients)-

Experimental Protocols

The methodologies employed in the key comparative studies are crucial for interpreting the results.

Protocol: this compound vs. Salbutamol (Oral and Inhaled)

This study was designed as a double-blind, double-dummy, randomized, crossover trial in eight asthmatic patients.

  • Oral Administration Phase: Cumulatively increasing doses of this compound (total dose 1.675 mg) and Salbutamol (total dose 26 mg) were administered to assess bronchodilator potency and effects on heart rate and blood pressure.

  • Inhaled Administration Phase: Cumulatively increasing doses of both this compound and Salbutamol (total dose 1.5 mg for both) were administered to evaluate bronchodilation and side effects via this route.

Experimental_Workflow cluster_protocol Crossover Trial Workflow Start Patient Recruitment (8 Asthmatics) Randomization Randomization Start->Randomization GroupA Group A Randomization->GroupA GroupB Group B Randomization->GroupB Treatment1A Treatment: This compound GroupA->Treatment1A Treatment1B Treatment: Salbutamol GroupB->Treatment1B Washout Washout Period Treatment1A->Washout Treatment1B->Washout Treatment2A Treatment: Salbutamol Washout->Treatment2A Treatment2B Treatment: This compound Washout->Treatment2B Analysis Data Analysis Treatment2A->Analysis Treatment2B->Analysis

Workflow of a double-blind crossover study.
Protocol: this compound vs. Procaterol (Oral)

This was a double-blind, crossover study involving 12 patients with reversible airway obstruction.

  • Treatments: Single oral doses of this compound (0.5 mg), Procaterol (0.05 mg), or placebo were administered.

  • Measurements: FEV1, heart rate, and blood pressure were measured at baseline and at 30, 60, 120, 240, 360, and 480 minutes post-treatment.

Conclusion

The available data suggests that this compound is an effective and well-tolerated β2-adrenergic receptor agonist for the treatment of obstructive airway diseases. Its efficacy is comparable, and in some instances superior, to established treatments like Salbutamol and Procaterol. Notably, its high oral potency relative to Salbutamol and faster onset of action compared to Procaterol may offer clinical advantages in specific patient populations. The safety profile of this compound is consistent with other drugs in its class, with side effects being generally mild and transient. Further large-scale, long-term studies would be beneficial to fully establish its place in the therapeutic armamentarium for asthma and COPD.

References

Safety Operating Guide

Navigating the Safe Disposal of Broxaterol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Broxaterol, a β2 adrenoreceptor agonist, understanding the correct disposal procedures is paramount to ensure the safety of personnel and the protection of the environment. Due to its chemical nature as a halogenated organic compound, specific handling and disposal protocols must be followed. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.

Immediate Safety Concerns and Hazard Profile

Quantitative Data Summary: Disposal Methods for this compound

The following table summarizes the recommended disposal methods for this compound, categorized for easy comparison and decision-making in a laboratory setting.

Disposal MethodSuitability for this compoundKey Considerations
High-Temperature Incineration Highly Recommended The most effective and environmentally sound method for destroying halogenated organic compounds. This should be carried out by a licensed hazardous waste disposal facility.
Licensed Hazardous Waste Collection Recommended Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste. This compound should be segregated as halogenated organic waste.
Drug Take-Back Programs Suitable for Small Quantities (e.g., unused medication) Primarily for expired or unused medications from households, but can be an option for very small research quantities if permitted by the program.[1]
Landfill (after treatment) Not Recommended without expert consultation Mixing with an unappealing substance (e.g., cat litter, coffee grounds) and placing in a sealed container before disposing in trash is a general guideline for some pharmaceuticals, but not ideal for halogenated compounds due to potential environmental persistence.[1][2]
Flushing Down the Drain Strictly Prohibited Flushing unused medications can negatively impact water sources and is not a safe disposal method for chemicals like this compound.[1]

Experimental Protocol: Step-by-Step Disposal of this compound in a Laboratory Setting

This protocol outlines the detailed methodology for the safe disposal of small quantities of this compound waste generated during research activities.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips).
  • Segregate this compound waste into a dedicated container for "Halogenated Organic Waste." Do not mix with non-halogenated or other types of chemical waste.

2. Waste Container Labeling:

  • Obtain a designated hazardous waste container that is chemically resistant and has a secure lid.
  • Clearly label the container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "this compound."
  • Indicate the approximate quantity of the waste.

3. Waste Accumulation:

  • Carefully transfer the this compound waste into the designated container within a chemical fume hood to minimize exposure.
  • Keep the waste container securely sealed when not in use.
  • Store the container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

4. Scheduling Waste Pickup:

  • Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) office to schedule a pickup.
  • Do not attempt to transport hazardous waste off-site yourself.

5. Spill Management:

  • In the event of a spill, immediately evacuate the area and alert personnel.
  • If safe to do so, contain the spill using absorbent materials such as vermiculite or sand.
  • For small spills, neutralization may be possible by trained personnel using appropriate reagents, but this should be guided by your institution's specific spill response procedures.
  • Collect all contaminated materials as hazardous waste.
  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
  • Report the spill to your institution's EHS office.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following diagram illustrates the logical workflow from waste generation to final disposal.

Broxaterol_Disposal_Workflow cluster_0 This compound Waste Generation cluster_1 On-site Waste Management cluster_2 Disposal Pathway start This compound Waste Generated (e.g., unused compound, contaminated labware) segregate Segregate as 'Halogenated Organic Waste' start->segregate label_container Label Waste Container Correctly (Name, Hazard, Quantity) segregate->label_container store_securely Store in Secure Waste Accumulation Area label_container->store_securely contact_ehs Contact Institutional EHS for Waste Pickup store_securely->contact_ehs licensed_disposal Licensed Hazardous Waste Disposal Facility contact_ehs->licensed_disposal incineration High-Temperature Incineration licensed_disposal->incineration

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

Signaling Pathway of this compound

As a β2 adrenoreceptor agonist, this compound exerts its effects by stimulating β2 adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways. The activation of these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.

Broxaterol_Signaling_Pathway cluster_pathway This compound Signaling Cascade This compound This compound beta2_receptor β2 Adrenergic Receptor (GPCR) This compound->beta2_receptor binds to g_protein Gs Protein Activation beta2_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp Increased intracellular cAMP adenylyl_cyclase->camp catalyzes ATP to pka Protein Kinase A (PKA) Activation camp->pka smooth_muscle_relaxation Smooth Muscle Relaxation (Bronchodilation) pka->smooth_muscle_relaxation leads to

References

Essential Safety and Handling of Broxaterol in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling and disposal of Broxaterol, a β2-adrenergic receptor agonist. Adherence to these procedures is essential to ensure personnel safety and maintain a compliant laboratory environment.

Hazard Identification and Risk Assessment

This compound is a potent powdered Active Pharmaceutical Ingredient (API). The primary hazards associated with handling this compound in a non-medicinal, research setting include:

  • Inhalation: Airborne powder can be inhaled, leading to unintended systemic exposure and potential pharmacological effects.

  • Dermal Contact: Direct skin contact may cause irritation or allergic reactions.

  • Ingestion: Accidental ingestion can lead to significant adverse health effects.

Due to the lack of a publicly available, specific Occupational Exposure Limit (OEL) for this compound, a conservative approach based on similar β2-adrenergic agonists, such as Salbutamol, is recommended. A risk assessment should be conducted to determine the appropriate level of containment and personal protective equipment.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound powder.

PPE ComponentSpecificationPurpose
Respiratory Protection Fit-tested N95 or higher-rated respirator. For higher-risk operations, a Powered Air-Purifying Respirator (PAPR) is recommended.[1]Prevents inhalation of airborne powder.
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides a barrier against dermal absorption.
Eye Protection Chemical safety goggles or a full-face shield.[1]Protects eyes from splashes or airborne particles.
Body Protection Disposable gown or a dedicated lab coat with tight cuffs.Prevents contamination of personal clothing.

Engineering Controls

To minimize exposure to this compound, the following engineering controls should be implemented:

Control MeasureDescription
Ventilation All handling of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet.[2]
Containment For operations with a higher risk of generating airborne particles, such as weighing or reconstituting, the use of a glove box or containment isolator is recommended.

Operational Plan for Handling this compound Powder

Follow these step-by-step procedures for the safe handling of this compound:

  • Preparation:

    • Ensure the designated handling area (fume hood, etc.) is clean and uncluttered.

    • Don all required PPE as specified in the table above.

    • Prepare all necessary equipment (spatulas, weigh boats, vials, etc.) within the containment area.

  • Weighing and Aliquoting:

    • Carefully open the this compound container inside the ventilated enclosure.

    • Use a dedicated, clean spatula to transfer the desired amount of powder to a weigh boat.

    • Minimize the creation of dust by handling the powder gently.

    • Close the primary container tightly immediately after use.

  • Dissolution/Compounding:

    • If preparing a solution, add the solvent to the vessel containing the weighed this compound powder slowly to avoid splashing.

    • Ensure the vessel is securely capped before mixing or vortexing.

  • Post-Handling:

    • Decontaminate all surfaces within the handling area with an appropriate cleaning agent.

    • Carefully remove and dispose of the outer pair of gloves into a designated waste container.

    • Remove the remaining PPE in a manner that avoids self-contamination and dispose of it according to the disposal plan.

    • Wash hands thoroughly with soap and water.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous pharmaceutical waste.

  • Segregation:

    • Collect all this compound-contaminated waste, including PPE, weigh boats, and consumables, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Waste Manifesting:

    • Document the contents of the waste container accurately on a hazardous waste manifest.

  • Disposal Method:

    • Engage a licensed hazardous waste disposal contractor for the final disposal of the this compound waste.

    • The preferred method of disposal for potent pharmaceutical compounds is high-temperature incineration by a licensed facility.[3]

    • Do not dispose of this compound waste down the drain or in the regular trash.[3]

Visual Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Don PPE Don PPE Prepare Containment Area Prepare Containment Area Don PPE->Prepare Containment Area Weigh and Aliquot Weigh and Aliquot Prepare Containment Area->Weigh and Aliquot Dissolve/Compound Dissolve/Compound Weigh and Aliquot->Dissolve/Compound Decontaminate Surfaces Decontaminate Surfaces Dissolve/Compound->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Manifest Waste Manifest Waste Wash Hands->Manifest Waste Segregate Waste->Doff PPE Licensed Disposal Licensed Disposal Manifest Waste->Licensed Disposal End End Licensed Disposal->End Start Start Start->Don PPE

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Broxaterol
Reactant of Route 2
Reactant of Route 2
Broxaterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.